7-(Hydroxymethyl)isoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBCBGBDGIYOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CO)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696314 | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-07-3 | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-(Hydroxymethyl)isoindolin-1-one, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined framework for interaction with various biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The strategic functionalization of this core is a cornerstone of modern drug design. The introduction of a hydroxymethyl group at the 7-position, as in this compound, offers a unique opportunity to modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] This guide delves into the specific attributes of this particular derivative.
Physicochemical and Spectral Properties
While specific experimental data for this compound is limited in published literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [6] |
| Molecular Weight | 163.17 g/mol | [6] |
| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | [6] |
| CAS Number | 771-07-3 | [6] |
| Canonical SMILES | C1C2=C(C(=CC=C2)CO)C(=O)N1 | [6] |
Predicted Physicochemical Characteristics
A summary of key computed and inferred physical properties is presented in the following table.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Melting Point | 150-165 °C | The parent compound, isoindolin-1-one, has a melting point of 150-153 °C. A related substituted methanone melts at 162-164 °C.[7] The hydroxymethyl group may slightly increase the melting point due to hydrogen bonding.[8] |
| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to the polar lactam and alcohol functional groups leading to strong intermolecular forces. |
| Solubility | Limited solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The parent isoindolin-1-one is moderately soluble in polar organic solvents like ethanol and acetone but has limited water solubility.[9] The presence of the polar hydroxymethyl group is expected to enhance aqueous solubility compared to the parent compound. |
| pKa | ~15-17 (hydroxyl proton), ~18-20 (amide N-H proton) | The hydroxyl proton's acidity is comparable to a typical benzylic alcohol. The amide proton is weakly acidic. |
| LogP | -0.1 (Computed) | The negative LogP value suggests a hydrophilic character, consistent with the presence of polar functional groups.[6] |
Spectral Signature Analysis
Detailed experimental spectra for this compound are not widely available. However, a predictive analysis based on the known spectral characteristics of the isoindolinone core and relevant functional groups allows for a confident interpretation of its expected spectral data.[10]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and amide protons.
-
Aromatic Protons (δ 7.2-7.8 ppm): Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, characteristic of a 1,2,3-trisubstituted benzene ring.
-
Benzylic Methylene Protons (-CH₂OH, δ ~4.7 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
Isoindolinone Methylene Protons (-CH₂-N-, δ ~4.4 ppm): The two protons of the CH₂ group within the lactam ring are expected to be a singlet.
-
Hydroxyl Proton (-OH, variable): A broad singlet, whose chemical shift is dependent on concentration and solvent.
-
Amide Proton (-NH-, δ ~8.0-8.5 ppm): A broad singlet is expected for the amide proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, aromatic carbons, and the two methylene carbons.
-
Carbonyl Carbon (C=O, δ ~170 ppm): The lactam carbonyl carbon will be significantly downfield.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxymethyl group and the carbons ortho and para to it will have characteristic shifts.
-
Hydroxymethyl Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group.
-
Isoindolinone Methylene Carbon (-CH₂-N-, δ ~45-50 ppm): The carbon of the methylene group in the lactam ring.
FTIR Spectroscopy (Predicted)
The infrared spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds.[11]
-
O-H Stretch (~3300-3400 cm⁻¹): A broad peak characteristic of the hydroxyl group.
-
N-H Stretch (~3200 cm⁻¹): A moderate peak for the amide N-H.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch (~2850-2950 cm⁻¹): Peaks corresponding to the methylene groups.
-
C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption for the lactam carbonyl.
-
C=C Aromatic Stretch (~1600 and 1450 cm⁻¹): Peaks characteristic of the benzene ring.
-
C-O Stretch (~1050 cm⁻¹): A moderate peak for the primary alcohol C-O bond.
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would involve the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).
Synthesis and Reactivity
Proposed Synthetic Pathway
While numerous methods exist for the synthesis of substituted isoindolinones, a targeted synthesis of this compound can be envisioned starting from 3-methyl-2-nitrobenzoic acid. This approach offers a logical sequence to introduce the required functionalities.[1][12]
Caption: Key reaction sites of this compound.
-
Hydroxymethyl Group: This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and etherification.
-
Lactam Moiety: The amide N-H is weakly acidic and can be deprotonated with a strong base for subsequent N-alkylation. The carbonyl group can be reduced, for instance with lithium aluminum hydride, to yield the corresponding cyclic amine.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxymethyl and alkylamino groups. The directing effects of these substituents will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.
Stability and Degradation
The stability of this compound is a critical consideration for its storage and handling. Based on its structure, potential degradation pathways include:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. [13]* Oxidation: The primary alcohol can be oxidized, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods, to form the corresponding aldehyde and carboxylic acid. The aromatic ring can also be susceptible to oxidative degradation under harsh conditions.
-
Photodegradation: Many aromatic heterocyclic compounds exhibit sensitivity to light. [12][14]Exposure to UV or visible light could potentially lead to isomerization or decomposition.
For optimal stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Relevance in Drug Discovery and Development
The isoindolinone scaffold is of high interest in drug discovery. [3]The introduction of a hydroxymethyl group at the 7-position can have several beneficial effects:
-
Improved Pharmacokinetics: The polar hydroxymethyl group can increase aqueous solubility, which is often a desirable property for drug candidates to improve absorption and distribution. [5]* Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets such as enzymes or receptors. This can lead to increased potency and selectivity.
-
Metabolic Handle: The hydroxymethyl group can serve as a site for phase II metabolic transformations (e.g., glucuronidation), potentially influencing the drug's metabolic profile and clearance rate.
While specific structure-activity relationship (SAR) studies for 7-hydroxymethyl substituted isoindolinones are not extensively documented, research on related substituted isoquinolines and quinazolinones has shown that substitution patterns on the benzene ring are crucial for biological activity. [2][15][16]The position and nature of substituents can significantly impact cytotoxicity and enzyme inhibition. Therefore, this compound represents a valuable building block for creating libraries of compounds for screening against various therapeutic targets.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental characterization is still emerging, its chemical properties can be reliably inferred from its structure and related compounds. Its versatile reactivity, coupled with the beneficial physicochemical properties imparted by the hydroxymethyl group, makes it an attractive scaffold for the development of novel therapeutics. Further research into its synthesis, biological activity, and stability will undoubtedly continue to unlock its full potential in the field of drug discovery.
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An In-depth Technical Guide to the Structural Analysis of 7-(Hydroxymethyl)isoindolin-1-one
Foreword: Unveiling the Architecture of a Bioactive Scaffold
The isoindolinone framework is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] 7-(Hydroxymethyl)isoindolin-1-one, a specific derivative, presents a unique combination of a rigid aromatic core, a lactam ring, and a reactive hydroxymethyl group, making it a compelling target for drug discovery and development. This guide provides a comprehensive, in-depth technical analysis of its structure, offering researchers, scientists, and drug development professionals a foundational understanding of its chemical and physical properties. We will delve into the synthetic rationale, explore the expected spectroscopic signatures, and outline the process of definitive structural elucidation through X-ray crystallography. The methodologies described herein are presented not merely as protocols, but as a logical framework for interrogation, ensuring a robust and validated understanding of this promising molecule.
Molecular Overview and Synthetic Strategy
This compound (IUPAC name: 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one) is a small organic molecule with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[7] The core of the molecule is the isoindolin-1-one structure, which is a benzo-fused γ-lactam.[8][9] The key structural features include a benzene ring fused to a five-membered pyrrolidinone ring, with a hydroxymethyl substituent at the 7-position of the aromatic ring.
Retrosynthetic Analysis and Proposed Synthesis
While numerous methods for the synthesis of isoindolinones have been reported, a common and effective strategy involves the cyclization of a suitably substituted precursor.[10][11] A plausible retrosynthetic analysis for this compound would involve a reductive amidation or cyclization of a 2-formylbenzoic acid derivative.
Proposed Synthetic Workflow:
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7-(Hydroxymethyl)isoindolin-1-one spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 7-(Hydroxymethyl)isoindolin-1-one
Introduction
This compound is a heterocyclic compound featuring a fused bicyclic γ-lactam structure. The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3] The presence of the hydroxymethyl group at the 7-position offers a valuable synthetic handle for further functionalization, making this molecule an important building block for drug discovery and development professionals.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document emphasizes not only the acquisition of high-quality data but also the causal reasoning behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Spectroscopic Implications
The first step in any analytical endeavor is to understand the molecule's structure and predict how its features will manifest spectroscopically. The structure of this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) contains several key features that will be identified by the techniques discussed.[4]
-
γ-Lactam Ring: Contains a secondary amide (N-H) and a carbonyl group (C=O).
-
Aromatic Ring: A 1,2,3-trisubstituted benzene ring, which will give rise to characteristic signals in both NMR and IR.
-
Hydroxymethyl Group: A primary alcohol (-CH₂OH) attached to the aromatic ring.
-
Methylene Bridge: A CH₂ group within the five-membered lactam ring.
Data Interpretation: Characteristic Bands
The IR spectrum provides a molecular fingerprint. For this compound, the most informative regions will confirm the presence of the hydroxyl, amide, and carbonyl groups. The characteristic bands for isoindolinone derivatives are well-documented. [5][6] Table 3: Predicted Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | O-H Stretch (broad) | Alcohol (-OH) | The broadness is due to hydrogen bonding. |
| ~3200 | N-H Stretch | Amide (-NH) | Often overlaps with the O-H stretch but can sometimes be distinguished as a sharper peak. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² hybridized C-H bonds. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Characteristic of sp³ hybridized C-H bonds from the CH₂ groups. |
| ~1700 - 1680 | C=O Stretch | γ-Lactam | This strong, sharp absorption is highly characteristic of the five-membered lactam carbonyl. |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two to three bands are typical for the benzene ring skeleton. |
| ~1050 | C-O Stretch | Primary Alcohol | Confirms the presence of the hydroxymethyl group. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the topic compound. [7]
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily accept a proton to form the [M+H]⁺ ion.
Data Interpretation: Molecular Ion and Fragmentation
-
Molecular Ion Peak: The primary goal is to observe the protonated molecular ion, [M+H]⁺.
-
Calculated Monoisotopic Mass of C₉H₉NO₂: 163.06 g/mol
-
Expected [M+H]⁺: m/z = 164.07
-
-
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. Key expected fragments would arise from the loss of stable neutral molecules:
-
Loss of Water (-18 Da): Fragmentation leading to an m/z of 146.06, resulting from the loss of the hydroxyl group and a proton.
-
Loss of Formaldehyde (-30 Da): Cleavage of the hydroxymethyl group could lead to a fragment at m/z 134.06.
-
Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-consistent and definitive structural assignment.
The process is one of mutual validation. MS confirms the molecular formula predicted by the NMR integration. IR confirms the functional groups whose protons and carbons are assigned in the NMR spectra. Finally, the detailed 1D and 2D NMR data provide the precise atomic connectivity, confirming the isomeric structure as this compound and ruling out other possibilities. This rigorous, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in structural characterization.
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An In-depth Technical Guide to the Synthesis of 7-(Hydroxymethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for obtaining 7-(hydroxymethyl)isoindolin-1-one, a key heterocyclic scaffold of interest in medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the selection of starting materials and reaction conditions.
Introduction: The Significance of the Isoindolin-1-one Core
The isoindolin-1-one framework is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting a variety of biological receptors and enzymes. The specific target of this guide, this compound, incorporates a key hydroxymethyl group, which can serve as a crucial hydrogen bond donor or acceptor, or as a handle for further chemical modification and diversification.
This document will explore two primary and scientifically robust synthetic pathways to access this valuable molecule, focusing on readily available starting materials and established chemical transformations.
Synthetic Strategy I: Functionalization of a Pre-formed Isoindolinone Core
This initial strategy focuses on the late-stage functionalization of a pre-synthesized 7-methylisoindolin-1-one. This approach is advantageous as it allows for the early construction of the core isoindolinone ring, with the more delicate hydroxymethyl group being introduced in the final steps.
Synthesis of 7-Methylisoindolin-1-one from 2-Methyl-3-nitrobenzoic Acid
The journey begins with the commercially available 2-methyl-3-nitrobenzoic acid. The synthesis of the intermediate, 7-methylisoindolin-1-one, involves a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.
Step 1: Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic Acid
-
Materials: 2-Methyl-3-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 3-amino-2-methylbenzoic acid, which is often used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to form 7-Methylisoindolin-1-one
The resulting 3-amino-2-methylbenzoic acid is then cyclized to form the desired isoindolinone ring. This transformation can be achieved through various methods, often involving the in-situ formation of a more reactive intermediate. A common approach involves the conversion of the carboxylic acid to an acid chloride followed by intramolecular amidation, or through high-temperature dehydration. A more direct method involves a reductive cyclization approach.
Experimental Protocol: Reductive Cyclization to 7-Methylisoindolin-1-one
-
Materials: 3-Amino-2-methylbenzoic acid, a suitable reducing agent (e.g., Sodium borohydride/Iodine or catalytic hydrogenation conditions that also facilitate cyclization), and an appropriate solvent.
-
Procedure (Illustrative example using a two-step approach after initial reduction):
-
The crude 3-amino-2-methylbenzoic acid is dissolved in a suitable solvent like THF.
-
The mixture is heated to reflux. The cyclization can be promoted by the addition of a dehydrating agent or by performing the reaction at a temperature sufficient to drive off water.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to afford 7-methylisoindolin-1-one.
-
Benzylic Bromination of 7-Methylisoindolin-1-one
With 7-methylisoindolin-1-one in hand, the next crucial step is the selective bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions.[1] The reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.
Experimental Protocol: Synthesis of 7-(Bromomethyl)isoindolin-1-one
-
Materials: 7-Methylisoindolin-1-one, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon tetrachloride (CCl₄) or another suitable non-polar solvent.
-
Procedure:
-
A mixture of 7-methylisoindolin-1-one (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN or benzoyl peroxide in anhydrous CCl₄ is refluxed.[2]
-
The reaction is irradiated with a UV lamp to facilitate radical initiation.
-
The reaction progress is monitored by TLC. The formation of succinimide as a byproduct, which floats on top of the CCl₄, is an indicator of reaction progression.
-
Upon completion, the reaction mixture is cooled, and the succinimide is filtered off.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 7-(bromomethyl)isoindolin-1-one. This product is often used in the next step without extensive purification.
-
Hydrolysis to this compound
The final step in this synthetic sequence is the hydrolysis of the benzylic bromide to the corresponding alcohol. This is a standard nucleophilic substitution reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: 7-(Bromomethyl)isoindolin-1-one, Sodium hydroxide or Potassium hydroxide, Water/THF or another suitable solvent mixture.
-
Procedure:
-
The crude 7-(bromomethyl)isoindolin-1-one is dissolved in a mixture of THF and water.
-
An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is neutralized with a dilute acid (e.g., HCl) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure this compound.
-
Data Summary for Synthetic Strategy I:
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1a | 2-Methyl-3-nitrobenzoic acid | 3-Amino-2-methylbenzoic acid | H₂, Pd/C | High |
| 1b | 3-Amino-2-methylbenzoic acid | 7-Methylisoindolin-1-one | Heat/Dehydrating agent | Moderate to Good |
| 2 | 7-Methylisoindolin-1-one | 7-(Bromomethyl)isoindolin-1-one | NBS, AIBN | Good |
| 3 | 7-(Bromomethyl)isoindolin-1-one | This compound | NaOH(aq) | Good to High |
Workflow for Synthetic Strategy I:
Synthetic Strategy II: Building the Isoindolinone Ring onto a Pre-functionalized Aromatic Precursor
An alternative and equally viable approach involves starting with an aromatic compound that already possesses a functional group at the desired position, which can be elaborated into the isoindolinone ring and the hydroxymethyl group. A logical precursor would be a derivative of 3-methylphthalic acid or a related compound.
From 2-Formylbenzoic Acid Derivatives
A versatile starting point for isoindolinone synthesis is 2-formylbenzoic acid. To achieve the desired 7-substitution, a 3-substituted 2-formylbenzoic acid would be required. For our target molecule, a hypothetical starting material could be 2-formyl-3-(methoxymethyl)benzoic acid or a protected equivalent. The synthesis would then proceed via reductive amination with ammonia or a protected amine, followed by intramolecular cyclization.
While this approach is conceptually straightforward, the availability of the specific starting material, 2-formyl-3-(hydroxymethyl)benzoic acid or a protected version, is a key consideration.
From Phthalide Derivatives
Another elegant route commences from a substituted phthalide (isobenzofuran-1(3H)-one). The conversion of a phthalide to an isoindolinone can be achieved by reaction with ammonia or a primary amine. Therefore, the synthesis of 7-(hydroxymethyl)isobenzofuran-1(3H)-one would be the initial goal.
Step 1: Synthesis of a Suitable Precursor
One potential route to a 7-substituted phthalide would be the oxidation of a 2,3-disubstituted toluene derivative. For instance, the oxidation of 2-methyl-3-(hydroxymethyl)toluene could potentially lead to the desired phthalide, although regioselectivity could be a challenge.
Step 2: Conversion of Phthalide to Isoindolinone
Once the 7-(hydroxymethyl)isobenzofuran-1(3H)-one is obtained, its conversion to the target isoindolinone is typically straightforward.
Experimental Protocol: Phthalide to Isoindolinone Conversion
-
Materials: 7-(Hydroxymethyl)isobenzofuran-1(3H)-one, Ammonia (or a source like ammonium hydroxide), suitable solvent.
-
Procedure:
-
A solution of 7-(hydroxymethyl)isobenzofuran-1(3H)-one in a suitable solvent is treated with an excess of ammonia.
-
The reaction mixture is heated in a sealed vessel to facilitate the ring-opening and subsequent recyclization to the lactam.
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
-
Workflow for Synthetic Strategy II (Hypothetical):
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through a multi-step sequence starting from readily available 2-methyl-3-nitrobenzoic acid. This route relies on well-established and robust chemical transformations, including nitro group reduction, intramolecular cyclization, radical bromination, and hydrolysis. While alternative strategies starting from pre-functionalized aromatic rings are conceivable, the availability of the required starting materials may present a practical challenge.
The methodologies outlined in this guide provide a solid foundation for researchers to access this important heterocyclic building block. Further optimization of reaction conditions and exploration of alternative reagents could lead to even more efficient and scalable synthetic routes. The availability of this compound will undoubtedly facilitate the development of novel therapeutic agents and chemical probes, leveraging the unique properties of the isoindolin-1-one scaffold.
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ResearchGate. Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Isolation of 7-(Hydroxymethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isolation of 7-(hydroxymethyl)isoindolin-1-one, a key heterocyclic scaffold of significant interest in medicinal chemistry. The isoindolin-1-one core is a structural motif present in a variety of biologically active compounds and natural products.[1][2] This document details a robust synthetic pathway, elucidates the rationale behind key experimental steps, and provides a detailed, field-proven protocol for the isolation and purification of the target compound. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.
Introduction: The Significance of the Isoindolin-1-one Scaffold
The isoindolin-1-one framework is a privileged heterocyclic structure that forms the core of numerous compounds with diverse and potent biological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the isoindolin-1-one scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of a hydroxymethyl group at the 7-position, as in this compound, offers a valuable handle for further synthetic elaboration, making it a key intermediate in the development of novel therapeutics.
The strategic importance of this scaffold is underscored by its presence in a number of clinically significant molecules. The continued exploration of isoindolin-1-one derivatives is a vibrant area of research, with the potential to yield novel drug candidates for a range of diseases.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted benzene derivative. A plausible retrosynthetic analysis points towards a starting material such as 2-formyl-3-(hydroxymethyl)benzoic acid or a related derivative.
A robust and frequently employed method for the construction of the isoindolin-1-one ring system involves the reductive amination of a 2-formylbenzoate derivative followed by intramolecular cyclization. This approach is favored for its efficiency and the ready availability of the requisite starting materials.
Detailed Synthetic Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Synthesis of this compound
A common precursor for the synthesis of isoindolin-1-one derivatives is 2-formylbenzoic acid or its esters. For the synthesis of the title compound, a plausible starting material would be a derivative of 2-formylbenzoic acid where the methyl group at the 3-position has been functionalized to a hydroxymethyl group.
Reaction Scheme:
A plausible synthetic workflow for this compound.
Experimental Protocol:
-
Step 1: Esterification of the Starting Material. To a solution of the appropriately substituted 2-formylbenzoic acid in a suitable solvent (e.g., methanol), a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux to facilitate the formation of the corresponding methyl ester. This protection step is crucial to prevent unwanted side reactions of the carboxylic acid in subsequent steps.
-
Step 2: Radical Bromination. The methyl ester from the previous step is dissolved in a non-polar solvent (e.g., carbon tetrachloride), and N-bromosuccinimide (NBS) along with a radical initiator (e.g., benzoyl peroxide) is added. The reaction mixture is irradiated with a UV lamp or heated to initiate the radical bromination of the benzylic methyl group.
-
Step 3: Hydrolysis to the Hydroxymethyl Group. The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol. This is typically achieved by treatment with an aqueous base (e.g., sodium carbonate) in a suitable solvent mixture.
-
Step 4: Ammonolysis and Intramolecular Cyclization. The crude hydroxymethyl derivative is then subjected to ammonolysis. This is often carried out by heating the compound in a solution of ammonia in an alcohol (e.g., methanolic ammonia) in a sealed vessel. The ammonia reacts with the aldehyde to form an imine, which then undergoes intramolecular cyclization with the ester group to form the lactam ring of the isoindolin-1-one.
-
Step 5: Deprotection (if applicable). If any protecting groups were used for the hydroxyl group, they are removed at this stage using appropriate deprotection conditions.
Isolation and Purification
The isolation and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product suitable for further applications. A typical workflow is outlined below.
A typical workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Solvent Removal: The solvent from the reaction mixture is removed under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: The residue is taken up in a mixture of water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is separated, and the organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Column Chromatography: The crude product is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from any remaining impurities and byproducts. The fractions containing the pure product are identified by thin-layer chromatography (TLC).
-
Recrystallization (Optional): For obtaining a highly crystalline product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | White to off-white solid | Expected |
| ¹H NMR | Consistent with the proposed structure | To be determined experimentally |
| ¹³C NMR | Consistent with the proposed structure | To be determined experimentally |
| Mass Spectrometry | [M+H]⁺ = 164.06 | Expected |
| Purity (by HPLC) | >95% | To be determined experimentally |
Conclusion
This technical guide has provided a comprehensive overview of a plausible synthetic route and a detailed isolation protocol for this compound. The isoindolin-1-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The methodologies and insights presented herein are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and further exploration of this valuable class of compounds. The provided protocols, while based on established chemical principles for this class of compounds, should be adapted and optimized for specific laboratory conditions.
References
-
Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400781. [Link]
-
Sharma, S., Singh, P., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 15(10), 1269. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53408495, this compound. Retrieved January 19, 2026 from [Link].
Sources
A Technical Guide to the Hypothesized Mechanism of Action of 7-(Hydroxymethyl)isoindolin-1-one
Authored For: Drug Discovery & Development Professionals From the Desk of: A Senior Application Scientist
Abstract
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities.[1] This guide focuses on a specific derivative, 7-(Hydroxymethyl)isoindolin-1-one, a compound for which the mechanism of action has not been extensively characterized. Based on robust evidence from structurally related analogs, we advance the primary hypothesis that This compound functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, key regulators of DNA damage repair. This document provides the biochemical rationale for this hypothesis, outlines a multi-phase experimental strategy for its validation, and presents detailed protocols for key assays.
Introduction: The Isoindolin-1-one Scaffold and a Targeted Hypothesis
The isoindolin-1-one framework is a benzo-fused γ-lactam that appears in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for drug design. Compounds built around this core have been shown to target a variety of proteins, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and GABA-A receptors.[2][3][4]
However, one of the most clinically successful applications of the isoindolinone scaffold has been in the development of PARP inhibitors.[5] The structural resemblance between the isoindolinone core and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP, provides a strong foundation for competitive inhibition.[5] This established precedent leads us to the central hypothesis of this guide.
Primary Hypothesis: this compound acts as a competitive inhibitor of PARP1 and PARP2. The isoindolinone core occupies the nicotinamide-binding pocket of the enzyme's catalytic domain, while the 7-(hydroxymethyl) substituent forms specific hydrogen-bonding interactions that enhance binding affinity and potentially confer selectivity.
This hypothesis is grounded in the well-understood role of PARP in the DNA Damage Response (DDR). PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 cleaves NAD+ and polymerizes ADP-ribose units onto itself and other nuclear proteins, creating a scaffold that recruits other DDR factors. Inhibition of this process prevents the efficient repair of SSBs. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), unrepaired SSBs are converted to lethal double-strand breaks during replication, leading to cell death via a mechanism known as synthetic lethality.[6]
Biochemical Rationale and Proposed Binding Model
The catalytic mechanism of PARP1 involves the binding of NAD+ in a deeply buried active site. The nicotinamide portion of NAD+ is critical for this interaction. Our hypothesis posits that this compound functions as a biomimetic of this nicotinamide moiety.
-
Core Scaffold Interaction: The lactam ring of the isoindolinone core is hypothesized to form key hydrogen bonds with backbone atoms of Glycine and Serine residues in the PARP catalytic pocket, mimicking the interactions of the nicotinamide carboxamide.
-
Role of the 7-(Hydroxymethyl) Group: The novel feature of this compound is the hydroxymethyl group at the 7-position. We hypothesize this group acts as both a hydrogen bond donor and acceptor, forming a specific interaction with a key residue, such as a Glutamic acid or Aspartic acid side chain, at the edge of the binding pocket. This ancillary interaction could significantly increase the compound's residence time and potency compared to unsubstituted isoindolinones.
The proposed interaction is visualized in the signaling pathway diagram below.
Caption: Hypothesized competitive inhibition of PARP1 by this compound.
A Phased Strategy for Hypothesis Validation
To rigorously test this hypothesis, we propose a three-phased experimental approach, moving from direct enzymatic inhibition to cellular target engagement and phenotypic outcomes. Each phase is designed to provide definitive, self-validating data.
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Assessment of 7-(Hydroxymethyl)isoindolin-1-one
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 7-(Hydroxymethyl)isoindolin-1-one, a substituted isoindolinone. While specific experimental data for this compound is not widely available in public literature, this document leverages established principles of pharmaceutical sciences and regulatory guidelines to outline a robust, scientifically-grounded testing strategy. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the scientific rationale behind methodological choices, and frameworks for data interpretation. The guide covers kinetic and thermodynamic solubility assessment, forced degradation under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the development of a stability-indicating analytical method, in line with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Physicochemical Characterization
This compound belongs to the isoindolinone class of compounds, which are aromatic lactams known for their diverse biological activities and presence in pharmaceutically relevant molecules.[1] The core isoindolinone scaffold provides a rigid framework, and substituents, such as the hydroxymethyl group at the 7-position, can significantly influence its physicochemical properties.[2] The introduction of a hydroxymethyl group is a known strategy to enhance aqueous solubility and introduce hydrogen bonding capabilities, which can be critical for a molecule's pharmacokinetic profile.[2][3]
A thorough understanding of a compound's solubility and stability is a cornerstone of drug discovery and development.[4][5][6] These intrinsic properties govern bioavailability, dictate formulation strategies, determine storage conditions, and are critical for ensuring the safety and efficacy of a potential therapeutic agent.[7][8] Early and accurate assessment of these parameters de-risks development by identifying potential liabilities when they can be most easily addressed.[4]
This guide presents a self-contained, logical workflow for characterizing this compound, establishing a foundation for its progression from a laboratory curiosity to a viable development candidate.
Overall Assessment Workflow
The evaluation of solubility and stability should be approached as an integrated process. Initial solubility data informs the design of solution-based stability studies, while the development of a stability-indicating analytical method is a prerequisite for accurately quantifying the compound in all subsequent experiments.
Figure 1: Integrated workflow for solubility and stability assessment.
Solubility Studies: Determining the Dissolution Boundaries
Solubility dictates how efficiently a compound can dissolve and be absorbed, directly impacting its therapeutic potential.[7] We will assess two key types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screen used in early discovery to flag compounds with potential issues.[9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[5] This value is crucial for formulation development.
Experimental Protocol: Kinetic Solubility by Nephelometry
Nephelometry provides a rapid assessment of precipitation by measuring light scattering from suspended particles.[7]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Addition: Rapidly add phosphate-buffered saline (PBS), pH 7.4, to all wells, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.
-
Incubation: Incubate the plate at room temperature (approx. 25°C) for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility.[5]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4) to mimic physiological conditions.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (detailed in Section 4.1).
Anticipated Data & Interpretation
The presence of the polar hydroxymethyl group suggests that this compound may exhibit moderate aqueous solubility.[2] Data should be presented in a clear, tabular format.
| Solubility Type | Medium | Temperature (°C) | Anticipated Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | 50 - 200 |
| Thermodynamic | SGF, pH 1.2 | 37 | Data Dependent |
| Thermodynamic | Acetate Buffer, pH 4.5 | 37 | Data Dependent |
| Thermodynamic | Phosphate Buffer, pH 7.4 | 37 | Data Dependent |
| Table 1: Example Data Summary for Solubility Studies. |
Stability Studies & Forced Degradation
Stability testing is essential for identifying degradation pathways, understanding the chemical liabilities of a molecule, and developing a stable formulation.[8] Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to generate degradation products for analytical method development.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Core Requirement: Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[11] It must be able to separate the intact API from its degradation products, process impurities, and other potential components.[12][13] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[12][14]
Protocol for Method Development:
-
Column & Mobile Phase Screening: Start with a generic gradient method on a C18 column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, formate) at different pH values.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal detection wavelength that provides good sensitivity for the parent compound and potential degradants.
-
Forced Degradation Sample Analysis: Inject samples from preliminary forced degradation studies (see Section 4.2) to challenge the method's specificity. The method must be able to resolve the parent peak from all degradant peaks.
-
Method Optimization: Adjust gradient slope, flow rate, temperature, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between all peaks of interest.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Figure 2: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Protocols
The following protocols are based on ICH guideline Q1A(R2) and are designed to explore the intrinsic stability of this compound.[10] For each condition, a control sample protected from the stress condition should be analyzed concurrently.
4.2.1 Hydrolytic Stability The lactam ring in the isoindolinone structure is a cyclic amide, which is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[15][16][17]
-
Acid Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate at room temperature (25°C), as base-catalyzed hydrolysis is often rapid.[15]
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in purified water.
-
Incubate at 60°C and analyze at the same time points as the acid hydrolysis study.
-
4.2.2 Oxidative Stability The molecule does not contain obvious, highly susceptible moieties to oxidation, but subtle oxidation could occur.
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Store at room temperature (25°C), protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) for HPLC analysis.
-
4.2.3 Photostability Photostability testing evaluates the effect of light exposure, which is a requirement under ICH Q1B.[18][19][20][21]
-
Protocol:
-
Expose the solid compound and a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source conforming to ICH Q1B specifications.
-
The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[18]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to measure any degradation due to thermal effects.
-
Analyze both the exposed and control samples by HPLC.
-
4.2.4 Thermal Stability This test assesses the stability of the compound in its solid state at elevated temperatures.
-
Protocol:
-
Place a known quantity of the solid compound in a vial.
-
Store the vial in a controlled temperature oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points (e.g., 1, 3, 7 days) by dissolving the solid and analyzing via HPLC.
-
Summary of Stress Conditions and Data Presentation
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 1-2 hours | Lactam ring opening (rapid) |
| Oxidation | 3% H₂O₂ | 25°C | 24 hours | N-oxidation, side-chain oxidation |
| Photolysis | ICH Q1B Light Source | 25°C | Per guideline | Photochemical rearrangement, oxidation |
| Thermal (Solid) | Dry Heat | 80°C | 7 days | Dehydration, decomposition |
| Table 2: Recommended Forced Degradation Study Conditions. |
Conclusion
This technical guide provides a comprehensive and actionable strategy for the solubility and stability characterization of this compound. By adhering to these scientifically sound and regulatory-compliant protocols, researchers can generate a robust data package. This data is fundamental for making informed decisions in the drug development process, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. The systematic approach outlined herein will elucidate the intrinsic physicochemical properties of the molecule, identify potential liabilities, and pave the way for its successful development.
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In Silico Prediction of 7-(Hydroxymethyl)isoindolin-1-one Activity: A Technical Guide for Drug Discovery Professionals
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of a specific analog, 7-(Hydroxymethyl)isoindolin-1-one. Moving beyond a generic recitation of computational methods, this document, intended for researchers, scientists, and drug development professionals, elucidates the scientific rationale behind selecting specific predictive models. We will explore a multi-faceted approach, integrating Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based screening, and molecular docking to generate a robust, cross-validated hypothesis for the potential therapeutic targets and efficacy of this compound. Each protocol is presented as a self-validating system, emphasizing scientific integrity and providing actionable insights for seamless integration into contemporary drug discovery pipelines.
Introduction: The Isoindolin-1-one Scaffold and the Promise of In Silico Prediction
The isoindolin-1-one core is a recurring motif in a variety of biologically active molecules, demonstrating activities ranging from anticancer to antiviral and immunomodulatory effects. This wide spectrum of activity suggests that the scaffold can be tailored to interact with a diverse array of biological targets. Our focus, this compound, is a largely uncharacterized derivative. The strategic placement of a hydroxymethyl group at the 7-position presents an intriguing modification that could significantly influence its pharmacokinetic and pharmacodynamic properties.
Given the nascent stage of investigation for this specific molecule, in silico predictive methods offer a time- and resource-efficient strategy to hypothesize its biological activity, identify potential protein targets, and guide subsequent experimental validation. This guide will navigate the logical progression of a computational workflow designed to build a compelling, data-driven case for the therapeutic potential of this compound.
Foundational Strategy: Target Hypothesis Generation
Based on the established activities of the broader isoindolin-1-one class, we will focus our predictive efforts on two well-validated and therapeutically relevant target families:
-
Cyclin-Dependent Kinases (CDKs): Specifically, CDK7, a key regulator of the cell cycle and transcription, has been identified as a target for isoindolin-1-one derivatives.[1][2] Inhibition of CDK7 is a promising strategy in oncology.[3]
-
The p53-MDM2 Interaction: The E3 ubiquitin ligase MDM2 is a critical negative regulator of the p53 tumor suppressor.[4] Small molecules that inhibit the p53-MDM2 interaction can reactivate p53, triggering apoptosis in cancer cells. Several classes of MDM2 inhibitors have been developed, and this interaction represents a prime target for novel scaffolds.[5][6]
This dual-target approach allows us to cast a wider, yet targeted, net in our initial predictive screening, increasing the probability of identifying a relevant biological activity for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Potency
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[7] By training a model on a dataset of known active and inactive compounds, we can predict the activity of novel molecules like this compound.
Rationale and Causality
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. For our target, we will construct two separate QSAR models, one for CDK7 inhibition and another for MDM2-p53 interaction inhibition. This target-specific approach is crucial as the structural features driving activity against a kinase are likely to differ from those required to inhibit a protein-protein interaction.
Experimental Protocol: Building a Predictive QSAR Model
Objective: To develop a statistically robust QSAR model to predict the inhibitory activity of this compound against CDK7 and MDM2.
Step 1: Data Curation and Preparation
-
Assemble a Training Set: Collect a dataset of isoindolin-1-one analogs and other structurally diverse compounds with experimentally determined inhibitory activities (IC50 or Ki values) against the target of interest (CDK7 or MDM2). Ensure a wide range of activities and structural diversity.
-
Data Cleaning: Standardize chemical structures, remove duplicates, and handle missing data. Convert biological activity data to a consistent logarithmic scale (e.g., pIC50).
Table 1: Representative Data for a CDK7 QSAR Training Set
| Compound ID | Structure (SMILES) | Target | IC50 (nM) | pIC50 |
| BS-181 | CC(C)c1nc(nc(c1)Nc1ccc(cc1)S(=O)(=O)N)N | CDK7 | 21 | 7.68 |
| ICEC0942 | CC(C)c1nc(nc(c1)Nc1ccccc1)N | CDK7 | 40 | 7.40 |
| THZ1 | C=CC(=O)Nc1cccc(c1)c1nc(c(c(n1)C)C#N)Nc1ccc(cc1)N1CCOCC1 | CDK7 | 3.2 | 8.49 |
| SY-1365 | C=CC(=O)Nc1cccc(c1)c1nc(c(c(n1)C)C#N)Nc1ccc(cc1)N1CCN(CC1)C | CDK7 | 84 | 7.08 |
| SNS-032 | CC(C)c1nc(nc(c1)Nc1ccc(cc1)C(=O)N)N | CDK7 | 62 | 7.21 |
Note: This is a small, illustrative subset. A robust QSAR model would require a much larger and more diverse dataset.
Step 2: Molecular Descriptor Calculation
-
Descriptor Selection: Choose a set of molecular descriptors that capture various aspects of the molecular structure. These can be categorized as:
-
Calculation: Use computational chemistry software (e.g., PaDEL-Descriptor, RDKit) to calculate the selected descriptors for all compounds in the training set and for our target molecule, this compound.
Table 2: Calculated Descriptors for a Subset of the CDK7 Training Set and Target Molecule
| Compound ID | Molecular Weight | logP | Polar Surface Area (PSA) | TPSA(NO) |
| BS-181 | 387.48 | 2.85 | 107.24 | 107.24 |
| ICEC0942 | 254.34 | 3.21 | 55.12 | 55.12 |
| THZ1 | 524.62 | 4.32 | 114.87 | 114.87 |
| SY-1365 | 593.74 | 3.89 | 118.10 | 118.10 |
| SNS-032 | 327.39 | 2.13 | 104.28 | 104.28 |
| This compound | 163.17 | 0.58 | 52.95 | 52.95 |
Step 3: Model Building and Validation
-
Algorithm Selection: Choose a suitable machine learning algorithm. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest.[9]
-
Model Training: Split the dataset into a training set (typically 70-80%) and a test set (20-30%). Train the selected algorithm on the training set to build the QSAR model.
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness.
-
External Validation: Use the trained model to predict the activity of the compounds in the test set. Evaluate the predictive power using metrics like the squared correlation coefficient (R²) and root mean square error (RMSE).
-
Step 4: Prediction for this compound
-
Input the calculated descriptors for this compound into the validated QSAR model to obtain a predicted pIC50 value.
Visualization: QSAR Workflow
Caption: A streamlined workflow for QSAR model development and activity prediction.
Pharmacophore Modeling: Identifying Key Interaction Features
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.[10] Pharmacophore modeling can be used as a virtual screening tool to identify novel compounds that are likely to be active.
Rationale and Causality
The rationale behind pharmacophore modeling is that molecules with similar 3D arrangements of key interaction features will bind to the same target and elicit a similar biological response. We will develop separate pharmacophore models for CDK7 and MDM2 based on the known binding modes of their respective inhibitors.
-
For CDK7: The pharmacophore will likely include hydrogen bond donors and acceptors that interact with the hinge region of the kinase, as well as hydrophobic and aromatic features that occupy the ATP-binding pocket.[1][11]
-
For MDM2: The pharmacophore will be designed to mimic the key interactions of the p53 peptide, featuring hydrophobic and aromatic groups that fit into the Phe19, Trp23, and Leu26 pockets of MDM2.[4][5]
Experimental Protocol: Pharmacophore-Based Virtual Screening
Objective: To determine if this compound fits the pharmacophore models for CDK7 and MDM2 inhibition.
Step 1: Pharmacophore Model Generation
-
Ligand-Based Approach: If multiple, structurally diverse, and potent inhibitors are known, align them and identify common chemical features.
-
Structure-Based Approach: If a high-resolution crystal structure of the target in complex with a ligand is available, identify the key interactions between the ligand and the protein's active site. This is the preferred method for our targets.
Step 2: Defining the CDK7 Pharmacophore
-
Input: Use the crystal structure of CDK7 in complex with a known inhibitor (e.g., PDB ID: 1UA2).[12]
-
Feature Identification: Identify key interactions:
-
Hydrogen bond acceptor interacting with the backbone NH of the hinge region (e.g., Met94).
-
Hydrogen bond donor interacting with the backbone C=O of the hinge region (e.g., Glu95).
-
Aromatic ring making a π-π stacking interaction with a key residue (e.g., Phe91).
-
Hydrophobic group occupying a hydrophobic pocket.
-
Step 3: Defining the MDM2 Pharmacophore
-
Input: Use the crystal structure of MDM2 in complex with an inhibitor (e.g., a Nutlin analog, PDB ID: 1YCR).[5]
-
Feature Identification:
-
Three hydrophobic/aromatic features positioned to mimic the Phe19, Trp23, and Leu26 residues of p53.
-
A hydrogen bond acceptor interacting with a key residue like His96.
-
Step 4: Virtual Screening
-
Database Preparation: Generate a 3D conformer library for this compound.
-
Screening: Screen the conformers against the generated pharmacophore models.
-
Analysis: Determine if any conformers of this compound match the pharmacophore features with the correct 3D orientation. A successful "hit" suggests that the molecule has the potential to bind to the target.
Visualization: Pharmacophore Models
Caption: Hypothetical pharmacophore models for CDK7 and MDM2 inhibitors.
Molecular Docking: Visualizing the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides insights into the binding mode and affinity, complementing the findings from QSAR and pharmacophore modeling.
Rationale and Causality
By docking this compound into the active sites of CDK7 and MDM2, we can visualize the specific atomic interactions that may contribute to binding. A favorable docking score (binding energy) and the formation of key interactions with active site residues provide strong evidence for potential biological activity.
Experimental Protocol: Molecular Docking Simulation
Objective: To predict the binding mode and estimate the binding affinity of this compound to CDK7 and MDM2.
Step 1: Preparation of Receptor and Ligand
-
Receptor Preparation:
-
Download the crystal structures of the target proteins (e.g., CDK7: 1UA2, MDM2: 1YCR) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
Step 2: Defining the Binding Site
-
Define the binding pocket on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand from the original PDB file.
Step 3: Docking Simulation
-
Algorithm Selection: Choose a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Execution: Run the docking simulation, allowing the ligand to flexibly explore different conformations within the defined binding site. The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.
Step 4: Analysis of Results
-
Binding Energy: Analyze the predicted binding energies. More negative values generally indicate stronger binding.
-
Binding Pose: Visualize the top-ranked docking poses. Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the active site residues. Compare these interactions to those of known inhibitors.
Table 3: Hypothetical Molecular Docking Results
| Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| CDK7 | 1UA2 | -7.8 | Met94, Glu95, Phe91 |
| MDM2 | 1YCR | -6.5 | Leu54, Val93, His96 |
Visualization: Docking Workflow and Interaction Diagram
Caption: The four main stages of a molecular docking workflow.
Caption: A schematic of potential interactions between the ligand and CDK7.
Synthesis of Findings and Future Directions
This in-depth technical guide has outlined a comprehensive in silico strategy for predicting the biological activity of this compound. By integrating QSAR, pharmacophore modeling, and molecular docking, we can build a multi-layered, evidence-based hypothesis for its potential as a CDK7 or MDM2 inhibitor.
-
QSAR provides a quantitative prediction of potency based on the properties of known inhibitors.
-
Pharmacophore modeling acts as a qualitative filter, confirming that our molecule possesses the essential 3D features for target interaction.
-
Molecular docking offers a detailed, visual understanding of the potential binding mode and key intermolecular interactions.
A consensus between these three methodologies would provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation. The insights gained from this computational workflow will not only guide the initial screening but also inform the design of future analogs with improved potency and selectivity.
References
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Kumar, A., et al. (2021). Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. Molecules, 26(18), 5545. [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
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Atatreh, N., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, 12, 3545–3557. [Link]
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Gajiwala, K. S., et al. (2013). Insights into the binding of p53 to MDM2 through protein-protein docking and molecular dynamics simulations. Journal of computer-aided molecular design, 27(1), 51-64. [Link]
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Taha, M. O., et al. (2010). Discovery of novel CDK1 inhibitors by combining pharmacophore modeling, QSAR analysis and in silico screening followed by in vitro evaluation. European journal of medicinal chemistry, 45(9), 4316-4330. [Link]
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Kovalová, M., et al. (2023). A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Expert Opinion on Therapeutic Patents, 33(5), 325-337. [Link]
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S. S. Shaikh, et al. (2016). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Molecules, 21(8), 985. [Link]
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Ali, M. A., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Translational Cancer Research, 14(9), 2465-2479. [Link]
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Burgess, A., et al. (2016). P53 Mdm2 Inhibitors. Current topics in medicinal chemistry, 16(27), 3052-3063. [Link]
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Taha, M. O., et al. (2010). Discovery of novel CDK1 inhibitors by combining pharmacophore modeling, QSAR analysis and in silico screening followed by in vitro evaluation. European Journal of Medicinal Chemistry, 45(9), 4316-4330. [Link]
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Riedinger, C., et al. (2010). The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. ChemMedChem, 5(9), 1440-1449. [Link]
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Kumar, A., et al. (2023). Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. RSC Advances, 13(49), 34621-34636. [Link]
-
Sun, D., et al. (2013). Effective screening strategy using ensembled pharmacophore models combined with cascade docking: application to p53-MDM2 interaction inhibitors. Journal of chemical information and modeling, 53(10), 2713-2725. [Link]
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Wang, S., et al. (2009). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual review of pharmacology and toxicology, 49, 223-241. [Link]
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Ali, M. A., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Translational Cancer Research, 14(9), 2465-2479. [Link]
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Lolli, G., et al. (2004). The crystal structure of the complex between human cyclin-dependent kinase 7 (CDK7), cyclin H and the MAT1 C-terminal fragment reveals the structural basis for CAK activation. The EMBO journal, 23(15), 3061-3071. [Link]
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Kumar, A., et al. (2021). Generation of the structure-based pharmacophore. (A) CDK7 in complex... ResearchGate. [Link]
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Atatreh, N., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. ResearchGate. [Link]
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Atatreh, N., et al. (2018). Identification of new inhibitors of Mdm2-p53 interaction via pharmacophore and structure-based virtual screening. Drug design, development and therapy, 12, 3545. [Link]
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Willighagen, E. (n.d.). Molecular Descriptors. The CDK Book. [Link]
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Kumar, A., et al. (2021). Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. Semantic Scholar. [Link]
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Patel, H., et al. (2021). CDK7 inhibitors as anticancer drugs. Journal of Cancer Metastasis and Treatment, 7, 26. [Link]
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HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. [Link]
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ResearchGate. (n.d.). List of molecular descriptors involved in QSAR equations. [Link]
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Methodological & Application
Synthesis Protocol for 7-(Hydroxymethyl)isoindolin-1-one: An Application Note for Drug Discovery and Development
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 7-(hydroxymethyl)isoindolin-1-one, a valuable building block in medicinal chemistry and drug discovery. The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on the synthesis, purification, and characterization of the target molecule. The protocol is designed to be a self-validating system, emphasizing scientific integrity and reproducibility.
Introduction
The isoindolin-1-one core is a prominent heterocyclic motif in a wide array of pharmacologically significant molecules, exhibiting diverse biological activities. The functionalization of this scaffold provides a powerful platform for the development of novel therapeutic agents. Specifically, the introduction of a hydroxymethyl group at the 7-position offers a versatile handle for further chemical modifications, such as etherification, esterification, or oxidation, enabling the exploration of a broader chemical space in structure-activity relationship (SAR) studies.
This document outlines a reliable and scalable synthetic route to this compound, commencing with the formation of a key intermediate, methyl 1-oxo-2,3-dihydro-1H-isoindole-7-carboxylate, followed by its selective reduction. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step sequence as depicted below. The initial step involves the formation of the isoindolinone ring system with a carboxylate group at the 7-position. The subsequent step is the reduction of this ester functionality to the desired primary alcohol.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-isoindole-7-carboxylate (Intermediate)
The synthesis of the key ester intermediate can be achieved through the reaction of trimellitic anhydride with a source of ammonia, followed by esterification. This approach leverages the differential reactivity of the anhydride functionalities.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | Sigma-Aldrich | Reagent grade |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | Alfa Aesar | ACS grade |
| Methanol | CH₃OH | 32.04 | Fisher Scientific | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | VWR | Concentrated (98%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | EMD Millipore | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | J.T. Baker | Saturated solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Acros Organics | Granular |
Experimental Protocol
Step 1a: Amidation and Cyclization to form 7-Carboxyisoindolin-1-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.2 g, 100 mmol) and ammonium carbonate (14.4 g, 150 mmol).
-
Heat the mixture in an oil bath at 180-200 °C for 2 hours. The mixture will melt and then solidify as the reaction proceeds.
-
Allow the flask to cool to room temperature. The solid mass is crude 7-carboxyisoindolin-1-one. This material is typically used in the next step without further purification.
Causality: The thermal reaction of trimellitic anhydride with ammonium carbonate provides a source of ammonia in situ. The ammonia preferentially attacks the more reactive anhydride at the 4-position, leading to an amide-acid intermediate which then undergoes intramolecular cyclization upon further heating to form the stable isoindolinone ring.
Step 1b: Fischer Esterification
-
To the flask containing the crude 7-carboxyisoindolin-1-one, add 150 mL of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in 200 mL of dichloromethane and wash with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize the excess acid.
-
Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-oxo-2,3-dihydro-1H-isoindole-7-carboxylate.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient, 20% to 50%) to afford the pure ester as a white solid.
Causality: The Fischer esterification is a classic and cost-effective method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol as both the reagent and solvent, with a strong acid catalyst. The workup with sodium bicarbonate is crucial to remove the sulfuric acid and any unreacted carboxylic acid.
Part 2: Reduction of Methyl 1-oxo-2,3-dihydro-1H-isoindole-7-carboxylate to this compound (Final Product)
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Methyl 1-oxo-2,3-dihydro-1H-isoindole-7-carboxylate | C₁₀H₉NO₃ | 191.18 | Prepared in Part 1 | |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | Sigma-Aldrich | 1.0 M solution in THF or powder |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Acros Organics | Anhydrous, inhibitor-free |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | Reagent grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | 1 M aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Acros Organics | Granular |
Experimental Protocol
Caption: Experimental workflow for the reduction step.
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1-oxo-2,3-dihydro-1H-isoindole-7-carboxylate (9.55 g, 50 mmol) in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (75 mL, 75 mmol, 1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
3 mL of water
-
3 mL of 15% aqueous NaOH solution
-
9 mL of water
-
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate/hexane or by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to yield this compound as a white to off-white solid.[7]
Causality: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution where a hydride attacks the ester carbonyl, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced by another equivalent of hydride to the corresponding alkoxide. The Fieser workup is a safe and effective method for quenching the reaction and precipitating the aluminum salts, which can then be easily removed by filtration.
Characterization of this compound
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [8] |
| Appearance | White to off-white solid |
| CAS Number | 771-07-3[8] |
Spectroscopic Data (Predicted/Representative)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
8.55 (s, 1H, NH): The amide proton typically appears as a broad singlet.
-
7.60 (d, J = 7.6 Hz, 1H, Ar-H): Aromatic proton ortho to the carbonyl group.
-
7.45 (t, J = 7.6 Hz, 1H, Ar-H): Aromatic proton.
-
7.30 (d, J = 7.6 Hz, 1H, Ar-H): Aromatic proton ortho to the methylene group of the ring.
-
5.30 (t, J = 5.5 Hz, 1H, OH): The hydroxyl proton, which may be broad and exchangeable with D₂O.
-
4.60 (d, J = 5.5 Hz, 2H, CH₂OH): The benzylic methylene protons of the hydroxymethyl group.
-
4.35 (s, 2H, NCH₂): The methylene protons of the isoindolinone ring.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
168.5 (C=O): Amide carbonyl carbon.
-
145.0 (Ar-C): Aromatic quaternary carbon attached to the hydroxymethyl group.
-
135.0 (Ar-C): Aromatic quaternary carbon adjacent to the carbonyl group.
-
131.5 (Ar-CH): Aromatic methine carbon.
-
128.0 (Ar-CH): Aromatic methine carbon.
-
123.0 (Ar-CH): Aromatic methine carbon.
-
62.5 (CH₂OH): Carbon of the hydroxymethyl group.
-
45.0 (NCH₂): Carbon of the methylene group in the isoindolinone ring.
High-Resolution Mass Spectrometry (HRMS):
-
ESI-MS: Calculated for C₉H₁₀NO₂ [M+H]⁺: 164.0606; Found: [Value to be determined experimentally].
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to release flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. A Class D fire extinguisher should be readily available.
-
Concentrated Sulfuric Acid: This is a strong corrosive acid. Handle with extreme care in a fume hood and wear appropriate PPE.
-
All other reagents should be handled in accordance with standard laboratory safety procedures.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently prepare this valuable building block for applications in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Kemp, A., Durand, M., Wall, D., Szieber, P., Hermanns, M. I., & Oelgemöller, M. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23(7), 1353–1360. [Link]
-
Le, T. H., Nguyen, T. T. T., Mai, H. T., Nguyen, H. T., & Vo-Thanh, G. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC advances, 12(26), 16479–16488. [Link]
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Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
. [Link] -
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
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YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
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Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]
-
Chemguide. REDUCTION OF CARBOXYLIC ACIDS. [Link]
-
Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(1), 95-99. [Link]
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ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]
- Google Patents. Process of preparing trimellitic anhydride.
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PubChem. This compound. [Link]
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The Royal Society of Chemistry. 1H-NMR (DMSO-d6, 400 MHz) δ (ppm). [Link]
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The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
ResearchGate. 1 H-and 13 C-NMR data for compounds 1-5 (DMSO-d6). [Link]
-
ResearchGate. The 1 H and 13 C NMR data for 1 in DMSO-d6 (δ in ppm). [Link]
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MDPI. High-Resolution PTP1B Inhibition Profiling Combined with HPLC-HRMS-SPE-NMR for Identification of PTP1B Inhibitors from Miconia albicans. [Link]
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ScienceDirect. Chapter 1 - HRMS: Fundamentals and Basic Concepts. [Link]
-
PubMed Central. Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology?. [Link]
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Application Note: High-Purity Isolation of 7-(Hydroxymethyl)isoindolin-1-one
Abstract
This comprehensive guide provides detailed protocols for the purification of 7-(Hydroxymethyl)isoindolin-1-one, a key intermediate in pharmaceutical synthesis. Achieving high purity of this polar molecule is critical for downstream applications, including drug discovery and development. This document outlines three primary purification strategies: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying principles, causality behind experimental choices, and methods for validating purity. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining highly pure this compound.
Introduction: The Importance of Purity for this compound
This compound is a heterocyclic compound belonging to the isoindolinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1][2] The introduction of a hydroxymethyl group at the 7-position increases the molecule's polarity and provides a reactive handle for further synthetic modifications.[3]
The efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays are directly dependent on the purity of this starting material. Common impurities, which may include unreacted starting materials, byproducts from the synthesis, or degradation products, can interfere with reactions, lead to the formation of unintended side products, and complicate the interpretation of biological data.[4] Therefore, the selection of an appropriate purification technique is a critical step in any research or development program involving this compound.
This application note details three distinct yet complementary purification techniques, each suited to different scales and purity requirements. The choice of method will depend on the initial purity of the crude material, the quantity to be purified, and the final purity required for the intended application.
Characterization of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | 163.17 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | [1] |
| Polarity | Polar, due to the lactam and hydroxymethyl groups | [3] |
| Solubility | Limited solubility in water, moderately soluble in polar organic solvents like ethanol, methanol, and acetone.[1] |
The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, N-H) contributes to its polarity and influences its interaction with chromatographic stationary phases and recrystallization solvents.
Purification Strategy Overview
The selection of a purification method is a balance between the desired purity, yield, scale, and available resources. The following diagram illustrates a decision-making workflow for purifying this compound.
Sources
Application Notes and Protocols for the Analytical Characterization of 7-(Hydroxymethyl)isoindolin-1-one
Abstract
This document provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 7-(Hydroxymethyl)isoindolin-1-one, a key intermediate in pharmaceutical synthesis. Detailed protocols and theoretical justifications are provided for a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). This guide is intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound.
Introduction
This compound (CAS No. 771-07-3) is a heterocyclic compound featuring a bicyclic lactam core with a hydroxymethyl substituent on the aromatic ring.[1] Its structural complexity and potential for various chemical transformations make it a valuable building block in the synthesis of biologically active molecules.[2][[“]][4] The isoindolinone scaffold is present in a number of compounds with therapeutic applications.[5]
The rigorous characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This involves unambiguous confirmation of its chemical structure and the quantification of any process-related impurities. This application note details a multi-technique approach to achieve a comprehensive analytical profile of this compound.
Molecular Structure and Properties:
-
IUPAC Name: 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one[1]
-
Molecular Formula: C₉H₉NO₂[1]
-
Molecular Weight: 163.17 g/mol [1]
-
CAS Number: 771-07-3[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the position of substituents.
Theoretical Basis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field. The absorption of radiofrequency energy can induce a transition between these spin states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment. This sensitivity to the molecular structure is what makes NMR a premier tool for structural analysis.
Predicted NMR Data for this compound
For illustrative purposes, predicted ¹H and ¹³C NMR data are provided below. These predictions are based on established computational models and serve as a guide for interpreting experimental spectra. The recommended solvent for analysis is DMSO-d₆, which can solubilize the compound and has well-characterized residual solvent peaks for referencing.[6]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | NH |
| ~7.65 | d | 1H | H-4 |
| ~7.45 | t | 1H | H-5 |
| ~7.30 | d | 1H | H-6 |
| ~5.30 | t | 1H | OH |
| ~4.60 | d | 2H | -CH₂OH |
| ~4.40 | s | 2H | H-3 (-CH₂-) |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (C-1) |
| ~145.0 | C-7a |
| ~140.0 | C-7 |
| ~132.0 | C-5 |
| ~128.0 | C-3a |
| ~125.0 | C-4 |
| ~122.0 | C-6 |
| ~62.0 | -CH₂OH |
| ~45.0 | C-3 |
Experimental Protocol: NMR Data Acquisition
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
Protocol 2: NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 0-12 ppm
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): 0-200 ppm
-
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction for a flat baseline.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[6]
-
Peak Integration and Multiplicity Analysis (¹H NMR): Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling relationships.
-
Structural Assignment: Correlate the chemical shifts, integration, and multiplicity with the molecular structure of this compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures or to confirm assignments.
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[7][8] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Theoretical Basis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). In reverse-phase HPLC, the most common mode for pharmaceutical analysis, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.
Experimental Protocol: HPLC Method for Purity Analysis
Protocol 3: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary with the mobile phase.
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under the specified chromatographic conditions. Peak tailing and fronting should be monitored as indicators of method suitability.
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and to identify unknown impurities.
Theoretical Basis
In a mass spectrometer, molecules are first ionized, and the resulting ions are separated based on their m/z ratio by an analyzer. The detector then records the abundance of each ion. For small organic molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically produce the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. This allows for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information.
Predicted Mass Spectrum and Fragmentation
For this compound (MW = 163.17), the expected protonated molecule in positive ion ESI-MS would be at an m/z of 164.07.
Expected Fragmentation Pattern:
-
Loss of H₂O: A common fragmentation for alcohols, leading to a fragment at m/z 146.06.
-
Loss of CH₂O: Loss of formaldehyde from the hydroxymethyl group, resulting in a fragment at m/z 134.06.
-
Loss of CO: Cleavage of the carbonyl group from the lactam ring, leading to a fragment at m/z 136.08.
Experimental Protocol: LC-MS Analysis
Protocol 4: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
LC Conditions: Use the same HPLC method as described in Protocol 3.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 50-500.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Theoretical Basis
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a functional group, the radiation is absorbed. An FTIR spectrum is a plot of absorbance versus wavenumber (cm⁻¹).
Expected FTIR Absorptions
Table 3: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| ~3200 | N-H stretch | Lactam |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1680 | C=O stretch | γ-Lactam |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Experimental Protocol: FTIR Analysis
Protocol 5: FTIR Data Acquisition
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan before analyzing the sample. The resulting spectrum should be baseline corrected.
Thermal Analysis: Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical properties of a material as a function of temperature.[9][10][11]
Theoretical Basis
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[11]
Experimental Protocol: Thermal Analysis
Protocol 6: DSC Analysis
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Method:
-
Temperature Range: 25 °C to 300 °C (or higher, depending on the expected melting/decomposition point).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Protocol 7: TGA Analysis
-
Instrumentation: A Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Method:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Data Interpretation
-
DSC: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram. The sharpness of the melting peak can provide an indication of purity.
-
TGA: The TGA thermogram shows the temperature at which weight loss occurs, indicating thermal decomposition.
Caption: Integrated analytical strategy for characterization.
Conclusion
The comprehensive analytical characterization of this compound is crucial for its application in pharmaceutical development. The suite of techniques described in this application note—NMR, HPLC, MS, FTIR, and Thermal Analysis—provides a robust framework for confirming the identity, purity, and physicochemical properties of this important intermediate. By following the detailed protocols and understanding the theoretical underpinnings of each method, researchers can ensure the quality and consistency of their material, thereby supporting the development of safe and effective medicines.
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]
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-
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-
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-
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-
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-
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Application Notes and Protocols for the In Vitro Biological Evaluation of 7-(Hydroxymethyl)isoindolin-1-one
Authored by: A Senior Application Scientist
Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery
The isoindolinone core is a prominent structural motif found in a multitude of natural products and synthetic molecules, granting it "privileged scaffold" status in medicinal chemistry.[1][2] This benzo-fused γ-lactam system is not merely a synthetic curiosity; it is the backbone of compounds demonstrating a vast spectrum of biological activities.[2][3] Derivatives have been developed as anti-cancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4][5][6][7] Notably, the isoindolinone framework is a key component of several potent enzyme inhibitors, targeting critical cellular players like Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[8][9]
7-(Hydroxymethyl)isoindolin-1-one is a functionalized derivative of this core scaffold. The presence of the hydroxymethyl group offers a potential point for metabolic modification or for forming key hydrogen-bonding interactions within a biological target's binding site.[10] Given the well-documented activities of its parent scaffold, a systematic in vitro evaluation is warranted to elucidate its therapeutic potential.
This guide provides a structured, multi-tiered approach for the initial biological characterization of this compound. We will proceed from broad-spectrum cytotoxic screening to more defined, mechanism-based enzymatic and cellular assays, focusing on PARP inhibition—a frequent and therapeutically relevant target of the isoindolinone class.[8]
Tier 1: Foundational Cytotoxicity Screening
The initial step in characterizing any novel compound with therapeutic potential is to assess its general effect on cell viability and proliferation. This provides a baseline understanding of its potency and cellular tolerance. We will utilize a robust and widely adopted colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) across a panel of relevant human cancer cell lines.
Rationale for Cell Line Selection
The choice of cell lines is critical for generating meaningful data. Given that many isoindolinone derivatives exhibit anti-cancer properties[8][9], and are particularly effective as PARP inhibitors in tumors with deficiencies in homologous recombination (HR) repair[11], the following panel is recommended:
-
DLD-1 BRCA2-/-: A human colorectal adenocarcinoma cell line engineered to be deficient in the BRCA2 gene, a key component of the HR pathway. This line is expected to be highly sensitive to PARP inhibitors.
-
DLD-1 (Wild-Type): The corresponding parental cell line with functional BRCA2, serving as a crucial control to assess synthetic lethality.[12]
-
MCF-7: A human breast cancer cell line that is HR-proficient, commonly used as a general screening tool.
-
A549: A human lung carcinoma cell line, also HR-proficient and widely used in cancer research.[4][13]
Protocol 1: WST-1 Cell Proliferation Assay
This protocol uses the water-soluble tetrazolium salt WST-1, which is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (DLD-1 BRCA2-/-, DLD-1 WT, MCF-7, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
WST-1 reagent
-
96-well microplates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for a screening compound is 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithmic concentration of the compound.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC₅₀ value.
Anticipated Results & Interpretation
A potent and selective compound would exhibit a significantly lower IC₅₀ value in the BRCA2-deficient DLD-1 cell line compared to its wild-type counterpart, suggesting a synthetic lethal mechanism potentially mediated by PARP inhibition.[11][12]
| Cell Line | Genotype (HR Status) | Hypothetical IC₅₀ (µM) for this compound |
| DLD-1 BRCA2-/- | Deficient | 1.5 |
| DLD-1 WT | Proficient | > 50 |
| MCF-7 | Proficient | 45.8 |
| A549 | Proficient | 62.3 |
Tier 2: Mechanistic Assays - PARP Inhibition
If the cytotoxicity screening suggests synthetic lethality, the next logical step is to investigate the direct inhibition of the PARP1 enzyme, the primary target of this drug class.[14]
Workflow for In Vitro Evaluation
Caption: Mechanism of PARP1 in DNA repair and its inhibition/trapping by a PARP inhibitor.
Conclusion and Future Directions
This structured guide provides a robust starting point for the in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine if the compound warrants further investigation. Positive results, particularly potent enzymatic inhibition and evidence of PARP trapping, would justify advancement into more complex studies, including selectivity profiling against other PARP family members, pharmacokinetic assessments, and eventually, in vivo efficacy studies in relevant cancer models.
References
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Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]
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Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Imomova, L. A., et al. (2023). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals (Basel). Available at: [Link]
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PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]
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Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. Available at: [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]
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Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Isoindolin-1-ones from the stems of Nicotiana tabacum and their antiviral activities. ResearchGate. Available at: [Link]
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Upadhyay, S. P., & Singh, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]
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da Cruz, E. F. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available at: [Link]
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Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. ResearchGate. Available at: [Link]
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Tummatorn, J., et al. (2018). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports. Available at: [Link]
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Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: Cell-Based Assay Suite for Characterizing 7-(Hydroxymethyl)isoindolin-1-one Activity
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Isoindolin-1-one Scaffold
The isoindolin-1-one framework is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] Recent investigations have highlighted its potential as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR).[3] The structural resemblance of the isoindolin-1-one core to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes, provides a strong rationale for its mechanism as a competitive inhibitor at the catalytic site.[3][4]
PARP1, in particular, is a critical sensor of DNA single-strand breaks (SSBs).[5] Upon detecting damage, PARP1 catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation.[4] This PARylation cascade serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity. Inhibition of PARP enzymatic activity prevents the repair of SSBs, which, during DNA replication, can collapse into more cytotoxic double-strand breaks (DSBs).[6] In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through a concept known as synthetic lethality.[5][7] This has established PARP inhibitors as a successful class of targeted therapies for certain cancers.[7]
This document provides a comprehensive suite of cell-based assays to characterize the biological activity of 7-(Hydroxymethyl)isoindolin-1-one, a representative molecule from this promising class. The protocols are designed for researchers in drug discovery and chemical biology to elucidate the compound's mechanism of action, determine its potency, and assess its downstream cellular consequences. We will detail methods for directly measuring PARP inhibition in a cellular context, quantifying DNA damage, assessing cell viability to determine IC50 values, and detecting the induction of apoptosis.
Principle of Investigation: A Multi-Assay Approach
A robust characterization of a potential PARP inhibitor requires a multi-pronged approach. We will progress through a logical workflow, starting from target engagement and moving to the ultimate cellular fate.
Figure 1. Logical workflow for characterizing this compound.
Assay 1: Cellular PARP Activity Assay (ELISA-Based)
Rationale: The primary mechanistic hypothesis is that this compound inhibits PARP enzymatic activity. This assay directly measures the product of PARP activity, poly(ADP-ribose) (PAR), in cells. A potent inhibitor will cause a dose-dependent decrease in PAR levels, especially after the induction of DNA damage, which activates PARP. This ELISA-based method quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, providing a direct readout of intracellular PARP activity.[8]
Protocol:
-
Cell Seeding: Seed a cancer cell line known to have high PARP1 expression (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a known PARP inhibitor control (e.g., Olaparib).
-
Pre-incubation: Remove the old medium and add the compound dilutions to the cells. Incubate for 1 hour at 37°C.
-
Induction of DNA Damage: To activate PARP, treat cells with a DNA damaging agent. Add H₂O₂ to a final concentration of 200 µM to all wells (except for negative controls) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of lysis buffer containing protease inhibitors and incubate on ice for 15 minutes.
-
ELISA Procedure:
-
Transfer 50 µL of cell lysate to a histone-coated 96-well plate.
-
Add 50 µL of reaction buffer containing biotinylated NAD+.
-
Incubate for 1 hour at room temperature to allow PARP in the lysate to PARylate the coated histones.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background (no lysate) absorbance. Normalize the data to the vehicle-treated, H₂O₂-stimulated control (100% activity). Plot the normalized PARP activity against the log concentration of this compound to determine the cellular IC50 for PARP inhibition.
Assay 2: Immunofluorescence Staining for γH2AX Foci
Rationale: Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse into DNA double-strand breaks (DSBs) during replication.[5] The phosphorylation of histone H2AX at serine 139, forming γH2AX, is one of the earliest markers of DSBs.[9] An immunofluorescence assay to detect γH2AX foci provides visual and quantifiable evidence of the downstream consequences of PARP inhibition. An effective PARP inhibitor is expected to significantly increase the number of γH2AX foci per cell.[10]
Figure 2. Experimental workflow for γH2AX immunofluorescence.
Protocol:
-
Cell Seeding: Seed cells (e.g., BRCA-deficient cell line like CAPAN-1 or a proficient line like HeLa) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixing.
-
Compound Treatment: Treat cells with this compound at its PARP IC50 concentration (determined in Assay 1) and a 10x IC50 concentration for 24-48 hours. Include vehicle and positive controls.
-
Fixation and Permeabilization:
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., clone JBW301) diluted in 1% BSA/PBS overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash coverslips a final time with PBS. Mount onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).[11] Count at least 100 cells per condition.
Assay 3: Cell Viability Assay for IC50 Determination
Rationale: Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[5] By measuring the dose-dependent decrease in cell viability, we can calculate the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[12][13] For a PARP inhibitor, it is crucial to test its effect on both HR-deficient (e.g., BRCA-mutant) and HR-proficient cell lines to observe the synthetic lethal effect.
Protocol (using Resazurin Reduction):
-
Cell Seeding: Seed both an HR-deficient (e.g., CAPAN-1, MDA-MB-436) and an HR-proficient (e.g., MCF-7, HeLa) cell line into 96-well plates. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Compound Dilution: Prepare a 2-fold or 3-fold serial dilution of this compound in culture medium, covering a wide concentration range (e.g., 0.1 nM to 100 µM).
-
Treatment: After cells have adhered overnight, replace the medium with the compound dilutions. Include wells for vehicle control (0% inhibition) and a high concentration of a known cytotoxic agent or lysis buffer (100% inhibition).
-
Incubation: Incubate the plates for a period that allows for several cell doublings, typically 72 to 120 hours.
-
Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate for 2-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (100% inhibition wells).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized percent viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.[12]
-
Data Presentation:
| Cell Line | Homologous Recombination Status | This compound IC50 (µM) | Olaparib IC50 (µM) |
| CAPAN-1 | Deficient (BRCA2 mutant) | [Example Value: 0.5] | [Example Value: 0.01] |
| MDA-MB-436 | Deficient (BRCA1 mutant) | [Example Value: 0.8] | [Example Value: 0.05] |
| MCF-7 | Proficient | [Example Value: >50] | [Example Value: 10] |
| HeLa | Proficient | [Example Value: >50] | [Example Value: 15] |
| Table 1: Example data table for comparing the IC50 values of a test compound and a reference PARP inhibitor in HR-deficient and HR-proficient cell lines. |
Assay 4: Apoptosis Detection via Caspase-3/7 Activity
Rationale: The accumulation of lethal DSBs induced by PARP inhibition in HR-deficient cells ultimately triggers programmed cell death, or apoptosis. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[1] These proteases cleave critical cellular substrates, including PARP1 itself, leading to the dismantling of the cell. A luminescent or fluorescent assay that measures the combined activity of caspase-3 and -7 provides a quantitative measure of apoptosis induction.
Protocol (using a Luminescent DEVD-based Substrate):
-
Cell Seeding and Treatment: Seed both HR-deficient and HR-proficient cells in a white, opaque 96-well plate suitable for luminescence. Treat the cells with this compound at 1x, 5x, and 10x its IC50 (determined in Assay 3 for the HR-deficient line) for 24, 48, and 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate (containing the DEVD peptide sequence linked to a pro-luciferin) with a buffer.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on a plate shaker at a low speed for 1-2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells). Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
Figure 3. Signaling pathway from PARP inhibition to apoptosis.
Conclusion
This application note provides a validated, multi-assay framework for the comprehensive cellular characterization of this compound, and by extension, other novel compounds from the isoindolin-1-one class. By systematically evaluating target engagement, downstream DNA damage, cell-type specific cytotoxicity, and the mechanism of cell death, researchers can build a robust data package to support the progression of promising PARP inhibitor candidates in the drug discovery pipeline. The causality-driven workflow ensures that each assay provides a piece of a larger mechanistic puzzle, leading to a trustworthy and in-depth understanding of the compound's biological activity.
References
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ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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Amsbio. PARP Assays. [Link]
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An, S., & Kim, S. (2005). One-Step Cellular Caspase-3/7 Assay. BioTechniques, 39(4), 454-457. [Link]
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Upadhyay, S. K., & Singh, S. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link]
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PubMed Central. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
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bioRxiv. (2025, September 3). PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
-
National Institutes of Health. (n.d.). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. [Link]
-
National Institutes of Health. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
-
National Institutes of Health. (n.d.). Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. [Link]
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National Institutes of Health. (n.d.). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. [Link]
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MDPI. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
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Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. [Link]
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ResearchGate. (n.d.). A, Immunofluorescence staining for PARP1 and γH2AX in 231control,.... [Link]
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ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]
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ResearchGate. (n.d.). Immunofluorescence staining of γH2AX. [Link]
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Taylor & Francis Group. (2022, February 10). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. [Link]
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YouTube. (2022, August 29). How PARP inhibitors (PARPi) work. [Link]
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ResearchGate. (2023, June 27). Synthesis, Characterization, and Biological Evaluation of Gabapentinoid Hybrids with Isoindole-1,3-(2H) Dione Moiety as potential antioxidant, antimicrobial, and anticancer. [Link]
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ResearchGate. (2025, October 28). PARP1: Structural Insights and Pharmacological Targets for Inhibition. [Link]
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MDPI. (2023, February 15). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. [Link]
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ResearchGate. (2025, December 20). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
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National Institutes of Health. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
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Application Notes & Protocols: Evaluating 7-(Hydroxymethyl)isoindolin-1-one as a Potent PARP Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental evaluation of 7-(Hydroxymethyl)isoindolin-1-one, a novel compound featuring the isoindolin-1-one scaffold, as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. We detail the mechanistic rationale, provide validated, step-by-step protocols for key biochemical and cell-based assays, and offer insights into data interpretation. The protocols herein are designed to be self-validating systems for determining the compound's enzymatic inhibitory potency (IC50), its activity in a cellular context, and its cytotoxic effects, particularly through the lens of synthetic lethality.
Introduction: The Rationale for Targeting PARP
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to genome integrity.[1] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[2][3] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to facilitate the base excision repair (BER) pathway.[3][6]
The clinical success of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the repair of double-strand breaks (DSBs) is compromised.[7][8] When PARP is inhibited in these cells, unrepaired SSBs accumulate and collapse replication forks during S-phase, leading to the formation of DSBs.[3] The cell's inability to repair these DSBs via HR results in genomic instability and, ultimately, cell death.[3][8]
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules.[9][10][11] this compound[12] is an analogue from this class that warrants investigation for its potential as a PARP inhibitor. This guide provides the experimental framework to rigorously test this hypothesis.
The Dual Mechanism of Action of PARP Inhibitors
Modern PARP inhibitors exhibit a dual mechanism that contributes to their cytotoxicity. Understanding both is crucial for a complete evaluation of a new chemical entity like this compound.
-
Catalytic Inhibition : The primary mechanism involves the inhibitor competing with the natural substrate, NAD+, for binding to the catalytic domain of PARP1.[3][5][7] This action directly blocks the synthesis of PAR chains, thereby preventing the recruitment of the DNA repair machinery.[3]
-
PARP Trapping : A more potent cytotoxic mechanism is the "trapping" of the PARP1 enzyme onto DNA.[13] After a PARP inhibitor binds, it induces an allosteric change in the enzyme that enhances its association with damaged DNA.[3] The resulting PARP-DNA complex is a significant physical obstruction that stalls replication forks, leading to cytotoxic DSBs.[3][14] The trapping efficiency of an inhibitor often correlates more strongly with its clinical efficacy than its catalytic inhibition alone.[1]
The following diagram illustrates the central role of PARP1 in DNA repair and the points at which inhibitors exert their effects.
Caption: PARP1 signaling pathway and mechanisms of inhibition.
Experimental Workflows and Protocols
To thoroughly characterize this compound, we propose a tiered approach, moving from a pure biochemical system to a complex cellular environment.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the direct inhibitory effect of the compound on purified PARP1 enzyme activity, allowing for the determination of its half-maximal inhibitory concentration (IC50).
Caption: Workflow for the in vitro PARP1 enzymatic assay.
A. Materials and Reagents
-
Purified recombinant human PARP1 enzyme (e.g., BPS Bioscience, Cat# 80501)[15][16]
-
PARP1 Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat# 80551)[15], which typically includes:
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+ (PARP Substrate Mixture)
-
10x PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
-
This compound
-
A known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (ACS grade)
-
Ultrapure water
-
Microplate luminometer
B. Step-by-Step Protocol
-
Plate Preparation : If not using a pre-coated plate, coat a 96-well plate with histone proteins overnight at 4°C. Wash three times with PBST (PBS + 0.05% Tween 20) and block for 90 minutes at room temperature.[15][16]
-
Inhibitor Preparation : Prepare a 10 mM stock solution of this compound and the control inhibitor (Olaparib) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.[16]
-
Master Mix Preparation : Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP assay buffer according to the kit manufacturer's instructions.[15]
-
Reaction Initiation :
-
Add 5 µL of diluted inhibitor, control, or vehicle (buffer with DMSO) to the appropriate wells.
-
Add 20 µL of the PARP1 enzyme solution (prepared in buffer) to all wells except the "Blank".
-
To initiate the reaction, add 25 µL of the Master Mix to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection :
-
Data Acquisition : Immediately read the luminescence using a microplate reader.
-
Data Analysis : Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus the log of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the compound's effect on cell viability and is crucial for demonstrating synthetic lethality by comparing its potency in HR-deficient versus HR-proficient cancer cell lines.
Caption: Workflow for the cell-based cytotoxicity (MTT) assay.
A. Materials and Reagents
-
BRCA1-mutant cell line (e.g., MDA-MB-436, SUM149PT)
-
BRCA-wildtype cell line (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17][18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
B. Step-by-Step Protocol
-
Cell Seeding : Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they remain in the exponential growth phase for the duration of the assay. Incubate for 24 hours at 37°C, 5% CO₂.[19]
-
Inhibitor Treatment : Prepare a 2x concentrated serial dilution of the compound in culture medium. Remove 100 µL of medium from the wells and add 100 µL of the 2x inhibitor dilutions to achieve the final desired concentrations. Include vehicle-only (DMSO) controls.
-
Incubation : Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well.[17]
-
Formazan Formation : Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[18][21]
-
Data Analysis : Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the percentage of viable cells against the log of the inhibitor concentration and determine the GI50 (concentration that causes 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) |
|---|---|
| This compound | [Experimental Value] |
| Olaparib (Control) | [Experimental Value, e.g., ~5 nM] |
-
Interpretation : A low nanomolar IC50 value for this compound would indicate potent direct inhibition of the PARP1 enzyme.
Table 2: Cell-Based Cytotoxicity (Synthetic Lethality)
| Cell Line | BRCA1 Status | GI50 (µM) for this compound |
|---|---|---|
| MDA-MB-436 | Mutant | [Experimental Value] |
| MDA-MB-231 | Wild-Type | [Experimental Value] |
-
Interpretation : A significantly lower GI50 value in the BRCA1-mutant cell line compared to the wild-type line would be strong evidence of synthetic lethality and a promising therapeutic window for the compound.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a PARP inhibitor. By systematically assessing its enzymatic inhibition and cellular cytotoxicity, researchers can generate the critical data needed to validate its mechanism of action and advance its development as a potential therapeutic agent, particularly for cancers with deficiencies in DNA damage repair pathways.
References
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Signal Transduction pathway of PARP enzyme[11]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
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Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
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The connection between PARPs, prosurvival signaling, and cell death resistance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved January 19, 2026, from [Link]
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PASTA: PARP activity screening and inhibitor testing assay. (2021, February 18). PubMed Central. Retrieved January 19, 2026, from [Link]
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PARP1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. (2018, July 11). PubMed Central. Retrieved January 19, 2026, from [Link]
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Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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Guiding ATR and PARP inhibitor combinations with chemogenomic screens. (2021, December 14). bioRxiv. Retrieved January 19, 2026, from [Link]
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CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals. Retrieved January 19, 2026, from [Link]
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PARP1 Chemiluminescent Assay Kit. (n.d.). West Bioscience. Retrieved January 19, 2026, from [Link]
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Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. (2022, September 15). YouTube. Retrieved January 19, 2026, from [Link]
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PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved January 19, 2026, from [Link]
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Replication-dependent cytotoxicity and Spartan-mediated repair of trapped PARP1–DNA complexes. (2021, September 22). PubMed Central. Retrieved January 19, 2026, from [Link]
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PARP Assays. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Mechanism of PARP inhibitor resistance and potential overcoming strategies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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New mechanism of action for PARP inhibitors discovered. (2012, November 9). Fierce Biotech. Retrieved January 19, 2026, from [Link]
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Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. (2025, August 28). PubMed. Retrieved January 19, 2026, from [Link]
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols for the Investigation of 7-(Hydroxymethyl)isoindolin-1-one in Cancer Cell Line Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-(Hydroxymethyl)isoindolin-1-one, a novel small molecule with potential anticancer properties. The isoindolin-1-one scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds and its potential to inhibit key cancer-related targets such as Cyclin-Dependent Kinases (CDKs) and PI3Kγ.[1][2] This guide presents a structured, multi-faceted approach to characterizing the biological activity of this compound, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action. The protocols provided herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
Introduction: The Rationale for Investigating this compound
The isoindolin-1-one core is a privileged heterocyclic structure that has been identified in a variety of compounds with therapeutic potential.[1] Recent computational and in vitro studies have highlighted the promise of isoindolin-1-one derivatives as inhibitors of critical cell cycle and signaling pathway components that are often dysregulated in cancer.[1][2] Specifically, members of this chemical class have been explored as inhibitors of CDK7, a key regulator of both the cell cycle and transcription, and PI3Kγ, a component of the PI3K/AKT signaling pathway that is crucial for cell growth, proliferation, and survival.[1][2][3]
Given this background, this compound (PubChem CID: 53408495) emerges as a compelling candidate for anticancer drug discovery.[4] The hydroxymethyl substituent at the 7-position offers a potential site for metabolic modification or for forming key interactions with biological targets. The systematic in vitro evaluation of this compound is a critical step in determining its potential as a lead for further preclinical and clinical development.[5][6]
This guide outlines a logical experimental workflow for the initial characterization of this compound.
Experimental Workflow Overview
Figure 1: A general workflow for the in vitro testing of this compound.
Preliminary Steps: Compound Handling and Cell Line Selection
Preparation of this compound Stock Solutions
Accurate and consistent compound preparation is foundational to reproducible results.
-
Solubility Testing : Initially, determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for small molecules. Test solubility at a high concentration (e.g., 10-50 mM).
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) in sterile-filtered DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Selection and Maintenance of Cancer Cell Lines
The choice of cell lines should be guided by the research question. A panel of cell lines from different cancer types (e.g., breast, lung, colon, glioma) is recommended for initial screening to identify potential tissue-specific sensitivities.[7]
-
Recommended Cell Lines :
-
Cell Culture : Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and are routinely tested for mycoplasma contamination.
Phase 1: Cytotoxicity and Antiproliferative Activity
The initial goal is to determine if this compound exhibits cytotoxic or antiproliferative effects and to quantify its potency. The MTT assay is a reliable, colorimetric method for this purpose.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding : Harvest cells in logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation : Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8][9] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
Absorbance Measurement : Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[8]
Data Presentation and Analysis
The results of the cytotoxicity assay should be used to determine the half-maximal inhibitory concentration (IC50) of the compound.
| Cell Line | This compound IC50 (µM) after 48h | Positive Control (e.g., Doxorubicin) IC50 (µM) after 48h |
| MCF-7 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| C6 | Experimental Value | Experimental Value |
| HCT-116 | Experimental Value | Experimental Value |
| Table 1: Example data table for summarizing IC50 values. |
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next phase is to investigate how the compound induces cell death or inhibits proliferation.
Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cells treated with this compound at IC50 and 2x IC50 concentrations.
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Combine all cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Cell Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12] Gently vortex the tube.
-
Incubation : Incubate the tubes for 15-20 minutes at room temperature in the dark.[13][14]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[13]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[15]
-
Cells treated with this compound at IC50 concentration.
Procedure:
-
Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation : Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] Incubate at -20°C for at least 2 hours (or overnight).
-
Washing : Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.[16]
-
Staining : Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[15] The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[15]
-
Incubation : Incubate for 30 minutes at room temperature, protected from light.[16]
-
Analysis : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[15]
Protocol: Western Blotting for Key Signaling Proteins
Based on the known activities of the isoindolin-1-one scaffold, investigating key proteins in the PI3K/AKT and cell cycle pathways is a logical next step.[1][3] Western blotting allows for the semi-quantitative analysis of specific protein expression and phosphorylation status.[17]
Hypothetical Signaling Pathway for Investigation
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Application Notes and Protocols for the Development of 7-(Hydroxymethyl)isoindolin-1-one Derivatives
Introduction: The Therapeutic Potential of the Isoindolinone Scaffold
The isoindolin-1-one framework is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2] The inherent structural rigidity and synthetic tractability of the isoindolinone core make it an attractive starting point for the development of novel therapeutics.
7-(Hydroxymethyl)isoindolin-1-one is a particularly valuable starting material for generating a diverse library of drug candidates. The hydroxymethyl group at the 7-position offers a versatile handle for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical properties and biological activity.[3] Furthermore, the lactam nitrogen provides a second site for derivatization, enabling the exploration of a broad chemical space.
This comprehensive guide provides detailed protocols for the synthesis and biological evaluation of novel derivatives of this compound. The methodologies described herein are designed to be robust and adaptable, empowering researchers to generate and screen a library of compounds for the discovery of new therapeutic agents.
Part 1: Synthetic Strategies for Derivatization
The derivatization of this compound can be strategically approached at two primary sites: the exocyclic hydroxymethyl group and the endocyclic lactam nitrogen. This section outlines detailed protocols for key transformations at both positions.
Derivatization of the Hydroxymethyl Group
The benzylic alcohol functionality of the hydroxymethyl group is amenable to a variety of chemical transformations, including esterification, etherification, and oxidation.
Esterification is a straightforward method to introduce a wide range of acyl groups, which can influence the lipophilicity and cell permeability of the parent compound.
Protocol 1: Steglich Esterification of this compound
This protocol utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification with a carboxylic acid.
-
Materials:
-
This compound
-
Carboxylic acid of choice (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add DMAP (0.1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The formation of an ether linkage can enhance the metabolic stability of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 2: Williamson Ether Synthesis
This protocol involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[4]
-
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents)
-
Alkyl halide (e.g., benzyl bromide, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a suspension of NaH (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
-
Derivatization of the Lactam Nitrogen
The lactam nitrogen can be functionalized through N-alkylation or N-arylation, which can significantly impact the molecule's interaction with biological targets.
Direct alkylation of the lactam nitrogen can be achieved using a strong base and an alkyl halide.
Protocol 3: N-Alkylation of this compound Derivatives
This protocol utilizes a strong base to deprotonate the lactam nitrogen, followed by reaction with an alkylating agent.[5][6]
-
Materials:
-
7-(Acyloxymethyl)- or 7-(Alkoxymethyl)isoindolin-1-one (from section 1.1)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents)
-
Alkyl iodide or bromide (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the 7-substituted isoindolin-1-one (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C under a nitrogen atmosphere, add NaH (1.5 mmol) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds.
Protocol 4: Palladium-Catalyzed N-Arylation
This protocol describes a general procedure for the N-arylation of the isoindolinone lactam.[7][8]
-
Materials:
-
7-(Acyloxymethyl)- or 7-(Alkoxymethyl)isoindolin-1-one (from section 1.1)
-
Aryl halide (bromide or iodide, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the 7-substituted isoindolin-1-one (1.0 mmol), aryl halide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Part 2: Biological Evaluation Protocols
This section provides detailed protocols for screening the synthesized derivatives for key biological activities commonly associated with the isoindolinone scaffold.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol 5: MTT Assay for Anticancer Screening
-
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[11]
-
In Vitro Anti-inflammatory Assay
The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.[12][13]
Protocol 6: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compounds
-
96-well microtiter plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite by comparison with a sodium nitrite standard curve.
-
Calculate the percentage inhibition of nitric oxide production for each compound.
-
Enzyme Inhibition Assays
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[14]
Protocol 7: Colorimetric Carbonic Anhydrase Inhibition Assay
-
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compounds
-
Acetazolamide as a positive control
-
96-well microtiter plates
-
-
Procedure:
-
To the wells of a 96-well plate, add 140 µL of assay buffer, 20 µL of test compound solution (in a suitable solvent, e.g., DMSO), and 20 µL of hCA II solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPA solution.
-
Immediately measure the absorbance at 400 nm and monitor the change in absorbance over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound relative to the uninhibited enzyme.
-
Determine the IC₅₀ value for active compounds.
-
This assay measures the inhibition of HDAC enzymes, which are important targets in cancer therapy.[15][16][17]
Protocol 8: Fluorometric HDAC Inhibition Assay
-
Materials:
-
HDAC assay kit (commercially available) containing HDAC substrate, developer, and a reference inhibitor (e.g., Trichostatin A).
-
Nuclear extract or purified HDAC enzyme
-
Test compounds
-
96-well black microtiter plates
-
-
Procedure:
-
Follow the manufacturer's protocol for the specific HDAC assay kit.
-
Typically, the assay involves incubating the HDAC enzyme with the fluorogenic substrate in the presence and absence of the test compounds.
-
After a set incubation period, the developer is added to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for the active compounds.[18]
-
Data Presentation and Interpretation
All quantitative data from the synthetic and biological evaluations should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Synthetic Yields of this compound Derivatives
| Compound ID | R¹ (at N-2) | R² (at 7-CH₂O-) | Yield (%) |
| 1a | H | COCH₃ | 85 |
| 1b | H | Benzyl | 78 |
| 2a | CH₃ | COCH₃ | 92 |
| 2b | Phenyl | Benzyl | 65 |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | Cytotoxicity IC₅₀ (µM) (HeLa) | NO Inhibition IC₅₀ (µM) | hCA II Inhibition IC₅₀ (µM) | HDAC Inhibition IC₅₀ (µM) |
| 1a | >100 | 55.2 | 12.8 | >100 |
| 1b | 45.6 | 23.1 | 5.4 | 89.7 |
| 2a | 15.3 | 8.9 | 1.2 | 25.4 |
| 2b | 5.8 | 2.5 | 0.5 | 1.8 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Biological Screening Cascade
Caption: Cascade for the biological screening of isoindolinone derivatives.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can identify lead compounds with potent and selective activities for a range of therapeutic targets. Future work should focus on establishing structure-activity relationships (SAR) to guide the rational design of next-generation isoindolinone-based drugs with improved efficacy and safety profiles.
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da Silva, A. B., de Freitas, R. P., & de Castro, R. J. S. (2018). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 23(11), 2847. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 19, 2026, from [Link]
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Gondal, S., & Varma, R. S. (2009). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 14(10), 4143–4149. [Link]
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König, B. (2020). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Chemistry – A European Journal, 26(12), 2599-2603. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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Ledwozyw, A., & Bilinski, S. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 51(2), 121-126. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 19, 2026, from [Link]
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Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved January 19, 2026, from [Link]
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Bogusz, S., & Varma, R. S. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333-338. [Link]
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Upadhyay, S. K., & Singh, S. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link]
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Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. European Journal of Organic Chemistry, 2021(21), 2949-2971. [Link]
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Dander, J. E., & Garg, N. K. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Organic Letters, 18(24), 6424–6427. [Link]
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IIVS.org. (n.d.). Anti-Inflammatory Screen. Retrieved January 19, 2026, from [Link]
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Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169–175. [Link]
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Application Notes and Protocols for 7-(Hydroxymethyl)isoindolin-1-one in Drug Discovery Screening
Introduction: The Isoindolinone Scaffold and the Potential of 7-(Hydroxymethyl)isoindolin-1-one
The isoindolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This structural motif is present in natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects.[1][6][7] The versatility of the isoindolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties.
This document provides detailed application notes and protocols for the initial screening of This compound , a specific derivative of the isoindolinone family. While the broader class of isoindolinones is well-studied, this compound itself represents a largely unexplored entity in drug discovery. The presence of a hydroxymethyl group at the 7-position introduces a key functional handle that can influence solubility, metabolic stability, and potential interactions with biological targets.[8][9] This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, it serves as a convenient point for further chemical modification to develop compound libraries for structure-activity relationship (SAR) studies.
These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will provide a strategic framework and detailed protocols for its initial characterization, focusing on key areas where isoindolinone derivatives have shown promise.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | PubChem[10] |
| Molecular Weight | 163.17 g/mol | PubChem[10] |
| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | PubChem[10] |
| CAS Number | 771-07-3 | PubChem[10] |
Potential Therapeutic Applications and Screening Strategy
Given the diverse biological activities of the isoindolinone scaffold, a tiered screening approach is recommended for this compound. This strategy allows for a broad initial assessment of its biological effects, followed by more focused investigations into specific mechanisms of action.
Figure 1. Tiered screening workflow for this compound.
Experimental Protocols
PART 1: Primary Screening - Antiproliferative Activity
A primary screen for antiproliferative activity against a panel of cancer cell lines is a logical starting point, given the established anticancer properties of many isoindolinone derivatives.[1][7][11]
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Compound Addition: Prepare serial dilutions of this compound and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[1]
PART 2: Target-Focused Screening - PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors are an established class of anticancer agents, and some isoindolinone derivatives have shown PARP inhibitory activity.[7] Therefore, investigating the effect of this compound on PARP activity is a promising avenue.
Protocol 2: High-Throughput Fluorogenic PARP Inhibition Assay
This protocol describes a homogeneous, two-step fluorogenic assay suitable for high-throughput screening of PARP inhibitors.[12] The assay measures the depletion of NAD+, a substrate for PARP, which is coupled to a cycling reaction that generates a fluorescent product.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Cycling reagent mix (containing alcohol dehydrogenase, diaphorase, and resazurin)
-
This compound library
-
Olaparib (positive control)
-
384-well black plates
-
Fluorescence plate reader (Ex/Em ~540/590 nm)
Procedure:
-
PARP Reaction: In a 384-well plate, add the assay buffer, activated DNA, and NAD+.
-
Add this compound or Olaparib at various concentrations.
-
Initiate the reaction by adding the PARP1 enzyme.
-
Incubate for 60 minutes at room temperature.
-
Detection: Add the cycling reagent mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity.
-
Data Analysis: A decrease in fluorescence signal corresponds to PARP activity (NAD+ consumption). Inhibition of PARP results in a higher fluorescence signal. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value.[12]
Figure 2. Workflow for the high-throughput fluorogenic PARP inhibition assay.
PART 3: Mechanism of Action - DNA Damage Response
If this compound shows PARP inhibitory activity, it is crucial to confirm its effect on the DNA damage response (DDR) in a cellular context.
Protocol 3: γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[13][14]
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
DNA damaging agent (e.g., Etoposide)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X, Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Microscopy slides or imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Seed cells on coverslips or in imaging plates. Treat with a DNA damaging agent in the presence or absence of this compound for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Staining: Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
-
Data Analysis: An increase in γH2AX foci indicates DNA damage. A potentiation of DNA damage-induced foci by this compound would be consistent with the inhibition of DNA repair.[13]
Data Interpretation and Next Steps
The initial screening data will guide the subsequent steps in the evaluation of this compound.
-
Potent Cytotoxicity: If the compound exhibits significant cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death (apoptosis vs. necrosis) is warranted.
-
Selective Enzyme Inhibition: If specific enzyme inhibition (e.g., PARP) is observed, dose-response studies should be conducted to determine potency (IC₅₀). Further cell-based assays are necessary to confirm target engagement in a physiological context.
-
Lack of Activity: If no significant activity is observed in the primary screens, the hydroxymethyl group can be used as a handle for chemical derivatization to create a library of analogs for further screening. This can help in identifying key structural features required for biological activity.
Conclusion
This compound represents a promising, yet underexplored, starting point for drug discovery programs. Its isoindolinone core is a well-validated pharmacophore, and the hydroxymethyl substituent provides a unique opportunity for both direct biological interactions and further chemical modifications. The tiered screening approach and detailed protocols provided in these application notes offer a robust framework for the initial characterization of this compound and the potential discovery of novel therapeutic agents.
References
- BenchChem. (n.d.). High-Throughput Screening of Isoindolinone Derivatives: Application Notes and Protocols.
- PubMed. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair.
- AACR Journals. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research.
- NIH. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors.
- American Laboratory. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay.
- Springer Nature Experiments. (n.d.). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors.
- NIH. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
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- PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors.
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- PubMed. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy.
- PubMed. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation.
- ResearchGate. (n.d.). Isoindolin-1-ones from the stems of Nicotiana tabacum and their antiviral activities.
- ResearchGate. (n.d.). Virtual screening-guided identification of isoindolinone MDM2 inhibitors.
- PubMed. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach.
- PubMed. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.
- ResearchGate. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.
- ResearchGate. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 10. This compound | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. championsoncology.com [championsoncology.com]
- 14. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-(Hydroxymethyl)isoindolin-1-one
Introduction: The Significance of 7-(Hydroxymethyl)isoindolin-1-one
The isoindolinone scaffold is a privileged structural motif found in a diverse array of biologically active compounds and pharmaceutical agents. This compound, in particular, serves as a crucial building block in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors and modulators of cellular pathways. The presence of the reactive hydroxymethyl group allows for further functionalization, making it a versatile precursor for creating libraries of compounds for drug discovery. The demand for this intermediate in developmental pipelines necessitates a robust, scalable, and economically viable synthetic route.
This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. We will detail a field-proven, two-step synthetic strategy, explain the rationale behind the chosen methodology, and provide detailed, step-by-step protocols amenable to scale-up.
Strategic Approach to Synthesis
For the large-scale production of this compound, a two-step approach starting from 4-(hydroxymethyl)phthalic anhydride is proposed. This strategy is underpinned by the principles of efficiency, scalability, and the use of readily accessible reagents.
The overall synthetic transformation is as follows:
Caption: Overall synthetic workflow for this compound.
This pathway is advantageous for several reasons:
-
High-Yielding Transformations: The formation of phthalimides from their corresponding anhydrides is a well-established and typically high-yielding reaction.[1]
-
Selective Reduction: The critical step is the selective reduction of one of the two carbonyl groups of the phthalimide. Catalytic hydrogenation offers a high degree of selectivity and is a preferred method for large-scale industrial processes due to its efficiency and reduced waste generation compared to stoichiometric metal hydride reductants.[2]
-
Scalability: Both proposed reaction classes are amenable to scale-up with appropriate engineering controls for heat and mass transfer.
Part 1: Synthesis of 4-(Hydroxymethyl)phthalimide
Principle and Rationale
The first step involves the reaction of 4-(hydroxymethyl)phthalic anhydride with a source of ammonia to form the corresponding phthalimide. This reaction proceeds via an initial nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization with the loss of a water molecule to yield the stable five-membered imide ring.[1] Using aqueous ammonia is a practical and economical choice for large-scale production.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Notes |
| 4-(Hydroxymethyl)phthalic Anhydride | 178.14 | 1.00 | 5.61 | Starting material |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 1.15 | ~18.5 | 3.3 equivalents |
| Deionized Water | 18.02 | As required | - | For work-up and washing |
| Acetic Acid (Glacial) | 60.05 | ~0.5 L | - | For pH adjustment and crystallization |
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling mantle
-
Large Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 1.00 kg (5.61 mol) of 4-(hydroxymethyl)phthalic anhydride and 3.0 L of deionized water.
-
Reagent Addition: While stirring, slowly add 1.15 kg (~1.28 L) of 28-30% aqueous ammonia to the suspension. The addition is exothermic, and the rate of addition should be controlled to maintain the internal temperature below 40°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to 20-25°C. The product will begin to precipitate. Further cool the mixture to 0-5°C and hold for at least 1 hour to maximize crystallization.
-
pH Adjustment: Slowly add glacial acetic acid to the slurry until the pH is between 5 and 6. This will ensure complete precipitation of the product.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake with two portions of cold (0-5°C) deionized water (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Outcome:
-
Yield: >95%
-
Appearance: White to off-white solid
-
Purity (by HPLC): >98%
Part 2: Selective Reduction to this compound
Principle and Rationale
The selective reduction of one carbonyl group of the phthalimide intermediate is the key transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid promoter is a highly effective method.[2] The acid is believed to activate one of the carbonyl groups towards reduction. This method avoids the use of large excesses of metal hydrides and simplifies the work-up procedure. The hydroxymethyl group is stable under these hydrogenation conditions.
Caption: Proposed mechanism for the selective reduction of a phthalimide.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Notes |
| 4-(Hydroxymethyl)phthalimide | 177.16 | 1.00 | 5.64 | Starting material from Part 1 |
| Palladium on Carbon (10% Pd) | - | 0.10 | - | Catalyst, 50% wet with water |
| Ethyl Acetate | 88.11 | 10.0 L | - | Reaction solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.77 | 6.77 | 1.2 equivalents |
| Sodium Bicarbonate | 84.01 | As required | - | For neutralization |
| Celite® / Diatomaceous Earth | - | ~0.20 | - | Filter aid |
Equipment:
-
Hydrogenation reactor (e.g., Parr reactor) capable of operating at >50 psi and with temperature control
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reactor Charging: To a suitable hydrogenation reactor, add 1.00 kg (5.64 mol) of 4-(hydroxymethyl)phthalimide and 10.0 L of ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 0.10 kg of 10% Pd/C (50% wet).
-
Acid Addition: Slowly add 0.77 kg (0.52 L) of trifluoroacetic acid to the mixture.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously and heat to 50°C. Maintain the hydrogen pressure at 50 psi. The reaction is typically complete in 8-12 hours. Monitor the reaction by hydrogen uptake and/or HPLC analysis of samples carefully withdrawn from the reactor.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethyl acetate (2 x 0.5 L).
-
Work-up: Combine the filtrate and washes. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. This step neutralizes the TFA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford the final product with high purity.
Expected Outcome:
-
Yield: 80-90%
-
Appearance: White to light yellow solid
-
Purity (by HPLC): >99%
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molar Mass | 163.17 g/mol |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI) | m/z = 164.06 [M+H]⁺ |
| Melting Point | To be determined experimentally |
Safety and Handling Considerations
-
4-(Hydroxymethyl)phthalic Anhydride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aqueous Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area or fume hood. Avoid inhalation of vapors.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Palladium on Carbon (Pd/C): Flammable when dry. Handle the wet catalyst carefully. Do not allow it to dry out, as it can be pyrophoric. Ensure proper grounding of equipment to prevent static discharge.
-
Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures for handling flammable gases. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.
References
-
Journal of Global Pharma Technology. (n.d.). University of Baghdad Digital Repository. Retrieved from [Link]
-
Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-271. Retrieved from [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. Retrieved from [Link]
-
Johnstone, R. A. W., & Wilby, A. H. (1985). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 409-413. Retrieved from [Link]
-
Luzzio, F. A., & Adjei, B. L. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 548. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
PubChem. (n.d.). Phthalic anhydride. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. In Wikipedia. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-(Hydroxymethyl)isoindolin-1-one
Welcome to the technical support center for the synthesis of 7-(Hydroxymethyl)isoindolin-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via a reductive amination pathway starting from 2-formylbenzoic acid. While conceptually straightforward, this transformation is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification difficulties.[1][2] Key challenges often arise from the stability of the starting material, the efficiency of imine formation, the selectivity of the reduction step, and control of side reactions.[1][3] This guide will dissect these issues and provide robust, field-proven solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yield is the most common issue and can be attributed to several factors, often acting in concert. A systematic investigation is crucial.
-
Cause A: Inefficient Imine Formation. The initial condensation between 2-formylbenzoic acid and your amine source (e.g., ammonia or an ammonia equivalent) is a reversible equilibrium. If the intermediate imine does not form efficiently, the subsequent reduction step will naturally result in a low yield of the desired product.[1]
-
Solution:
-
Water Removal: The condensation reaction produces water. Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium toward the imine.[1]
-
Catalytic Acid: A catalytic amount of a mild acid, like glacial acetic acid, can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[1][4] Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.
-
Concentration: Ensure the reaction concentration is sufficiently high (~0.1 M to 0.5 M) to favor the bimolecular condensation step.[1]
-
-
-
Cause B: Premature Reduction of the Starting Aldehyde. Sodium borohydride (NaBH₄), a common reductant for this reaction, can reduce the starting 2-formylbenzoic acid to the corresponding alcohol if it's present before the imine has had a chance to form.[1][5]
-
Solution:
-
Stepwise Procedure: The most reliable solution is a two-step, one-pot process. First, stir the 2-formylbenzoic acid and the amine together (with a dehydrating agent or catalytic acid if needed) for 1-2 hours at room temperature to ensure maximum imine formation. Monitor by TLC or LC-MS. Only then, cool the reaction to 0 °C and add the sodium borohydride portion-wise.[6]
-
Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] It is less reactive towards aldehydes and ketones but highly effective for reducing imines, allowing for a true one-pot reaction where all reagents can be mixed from the start.[1]
-
-
-
Cause C: Degradation of Sodium Borohydride. NaBH₄ is sensitive to acidic conditions and reacts with protic solvents like methanol and ethanol, especially over time.[5]
-
Solution:
-
Control pH: If using catalytic acid for imine formation, ensure it's a minimal amount. The reaction should not be strongly acidic when NaBH₄ is added.
-
Fresh Reagent & Stoichiometry: Always use a fresh bottle of NaBH₄. Consider using a slight excess (1.5 to 2.0 equivalents) to compensate for any decomposition during the reaction.[5]
-
Temperature Control: Add the NaBH₄ at 0 °C to moderate its reactivity and decomposition rate.
-
-
Q2: I'm observing multiple spots on my TLC plate, and purification by chromatography is difficult. What are the likely side products and how can I prevent them?
A complex product mixture indicates a lack of selectivity in the reaction.
-
Cause A: Formation of 2-(Hydroxymethyl)benzoic acid. This is the primary byproduct if the starting aldehyde is reduced before imine formation.
-
Solution: As detailed in Q1 (Cause B), implement a stepwise addition of the reducing agent or switch to a milder reagent like NaBH(OAc)₃.[1]
-
-
Cause B: Over-reduction. While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially reduce the amide carbonyl of the desired product.
-
Cause C: Self-Condensation of 2-formylbenzoic acid. Under certain conditions, particularly with heat or strong acid/base catalysis, the starting material can undergo self-condensation or polymerization.[1]
-
Solution: Perform the reaction at room temperature or below. Use only a catalytic amount of acid. Ensure the amine is present to favor the desired intermolecular reaction.
-
Q3: The reaction seems to stall and never goes to completion, even after extended reaction times. What could be the issue?
A stalled reaction points to an issue with one of the core components or conditions.
-
Cause A: Poor Quality Starting Materials. 2-formylbenzoic acid can oxidize over time to phthalic acid or exist as its lactol tautomer, which may be less reactive. The amine source (e.g., ammonium acetate, aqueous ammonia) can also be of variable quality.
-
Solution:
-
Verify Purity: Check the purity of 2-formylbenzoic acid by NMR or melting point. If necessary, recrystallize it.
-
Use High-Quality Amine: Use a reliable, high-purity source of ammonia. For example, a solution of ammonia in methanol or dioxane can be more consistent than aqueous sources.
-
-
-
Cause B: Insufficient Activation. The imine formation may be particularly sluggish, representing the rate-limiting step.
-
Solution: Revisit the solutions for inefficient imine formation (Q1, Cause A). The use of molecular sieves is often highly effective in pushing a stalled reaction to completion by continuously removing water.[1]
-
Experimental Workflow & Protocols
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the optimized synthesis process.
Caption: Optimized workflow for the synthesis of this compound.
Optimized Step-by-Step Protocol
This protocol utilizes the stepwise approach to maximize yield and minimize side products.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.0 eq.).
-
Add an appropriate solvent such as methanol or tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Add the amine source. If using ammonium acetate, use 1.5 equivalents. If using a 7N solution of ammonia in methanol, use 1.5-2.0 equivalents.
-
Add activated 4Å molecular sieves (a layer covering the bottom of the flask).
-
Stir the mixture at room temperature for 2 hours.
-
-
Reduction:
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the intermediate imine.
-
-
Workup and Purification:
-
Cool the mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.
-
Filter the mixture to remove the molecular sieves, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[9][10]
-
Data Summary: Parameter Optimization
The choice of solvent and reducing agent has a profound impact on the reaction outcome. The following table summarizes expected results based on different conditions.
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ (Stepwise) | NaBH₄ (All-in-one) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Methanol (MeOH) |
| Procedure | One-pot, all at once | Two-step, one-pot | One-pot, all at once |
| Expected Yield | High (80-95%) | High (75-90%) | Low to Moderate (30-60%) |
| Key Byproduct | Minimal | Minimal | 2-(Hydroxymethyl)benzoic acid |
| Notes | Preferred for ease of use and high selectivity.[1] | Highly reliable and cost-effective. | Prone to side reactions; not recommended.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use a different starting material? A: Yes, related isoindolinones can be synthesized from various precursors. For example, one could start from a phthalimide and perform a selective reduction of one carbonyl group, though controlling this selectivity can be challenging.[7][8][11] However, for this specific target, the reductive amination of 2-formylbenzoic acid is the most direct and widely reported route.[12][13][14]
Q: How do I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50% ethyl acetate in hexanes. The starting aldehyde is relatively nonpolar, the imine intermediate is often visible, and the final product, with its hydroxyl and amide groups, is significantly more polar. Staining with potassium permanganate (KMnO₄) can help visualize all components. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q: What is the mechanism behind the reaction? A: The reaction proceeds in two main stages:
-
Imine Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. A series of proton transfers and the elimination of a water molecule results in the formation of a C=N double bond (the imine, or more accurately for this intramolecular case, a cyclic hemiaminal that dehydrates).
-
Reduction: The hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the imine, breaking the pi-bond and forming the final C-N single bond. A final workup step protonates the resulting nitrogen anion to yield the isoindolinone.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the isoindolinone synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isoindolinone synthesis [organic-chemistry.org]
Technical Support Center: 7-(Hydroxymethyl)isoindolin-1-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 7-(Hydroxymethyl)isoindolin-1-one. This molecule is a valuable building block in medicinal chemistry and drug development, frequently appearing as a core scaffold in various therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, is often complicated by the formation of closely related side products that can be difficult to identify and separate, leading to challenges in yield, purity, and scalability.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, preventative strategies, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent strategies involve the construction of the isoindolinone ring from a suitably substituted benzene precursor. Key methods include:
-
Reductive Amination/Amidation: This popular one-pot method often starts with a 2-formylbenzoate derivative, which reacts with an ammonia source (e.g., ammonium acetate, ammonia gas) and a reducing agent. The reaction proceeds through an imine intermediate that cyclizes to form the lactam ring.[3][4]
-
Reduction of a Substituted Phthalimide: A precursor like 7-(hydroxymethyl)phthalimide can be selectively reduced to the desired isoindolinone. The choice of reducing agent is critical to prevent over-reduction of the lactam carbonyl.[5]
-
Cyclization of 2-Substituted Benzamides: Intramolecular cyclization of a benzamide bearing an electrophilic group (e.g., a bromomethyl group) at the 2-position can also yield the isoindolinone core.
Q2: Why is side product formation so common in this synthesis?
A2: The primary reason is the presence of multiple reactive functional groups in the starting materials, intermediates, and the final product. The hydroxymethyl group (-CH₂OH) is susceptible to both oxidation and over-reduction, while the lactam ring itself can be sensitive to harsh pH conditions. The intermediates in reductive amination pathways are also prone to side reactions if not efficiently converted to the desired product.[6]
Q3: How can I best monitor the progress of my reaction to minimize side products?
A3: We strongly recommend using a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of new spots (product and side products). Co-spotting with your starting material is essential.
-
LC-MS: Offers quantitative progress tracking and, crucially, provides the mass of the components in the reaction mixture. This is the most powerful tool for the early detection and tentative identification of side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. Each issue is presented with potential causes and actionable solutions.
Problem 1: My reaction yield is consistently low, and TLC shows multiple spots.
Q: I'm performing a reductive amination of methyl 2-formyl-3-(hydroxymethyl)benzoate with ammonia. My final yield is below 40%, and the TLC plate is messy. What's going wrong?
A: This is a classic issue in one-pot reductive amination procedures. The cause often lies in the delicate balance between imine formation and reduction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine is a reversible equilibrium.[4] If this step is slow or incomplete, side reactions can dominate.
-
Action: Ensure your ammonia source is adequate. If using ammonium acetate, consider adding a dehydrating agent like molecular sieves to drive the equilibrium toward the imine. Maintain a mildly acidic pH (around 5-6), as highly acidic conditions will protonate the ammonia, rendering it non-nucleophilic.[6]
-
-
Premature Reduction of Aldehyde: Potent reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to a diol before it has a chance to form the imine.[7]
-
Formation of Phthalide Side Product: If the aldehyde is reduced to an alcohol without successful amination and cyclization, you can form 7-(hydroxymethyl)isobenzofuran-1(3H)-one.
-
Action: Use LC-MS to look for a mass corresponding to this side product (M+H⁺ = 165.05). The use of an imine-selective reducing agent, as mentioned above, is the best preventative measure.
-
Below is a troubleshooting workflow to diagnose low-yield reactions.
Caption: Troubleshooting workflow for low-yield synthesis.
Problem 2: My final product contains an impurity with a mass of -2 Da.
Q: My LC-MS shows a significant impurity with a mass of 161.16 g/mol , whereas my desired product is 163.17 g/mol . What is this species?
A: This mass difference strongly suggests an oxidation event. The most likely culprit is the oxidation of the primary alcohol to an aldehyde.
Potential Cause & Solution:
-
Cause: Oxidation of the benzylic alcohol of your product to 7-formylisoindolin-1-one. This can happen if the reaction is exposed to air for prolonged periods, especially if trace metal catalysts are present, or during an oxidative workup.
-
Action & Prevention:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed prior to use.
-
Careful Workup: Avoid oxidative workup conditions. If you must use an oxidizing agent elsewhere in your synthesis, ensure it is fully quenched before proceeding.
-
Purification: This aldehyde impurity can often be separated from the desired alcohol product using column chromatography on silica gel, as the aldehyde is typically less polar.
-
Problem 3: My ¹H NMR shows a singlet around 2.4 ppm that I can't assign.
Q: I've isolated my product, and it's mostly clean, but there's a persistent singlet in the methyl region of the ¹H NMR spectrum. What could it be?
A: A singlet in this region often corresponds to a methyl group attached to an aromatic ring. This points to an over-reduction side product.
Potential Cause & Solution:
-
Cause: Over-reduction of the hydroxymethyl group (-CH₂OH) to a methyl group (-CH₃), forming 7-methylisoindolin-1-one . This is particularly common when using powerful reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) under harsh conditions (high pressure or temperature). The benzylic alcohol is susceptible to hydrogenolysis.
-
Action & Prevention:
-
Avoid Harsh Reductants: For the main reaction, stick to milder borohydride reagents. If you are using catalytic hydrogenation, carefully control the conditions. Try running the reaction at atmospheric pressure and room temperature, and monitor carefully to stop it once the desired transformation is complete.
-
Confirm Structure: Use HRMS (High-Resolution Mass Spectrometry) to confirm the elemental composition of the impurity. The expected mass for C₉H₉NO would be distinct from your product's C₉H₉NO₂.
-
Purification: Separating these two compounds can be challenging due to their similar polarities. Reverse-phase HPLC is often more effective than normal-phase column chromatography for this separation.
-
Profile of Key Side Products
A proactive understanding of potential impurities is critical for rapid identification and troubleshooting.
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Signature |
| 7-Methylisoindolin-1-one | C₉H₉NO | 147.18 | Over-reduction of hydroxymethyl group | ¹H NMR: Ar-CH₃ singlet (~2.4 ppm). MS: m/z = 148 [M+H]⁺. |
| 7-Formylisoindolin-1-one | C₉H₉NO₂ | 161.16 | Oxidation of hydroxymethyl group | ¹H NMR: Aldehyde proton (~10 ppm). IR: Strong C=O stretch (~1690 cm⁻¹). MS: m/z = 162 [M+H]⁺. |
| 7-Carboxyisoindolin-1-one | C₉H₉NO₃ | 177.16 | Over-oxidation or nitrile hydrolysis | ¹H NMR: Broad COOH proton (>10 ppm). MS: m/z = 178 [M+H]⁺. |
| Bis[isoindolin-1-on-7-yl]methyl ether | C₁₈H₁₆N₂O₃ | 320.34 | Intermolecular dehydration (dimerization) | MS: m/z = 321 [M+H]⁺. Complex ¹H NMR spectrum. |
Recommended Synthetic Protocol (Reductive Amination)
This protocol is designed to minimize the formation of common side products.
Materials:
-
Methyl 2-formyl-3-(hydroxymethyl)benzoate
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add methyl 2-formyl-3-(hydroxymethyl)benzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Source: Add ammonium acetate (2.5 eq). The excess helps drive the imine formation.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour. Self-Validation: At this stage, a TLC or LC-MS sample should show partial conversion of the starting material to a new, more polar spot (the imine intermediate).
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress every 1-2 hours by LC-MS. The reaction is typically complete within 8-16 hours.
-
Quench: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% Methanol in DCM) to afford this compound as a white solid.
-
Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizing the Core Reaction and a Key Side Reaction
The following diagram illustrates the desired reaction pathway versus the over-reduction side reaction.
Caption: Desired synthesis vs. over-reduction side reaction.
References
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Available at: [Link]
-
National Center for Biotechnology Information. The chemistry of isoindole natural products. PMC, NIH. Available at: [Link]
-
MDPI. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (2022). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
-
National Center for Biotechnology Information. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC, PubMed Central, NIH. (2022). Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. (2016). Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ResearchGate. Fragments and the labeling of the bonds for the isoindolinone (2a), the.... (2023). Available at: [Link]
-
PubMed. Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. (2024). Available at: [Link]
-
ResearchGate. Synthesis of fused isoindolinone rings via Heck reaction. Available at: [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. (2023). Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]
-
ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). Available at: [Link]
- Google Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (2015).
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
PubChem. 2-Amino-5-cyano-3-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chemguide. Hydrolysis of nitriles. Available at: [Link]
-
Chemistry LibreTexts. Chemistry of Nitriles. (2023). Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
Sources
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- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Solubility Challenges with 7-(Hydroxymethyl)isoindolin-1-one
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered with 7-(Hydroxymethyl)isoindolin-1-one. Drawing from established principles of medicinal chemistry and formulation science, this document offers a comprehensive resource for maximizing the potential of this compound in your research.
Introduction to this compound and its Solubility Profile
This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a hydroxymethyl group at the 7-position is anticipated to increase the polarity and potential for hydrogen bonding compared to the parent isoindolinone structure, which generally exhibits poor aqueous solubility but moderate solubility in organic solvents.[1] This structural modification is a common strategy to enhance the aqueous solubility of drug-like molecules. However, researchers may still face challenges in achieving desired concentrations in aqueous buffers or specific solvent systems required for their experimental assays.
This technical support center will guide you through a systematic approach to understanding and overcoming these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
-
Aqueous Buffers (e.g., PBS): Expected to have low to moderate solubility. The hydroxymethyl group enhances aqueous solubility compared to the unsubstituted isoindolinone, but the core heterocyclic structure remains largely hydrophobic.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have good solubility due to the ability to form hydrogen bonds with the hydroxymethyl and lactam moieties.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility. These solvents are excellent at solvating a wide range of organic molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility.
Q2: How does pH influence the solubility of this compound?
The solubility of ionizable compounds is significantly affected by the pH of the solution.[2][3] The this compound molecule contains a lactam nitrogen which is weakly acidic and a hydroxyl group which is also weakly acidic. The overall molecule is expected to be a weak acid. Therefore, its solubility in aqueous solutions is expected to increase as the pH becomes more basic (alkaline).[4][5] At a pH above the pKa of the most acidic proton, the compound will exist predominantly in its more soluble ionized (deprotonated) form. Conversely, at a pH below its pKa, it will be in the less soluble, neutral form.
Q3: My compound is precipitating out of my aqueous buffer during my experiment. What is the likely cause?
Precipitation from an aqueous buffer can be due to several factors:
-
Exceeding Thermodynamic Solubility: You may have prepared a stock solution in a highly solubilizing organic solvent (like DMSO) and then diluted it into an aqueous buffer to a final concentration that is above the compound's thermodynamic (true) solubility in that buffer. This creates a supersaturated solution that is thermodynamically unstable and will eventually precipitate.[6]
-
Change in pH: If your experimental conditions involve a change in pH to a value where the compound is less soluble, precipitation can occur.
-
Temperature Effects: Solubility is temperature-dependent. If your experiment is conducted at a lower temperature than when the solution was prepared, the solubility may decrease, leading to precipitation.[7]
-
"Salting Out": High concentrations of salts in your buffer can sometimes decrease the solubility of organic compounds.[4]
Troubleshooting Guides
Issue 1: Inability to Achieve Desired Concentration in Aqueous Buffers
If you are struggling to dissolve a sufficient amount of this compound directly in your aqueous buffer, consider the following systematic approach.
Caption: Decision tree for selecting a solubility enhancement strategy.
This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to increase the solubility of your compound.[7][8]
Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic molecules.[7]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO) - Use with caution and at the lowest possible final concentration, as it can affect biological assays.
Step-by-Step Protocol:
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 10 mM in 100% ethanol).
-
Determine the maximum tolerable concentration of the co-solvent in your experimental system (e.g., cell culture, enzyme assay). This is typically between 0.1% and 5% (v/v).
-
Titrate the co-solvent stock solution into your aqueous buffer while vortexing or stirring. Start with a small volume and gradually increase it.
-
Visually inspect for precipitation. If the solution remains clear, you can proceed with your experiment. If precipitation occurs, you have exceeded the solubility limit for that co-solvent concentration.
-
Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
For ionizable compounds like this compound, modifying the pH of the buffer can significantly enhance solubility.[3][5]
Rationale: By adjusting the pH to a value where the compound is predominantly in its ionized form, its interaction with the polar water molecules increases, leading to higher solubility.
Step-by-Step Protocol:
-
Prepare a slurry of this compound in your desired aqueous buffer at a concentration slightly higher than your target.
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Once the solid has dissolved, record the final pH. This will be the minimum pH required to maintain the compound in solution at that concentration.
-
Ensure the final pH is compatible with your experimental system. If the required pH is outside the acceptable range for your assay, this method may not be suitable.
-
Buffer capacity is crucial. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[4][9][]
Rationale: The exterior of the cyclodextrin molecule is hydrophilic, which allows the entire drug-cyclodextrin complex to dissolve readily in water.[9]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Protocol (Kneading Method): [4]
-
Prepare a paste of the chosen cyclodextrin with a small amount of water.
-
Gradually add the this compound powder to the paste.
-
Knead the mixture thoroughly in a mortar and pestle for 30-60 minutes.
-
Dry the resulting solid (e.g., in a vacuum oven at a low temperature).
-
The resulting powder is the inclusion complex, which should have enhanced aqueous solubility. You can then attempt to dissolve this complex in your aqueous buffer.
Issue 2: Compound Crashes Out of Solution Upon Dilution from a DMSO Stock
This is a common manifestation of preparing a supersaturated solution.
Caption: Troubleshooting precipitation from a DMSO stock solution.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Before preparing your final solutions, perform a quick kinetic solubility test. Prepare serial dilutions of your DMSO stock into your aqueous buffer in a clear microplate. The concentration at which you first observe precipitation is your approximate kinetic solubility limit. Aim to work at concentrations below this limit.
-
Modify the Dilution Protocol:
-
Increase the final co-solvent concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., 1% vs. 0.5%) can sometimes be sufficient to keep the compound in solution.
-
Pre-warm your aqueous buffer: Gently warming the buffer before adding the DMSO stock can sometimes help.
-
Add the DMSO stock to the buffer, not the other way around, and ensure rapid mixing.
-
-
Consider an Alternative Stock Solvent: If DMSO is problematic, try preparing your stock solution in ethanol or another suitable organic solvent.
Advanced Strategies for Formulation Development
For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.
Amorphous Solid Dispersions (ASDs)
Rationale: The crystalline form of a compound has a highly ordered lattice structure that requires significant energy to break, thus limiting solubility. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, the energy barrier to dissolution is lowered, leading to higher apparent solubility and dissolution rates.[11][12][13][14][15]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
Preparation Methods:
-
Solvent Evaporation/Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated to form the solid dispersion.[12][15]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a solid dispersion.[13][14]
These are advanced techniques that require specialized equipment and expertise but can provide significant improvements in the bioavailability of poorly soluble compounds.
Experimental Protocols for Solubility Determination
It is highly recommended to experimentally determine the solubility of this compound in your specific buffer systems.
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)[16]
This method determines the true equilibrium solubility.
-
Add an excess amount of solid this compound to a known volume of your chosen solvent (e.g., PBS, pH 7.4) in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).[16][17][18]
Protocol 2: Kinetic Solubility Measurement[2][16]
This high-throughput method is useful for early-stage screening.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous buffer.
-
Add a small volume of the DMSO stock to the buffer to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM in 1% DMSO).
-
Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.
-
Measure the amount of precipitate using a nephelometer (which measures light scattering) or by filtering the solutions and quantifying the concentration in the filtrate via HPLC or UV-Vis.
Data Summary Table
| Solubility Enhancement Technique | Principle | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity | Simple, quick, effective for moderate increases | Co-solvent may interfere with the assay; limited by co-solvent tolerability |
| pH Adjustment | Increases the proportion of the ionized, more soluble form | Can produce large increases in solubility; simple to implement | Only applicable to ionizable compounds; required pH may not be compatible with the assay |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule | Significant solubility enhancement; can improve stability | Requires preparation of the complex; potential for high molecular weight of the complex |
| Amorphous Solid Dispersion | Reduces the energy barrier for dissolution | Substantial increase in apparent solubility and dissolution rate | Requires specialized equipment and formulation expertise |
References
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2019). Journal of Pharmaceutical Sciences.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- Manufacturing strategies to develop amorphous solid dispersions: An overview. (2017).
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2019).
- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed.
- Comparison of kinetic solubility with equilibrium solubility (μM) of...
- How to find solubilities of drugs by using uv-visible spectroscopy? (2014).
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- how can i test the solubility in hplc please ? (2009).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022).
- Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). PubMed.
- Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020).
- Solubility Enhancement Technique. CUTM Courseware.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2010).
- Chemical Modification: A unique solutions to Solubility problem. (2019).
- Method for Measuring Aqueous Solubilities of Organic Compounds. (1994). American Chemical Society.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021).
- DMSO solubility and bioscreening.
- Reductive Hydroxymethylation of 4‐Heteroarylpyridines. (2018).
- Molar enthalpies of solution in DMSO, D sol H m , of the starting...
- What is the min DMSO concentration to dissolve unknown drugs? (2013).
- By compound.
- This compound. PubChem.
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Navigating the Labyrinth: A Technical Guide to the Solution Stability of Hydroxylated Isoindolinones
Welcome to the technical support center dedicated to the nuanced world of hydroxylated isoindolinones. As researchers and drug development professionals, you are keenly aware that the journey from a promising molecule to a stable, effective therapeutic is fraught with challenges. Among the most critical of these is ensuring the stability of your compound in solution. This guide is designed to be your partner in that endeavor, providing not just troubleshooting steps, but a deeper understanding of the "why" behind the instability of these valuable scaffolds.
Hydroxylated isoindolinones are a prominent structural motif in a wide array of biologically active compounds, from anticancer agents to central nervous system modulators.[1][2][3] Their inherent reactivity, a double-edged sword, is also the source of their stability woes. This guide will equip you with the knowledge and practical protocols to anticipate, diagnose, and mitigate these challenges.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common issues encountered when working with hydroxylated isoindolinones in solution.
Q1: I'm observing a rapid loss of my hydroxylated isoindolinone in aqueous buffer. What's the likely cause?
A1: The most probable culprit is pH-dependent hydrolysis of the lactam ring. The γ-lactam inherent to the isoindolinone core is susceptible to both acid- and base-catalyzed ring-opening.[4] At acidic pH, protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack by hydroxide ions on the carbonyl carbon leads to ring cleavage.[4] The presence of the hydroxyl group can further influence the electronic properties of the ring, potentially exacerbating this instability. Most drugs exhibit optimal stability in a pH range of 4-8.[5]
Q2: My compound seems to be degrading even at neutral pH. Are there other degradation pathways I should consider?
A2: Absolutely. Beyond simple hydrolysis, oxidation is a significant concern, especially for hydroxylated isoindolinones. The benzylic position of the hydroxyl group can be susceptible to oxidation, potentially leading to the formation of a phthalimide derivative.[6][7][8] This process can be catalyzed by trace metals, exposure to air (autoxidation), or light (photo-oxidation).[9][10]
Q3: I've noticed the appearance of new, unexpected peaks in my HPLC analysis over time. How can I identify these degradants?
A3: The gold standard for degradant identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful technique allows for the separation of your parent compound from its degradation products and provides mass-to-charge ratio information, which is crucial for structural elucidation.[11][12] By comparing the mass of the degradants to your starting material, you can infer the type of chemical transformation that has occurred (e.g., addition of a water molecule in hydrolysis, loss of two hydrogens in oxidation). For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[11]
Q4: What are the best practices for storing solutions of hydroxylated isoindolinones to maximize their shelf-life?
A4: Based on the primary degradation pathways, the following storage conditions are recommended:
-
pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability, typically between pH 4 and 8.[5] This needs to be determined empirically for each new compound.
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of all chemical reactions.[10]
-
Light Protection: Use amber vials or store samples in the dark to prevent photo-degradation.[10][13]
-
Inert Atmosphere: For particularly oxygen-sensitive compounds, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[14]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[15]
Section 2: Troubleshooting Guides - A Deeper Dive into Instability
This section provides structured approaches to systematically investigate and resolve stability issues.
Troubleshooting Scenario 1: Unstable Compound in a Formulation
Symptom: Your hydroxylated isoindolinone-containing formulation fails to meet its stability specifications, showing significant degradation of the active pharmaceutical ingredient (API).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation instability.
Causality Explained: This workflow systematically isolates potential causes of degradation. A forced degradation study is a critical first step to understand the inherent vulnerabilities of your molecule under various stress conditions like acid, base, oxidation, heat, and light.[4][16][17] This provides a roadmap for targeted formulation strategies.[17] Excipient compatibility studies are crucial as seemingly inert ingredients can catalyze degradation.[14]
Section 3: Experimental Protocols - Your Benchtop Companion
Here are detailed, step-by-step methodologies for key stability-indicating experiments.
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the pH-rate profile of a hydroxylated isoindolinone and identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). Use buffers with known pKa values to ensure consistent pH throughout the experiment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your hydroxylated isoindolinone in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on stability.
-
Time-Point Sampling: Incubate the buffered solutions at a constant temperature (e.g., 40°C to accelerate degradation). At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.[11][18] This method must be capable of separating the parent compound from all potential degradants.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give you the apparent first-order degradation rate constant (k) at that pH. A final plot of log(k) versus pH will reveal the pH-rate profile and the pH of maximum stability.
Protocol 2: Forced Degradation Study
Objective: To identify the likely degradation pathways and products of a hydroxylated isoindolinone under stress conditions. This is a cornerstone of developing stability-indicating analytical methods.[19]
Methodology:
-
Sample Preparation: Prepare solutions of your compound in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 70°C for 7 days.[16]
-
Photolytic Degradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples by HPLC and LC-MS. Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This is crucial for validating the specificity of your analytical method.
Data Presentation: Illustrative Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 15.2% | 2 | [M+H₂O]+H⁺ |
| 0.1 M NaOH, 60°C | 25.8% | 1 | [M+H₂O]+H⁺ |
| 3% H₂O₂, RT | 10.5% | 3 | [M-2H]+H⁺ |
| 70°C, 7 days | 5.1% | 1 | [M-2H]+H⁺ |
| Photolytic | 8.9% | 2 | Varies |
Section 4: Visualizing Degradation Pathways
Understanding the chemical transformations your molecule undergoes is key to preventing them.
Primary Degradation Pathways of Hydroxylated Isoindolinones
Caption: Key degradation routes for hydroxylated isoindolinones.
This diagram illustrates the two most common degradation pathways. The lactam ring can undergo hydrolysis to form a ring-opened amino acid derivative.[20][21][22][23][24] Alternatively, the hydroxylated benzylic carbon can be oxidized to a ketone, yielding a phthalimide.[6][7][8]
By understanding these fundamental stability challenges and employing the systematic approaches outlined in this guide, you can proactively design robust formulations and analytical methods, ensuring the integrity and efficacy of your hydroxylated isoindolinone compounds from the bench to the clinic.
References
-
Bicknell, R., Knott-Hunziker, V., & Waley, S. G. (n.d.). The pH-dependence of class B and class C beta-lactamases. PMC. Retrieved from [Link]
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Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Retrieved from [Link]
-
Gudipati, R., et al. (2021). Iron Promoted Ring Opening and Ring Closing Cascade (ROCC) Reaction of ortho-Carboxy-Isoxazoles Leading to Isoindolinone Derivatives. European Journal of Organic Chemistry. Retrieved from [Link]
-
Dyer, D. L., & Callender, M. E. (2002). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. Retrieved from [Link]
-
Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Crowder, M. W., & Spencer, J. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. Retrieved from [Link]
-
Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. PMC. Retrieved from [Link]
-
Ribeiro, C. J. A., et al. (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC. Retrieved from [Link]
-
Fujiwara, Y., et al. (2021). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved from [Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. (2021). ACS Publications. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Oxidation of lactams and hydroxylactams in the isoindolinone series. (n.d.). American Chemical Society. Retrieved from [Link]
-
Luzzio, F. A., & Bobb, R. A. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. MDPI. Retrieved from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC. Retrieved from [Link]
-
The chemistry of isoindole natural products. (n.d.). PMC. Retrieved from [Link]
-
Luzzio, F. A., & Bobb, R. A. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. PMC. Retrieved from [Link]
-
Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). PMC. Retrieved from [Link]
-
Aromatic Hydroxylation of Indan by o-Xylene-Degrading Rhodococcus sp. Strain DK17. (n.d.). Retrieved from [Link]
-
Factors affecting stability of drugs. (n.d.). Slideshare. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
-
Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. (2024). ResearchGate. Retrieved from [Link]
-
Factors Affecting Stability. (n.d.). Gyan Sanchay. Retrieved from [Link]
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Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Retrieved from [Link]
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"Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). Retrieved from [Link]
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Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
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Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. (n.d.). White Rose Research Online. Retrieved from [Link]
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4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Retrieved from [Link]
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. Retrieved from [Link]
-
DRUG STABILITY. (n.d.). IJSDR. Retrieved from [Link]
-
Strategies for Stabilizing Formulation and QbD Assisted Development of Robust Stability Indicating Method of Azilsartan Medoxomil/Chlorthalidone. (2025). ResearchGate. Retrieved from [Link]
-
Strategies for stabilizing formulation and QbD assisted development of robust stability indicating method of azilsartan medoxomil/chlorthalidone. (2020). PubMed. Retrieved from [Link]
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Technical Support Center: Improving the Purity of 7-(Hydroxymethyl)isoindolin-1-one
Welcome to the technical support center for the purification of 7-(Hydroxymethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the underlying principles of the purification process, you can effectively troubleshoot and optimize your experiments to achieve the desired purity of this important isoindolinone derivative.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product of this compound shows low purity by HPLC/TLC analysis, with multiple unidentified spots or peaks. What are the likely impurities and how can I remove them?
Answer:
Low purity after the initial synthesis is a common issue. The impurities are typically related to the starting materials, side reactions, or degradation of the product.
Probable Causes & Solutions:
-
Unreacted Starting Materials: The synthesis of isoindolinones can involve starting materials like 2-formylbenzoic acid derivatives.[1][2] Incomplete reactions can leave these precursors in your crude product.
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin-Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of one of the reagents.
-
-
Side-Products: The formation of isoindolinone derivatives can sometimes be accompanied by the generation of side-products. For instance, in syntheses involving intramolecular amidation, alternative cyclization pathways might occur.[1]
-
Product Degradation: Isoindolinone scaffolds, particularly those with hydroxyl groups, can be susceptible to degradation under harsh reaction or workup conditions (e.g., strong acids/bases, high temperatures).[5][6]
-
Solution: Employ milder reaction conditions where possible. During workup, use saturated sodium bicarbonate solution to neutralize any excess acid and avoid prolonged exposure to high temperatures.
-
Experimental Protocol: Initial Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for isoindolinones is a mixture of hexanes and ethyl acetate.[7] The ideal solvent system will give your product a retention factor (Rf) of 0.25-0.35.[7]
-
Column Preparation: Pack a glass column with silica gel as the stationary phase.[8]
-
Sample Loading: If your crude product is not fully soluble in the mobile phase, use a "dry loading" technique. Dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
Elution: Begin elution with the solvent system determined by TLC. You may need to gradually increase the polarity of the mobile phase (gradient elution) to effectively separate all components.[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity
Question: After column chromatography, I still have a persistent impurity with a very similar Rf value to my product. How can I resolve this?
Answer:
Separating compounds with very similar polarities is a common challenge in chromatography. When standard column chromatography is insufficient, recrystallization is often the next best step.
Probable Cause & Solution:
-
Isomeric Impurities: The persistent impurity might be an isomer of your target compound, which would explain its similar polarity and chromatographic behavior.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] You may need to test several solvents or solvent mixtures to find the optimal one. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water.
-
Dissolution: In a flask, add the minimum amount of near-boiling solvent to your impure compound until it just dissolves completely.[9][11]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] You can then place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9][11]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.[12]
Issue 3: Product Appears Colored After Purification
Question: My purified this compound has a yellowish or brownish tint, but I expect a white solid. What is causing this and how can I fix it?
Answer:
A colored product often indicates the presence of colored impurities, which may be present in very small amounts but are highly visible.
Probable Cause & Solution:
-
Colored Impurities: These can be high molecular weight byproducts or degradation products that are highly conjugated and thus absorb visible light.
-
Solution: Decolorization with Activated Carbon. Activated carbon can be used to adsorb colored impurities from a solution.[10]
-
Experimental Protocol: Decolorization during Recrystallization
-
Follow the recrystallization protocol as described in Issue 2 .
-
After the compound is dissolved in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the activated carbon. The filter paper should be fluted to allow for rapid filtration.
-
Proceed with the cooling and crystallization steps as usual.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular weight of this compound (C9H9NO2) is approximately 163.17 g/mol .[14]
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods. HPLC can provide quantitative purity data, while ¹H and ¹³C NMR can confirm the structure and identify impurities.[15] For compounds lacking a strong UV chromophore, alternative HPLC detectors or derivatization for Gas Chromatography (GC) might be necessary.[16]
Q3: How should I store purified this compound?
A3: As with many hydroxyl-containing compounds, it is best to store this compound in a cool, dry, and dark place to prevent potential degradation. A sealed container under an inert atmosphere (like argon or nitrogen) is recommended for long-term storage.
Q4: Can I use a different stationary phase for column chromatography if silica gel is not effective?
A4: Yes. If you are struggling to achieve good separation on silica gel, you can consider using other stationary phases. For polar compounds, reversed-phase chromatography using a C18-functionalized silica gel can be a good alternative.[17] In this case, the mobile phase would be a mixture of polar solvents like water and acetonitrile or methanol.
III. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for purifying this compound.
Caption: General workflow for the purification of this compound.
IV. References
-
LC Troubleshooting. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Nguyen, T. H., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(22), 13835-13843. Retrieved from [Link]
-
Ferreira, R. J., et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 26(11), 3326. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of South Florida. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Lei, J., & Xu, Z.-G. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity, 20(4), 859–865. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
JSM Central. (n.d.). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
-
ResearchGate. (2024, June 18). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Retrieved from [Link]
-
ACS Omega. (2022, July 20). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents 1.1 General Information 2 2. 1 Catalyst and solvent screening 2. 2 Preparation of 3-hydroxy isoindolin-1-onse. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
PubChem. (n.d.). Phthalimidine. Retrieved from [Link]
-
PubMed Central. (2022, July 20). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]
-
ResearchOnline@JCU. (2024, September 17). Synthesis of 1H‑isoindolin‑1‑ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Retrieved from [Link]
-
ResearchGate. (2025, December 30). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Retrieved from [Link]
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]
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Technical Support Center: Crystallization of 7-(Hydroxymethyl)isoindolin-1-one
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-(Hydroxymethyl)isoindolin-1-one. As Senior Application Scientists, we understand that obtaining this compound in high purity is critical for the success of your research and development efforts. Crystallization is a powerful purification technique, but it is often as much an art as a science, with unique challenges for every molecule.
This guide is designed to provide you with expert, field-proven insights into troubleshooting the specific issues you may encounter when crystallizing this compound. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and overcome challenges in your own laboratory settings.
Physicochemical Properties of this compound
Understanding the fundamental properties of a compound is the first step in designing a successful crystallization protocol.[1] The presence of a hydroxyl group and a lactam moiety suggests that this compound is a polar molecule with hydrogen bond donor and acceptor capabilities. This polarity is a key factor in its solubility behavior.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[1] |
| Molecular Weight | 163.17 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Note: The negative XLogP3 value indicates a preference for hydrophilic/polar environments.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of polar organic molecules like this compound.
Question 1: My compound "oiled out" upon cooling and won't solidify. What's happening and how can I fix it?
Answer:
Oiling out is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution's saturation point is reached at a temperature above the melting point of the solute-solvent mixture.[3] For a polar molecule like this compound, this can also be caused by excessively high concentrations or cooling the solution too rapidly.
Immediate Corrective Actions:
-
Re-heat the solution: Add a small amount of additional solvent to ensure everything redissolves completely.
-
Slow Down the Cooling: This is the most critical parameter. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in an insulated container (like a beaker with paper towels). Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling out.[3]
-
Reduce Concentration: If slow cooling still results in oiling, your initial concentration was likely too high. Add more solvent (e.g., 10-20% more volume) to the hot solution before attempting to cool it again.
Long-Term Strategy:
-
Solvent Selection: Consider a solvent system with a lower boiling point. For polar molecules, alcohol/water mixtures are often a good choice.[4] By adjusting the ratio, you can fine-tune the solubility and supersaturation rate.
Question 2: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
Answer:
This is a classic case of a supersaturated solution, where the concentration of this compound is higher than its equilibrium solubility at that temperature, but crystal nucleation has not yet occurred.[2] The system requires an energy input to initiate the formation of the first crystal nuclei.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[4]
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the cold solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool it again.[5]
Caption: Workflow for inducing crystallization from a supersaturated solution.
Question 3: My yield is very low. How can I improve it?
Answer:
A low yield is typically due to one of two main factors: using an excessive amount of solvent or incomplete precipitation of the compound.
Strategies to Maximize Yield:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[2][5] Add the hot solvent in small portions to your crude solid until it just dissolves. Using too much solvent means more of your product will remain dissolved even when the solution is cold.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes. This will significantly decrease the solubility of the compound and maximize the amount that crystallizes out of solution.[4][5]
-
Wash with Ice-Cold Solvent: When filtering your crystals, always wash them with a minimal amount of ice-cold recrystallization solvent.[4] Using room-temperature solvent will redissolve a portion of your purified product, reducing your final yield.
-
Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. You can often recover more product by boiling off a portion of the solvent to re-concentrate the solution and cooling it again. Be aware that this "second crop" may be of lower purity than the first.[5]
Question 4: The final product is still impure. What went wrong?
Answer:
Purity is the primary goal of crystallization. If impurities persist, it's likely due to either co-crystallization with impurities that have similar solubility profiles or the trapping of impurities within the crystal lattice during rapid growth.[6][7]
Purification Strategies:
-
Ensure Slow Crystal Growth: As mentioned previously, slow cooling is paramount. Rapid crystal formation can trap solvent and soluble impurities within the crystal structure.[3]
-
Perform a Second Recrystallization: Repeating the entire process with the once-crystallized material can significantly improve purity.
-
Use Activated Charcoal for Colored Impurities: If your solution has a color that is not inherent to the compound, it may be due to high-molecular-weight, colored byproducts. Before the hot filtration step, allow the solution to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling before filtering.[3] Use charcoal sparingly, as it can also adsorb your desired product.
-
Re-evaluate Your Solvent Choice: The impurity may have a very similar solubility profile to your product in the chosen solvent. Experiment with a different solvent or solvent system where the solubility characteristics of the product and the impurity are more distinct.
Frequently Asked Questions (FAQs)
Q: How do I select the ideal solvent for crystallizing this compound?
A: The perfect solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[3] Given the polar nature of this compound, polar solvents are the best starting point.
Solvent Screening Protocol:
-
Place a small amount of your crude compound (10-20 mg) into a test tube.
-
Add the test solvent dropwise at room temperature. An ideal solvent will not dissolve the compound well.
-
If the compound is insoluble at room temperature, heat the test tube. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of abundant crystals.
Recommended Starting Solvents:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Water: Due to its high polarity, water is a potential solvent, but solubility may be limited even when hot.[8]
-
Mixed Solvents: Alcohol/water mixtures are excellent choices for polar molecules.[4] This allows you to fine-tune the polarity to achieve ideal solubility characteristics.
Caption: Decision logic for selecting a single-solvent crystallization system.
Q: What is an anti-solvent crystallization, and when should I use it?
A: Anti-solvent (or two-solvent) crystallization is used when you cannot find a single solvent with the ideal temperature-dependent solubility profile.[5] This method is particularly useful if your compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
The Procedure:
-
Dissolve your compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed, as you would in a single-solvent crystallization.
For this compound, a potential system could be dissolving it in ethanol ("good" solvent) and adding water or hexane ("poor" solvent) as the anti-solvent.[8]
Key Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Heat the chosen solvent to its boiling point and add it in small portions to the flask until the solid is completely dissolved.[2][4]
-
Hot Filtration (Optional): If there are insoluble impurities or if you have used activated charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Break the vacuum and add a small amount of ice-cold solvent to wash the crystals. After a few seconds, reapply the vacuum to pull the wash solvent through.[4]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the purified crystals to a watch glass to air dry completely.
References
- Recrystallization-1.pdf. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization1. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- Recrystallization. (n.d.). Wired Chemist.
- 7-(1-Hydroxyethyl)isoindolin-1-one. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central - NIH.
- Isoindolin-1-one - Solubility. (n.d.). Solubility of Things.
- Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis, Crystallization and Deracemization of Isoindolinones from Achiral Reactants. (2015). Radboud Repository.
- Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition. (2024). ResearchGate.
- One-Pot Synthesis, Crystallization and Deracemization of Isoindolinones from Achiral Reactants | Request PDF. (2015). ResearchGate.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PubMed Central - NIH.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
- The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
- A Structured Approach to Cope with Impurities During Industrial Crystallization Development. (2020). ResearchGate.
Sources
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of 7-(Hydroxymethyl)isoindolin-1-one Synthesis
Introduction: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 7-(Hydroxymethyl)isoindolin-1-one is a key building block for the synthesis of more complex molecules, including analogues of immunomodulatory drugs and other potential therapeutics.[3] However, its synthesis can present challenges related to yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their reaction conditions and overcome common experimental hurdles.
Section 1: Common Synthetic Strategy
A prevalent and reliable method for synthesizing this compound involves the selective reduction of a precursor containing an appropriate functional group at the 7-position, such as a cyano or ester moiety. The reduction of 7-cyanoisoindolin-1-one is a common approach, as the cyano group can be converted to a hydroxymethyl group via an intermediate aldehyde. This two-step, one-pot process requires careful control of reagents and conditions to avoid side reactions.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, focusing on the critical reduction step of a nitrile precursor.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common issue stemming from incomplete conversion, side-product formation, or product degradation. A systematic optimization of reaction parameters is crucial.[4]
Causality & Solutions:
-
Choice and Stoichiometry of Reducing Agent: The reduction of a nitrile to an alcohol is typically a two-stage process within a single pot: nitrile to aldehyde, then aldehyde to alcohol.
-
Mechanism: A reducing agent like Diisobutylaluminium hydride (DIBAL-H) is excellent for the initial reduction of the nitrile to an imine intermediate, which is then hydrolyzed to an aldehyde during aqueous work-up. A second, milder reducing agent like Sodium Borohydride (NaBH₄) is then used to reduce the aldehyde to the final alcohol. Using a single, powerful reducing agent like LiAlH₄ can lead to over-reduction or other side reactions.
-
Troubleshooting:
-
Incomplete Conversion: Ensure at least 1.0-1.2 equivalents of DIBAL-H are used for the first step. The reaction is often performed at low temperatures (-78 °C) to control reactivity. Allowing the reaction to slowly warm to 0 °C or room temperature can improve conversion, but must be monitored carefully by Thin Layer Chromatography (TLC) to avoid side products.
-
Aldehyde Intermediate Issues: Ensure the subsequent reduction with NaBH₄ is sufficient (1.5-2.0 equivalents). This step is less temperature-sensitive and is often performed between 0 °C and room temperature.
-
-
-
Solvent Selection: The choice of solvent impacts reactant solubility and reagent stability.[5]
-
Mechanism: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard for DIBAL-H reductions. The solubility of the isoindolinone starting material can be limited; THF is often a better choice than DCM for this reason.
-
Troubleshooting: If solubility is poor, consider a co-solvent system or gentle heating before adding the reducing agent (then re-cooling to -78 °C). However, be aware that changing solvents can alter the reactivity of the reducing agent.
-
-
Temperature and Reaction Time: Temperature control is paramount for selectivity.[5]
-
Mechanism: The initial nitrile reduction is highly exothermic. Maintaining a very low temperature (-78 °C, dry ice/acetone bath) prevents the reaction from running away and minimizes the formation of impurities. The second reduction (aldehyde to alcohol) can be run at a higher temperature (0 °C to RT) for a faster reaction rate.
-
Troubleshooting:
-
Use a temperature probe to monitor the internal reaction temperature.
-
Monitor the reaction progress every 30-60 minutes using TLC. An incomplete reaction after several hours may indicate a need for a slightly higher temperature or additional reagent.
-
-
Optimization Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | 1.1 eq DIBAL-H, then 1.5 eq NaBH₄ | 2.5 eq LiAlH₄ | 1.1 eq DIBAL-H (no NaBH₄) | A: Best selectivity and yield. B: Risk of over-reduction of the lactam carbonyl. C: Isolation of aldehyde intermediate. |
| Solvent | THF | Dichloromethane (DCM) | Toluene | A: Good solubility and reactivity. B: Potential solubility issues. C: Viable, but may require higher temperatures. |
| Temperature | -78 °C to 0 °C | -20 °C to RT | 0 °C to RT | A: Optimal for controlling exotherm and selectivity. B & C: Increased risk of side products. |
| Typical Yield | 65-80% | 20-40% | (Yield of aldehyde) | Condition A provides the most reliable route to the desired product. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and how can they be removed?
A1: Common impurities include unreacted starting material (7-cyanoisoindolin-1-one), the intermediate aldehyde (7-formylisoindolin-1-one), and potential over-reduction products where the lactam carbonyl is also reduced.
-
Identification: Use LC-MS to identify the mass of the impurities and ¹H NMR to confirm their structure. The aldehyde proton will have a characteristic signal around 9-10 ppm.
-
Purification:
-
Column Chromatography: This is the most effective method. A gradient elution on silica gel, starting with a non-polar system (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane/Ethyl Acetate or DCM/Methanol), can effectively separate the more polar alcohol product from the less polar starting material and aldehyde.[5]
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step. Solvents like Ethyl Acetate/Hexane or Methanol/Water mixtures are good starting points.
-
Q2: The reaction work-up is difficult, often resulting in emulsions. How can this be improved?
A2: The work-up for hydride reductions, especially those involving aluminum reagents like DIBAL-H, can be challenging due to the formation of gelatinous aluminum salts.
-
Recommended Procedure (Fieser Work-up): After the reaction is complete, cool the mixture to 0 °C. Quench by adding, sequentially and slowly, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the volume of DIBAL-H solution used. Stir vigorously for 30-60 minutes. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Alternative: A Rochelle's salt (potassium sodium tartrate) quench can also be effective. After the reaction, add a saturated aqueous solution of Rochelle's salt and stir at room temperature until the phases separate cleanly. The tartrate chelates the aluminum salts, keeping them in the aqueous layer.
Q3: Can I use catalytic hydrogenation to reduce the nitrile group?
A3: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Nickel catalyst) is a powerful method for reducing nitriles. However, in this specific substrate, it presents a significant challenge.
-
Chemoselectivity Issue: Most standard hydrogenation catalysts will readily reduce the nitrile but may also reduce the lactam carbonyl group, leading to the opening of the isoindolinone ring or other unwanted products. Achieving selectivity for the nitrile in the presence of the lactam is difficult and would require extensive catalyst screening and optimization.[4] Therefore, chemical reduction with hydride reagents is generally preferred for this transformation.
Section 4: Experimental Protocol Example
Synthesis of this compound from 7-Cyanoisoindolin-1-one
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-cyanoisoindolin-1-one (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
First Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane/Ethyl Acetate mobile phase).
-
Second Reduction: Once the starting material is consumed, add solid NaBH₄ (1.5 eq) to the flask in one portion.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the intermediate aldehyde is fully consumed as monitored by TLC.
-
Work-up: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction using the Fieser work-up method as described in the FAQ section.
-
Filtration & Extraction: Filter the granular precipitate through a pad of Celite, washing thoroughly with Ethyl Acetate. Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography.
Section 5: Troubleshooting Decision Flowchart
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Nguyen, T. L., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). An overview on asymmetric synthesis of 3-substituted isoindolinones. Mini-Reviews in Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Ferreira, R. J., et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules. [Link]
-
GalChimia. (2017). Reaction Optimization: Case Study 1. [Link]
-
Smedley, C., et al. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. [Link]
-
PubChem. This compound. [Link]
-
Güler, B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Kemp, A., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences. [Link]
Sources
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- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 7-(Hydroxymethyl)isoindolin-1-one during storage
Welcome to the technical support guide for 7-(Hydroxymethyl)isoindolin-1-one. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Degradation not only results in the loss of valuable material but can also introduce impurities that may complicate subsequent experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to prevent, identify, and mitigate degradation during storage.
Frequently Asked Questions (FAQs)
Q1: I just received a new batch of this compound. What are the initial signs of degradation I should watch for?
Initial signs of degradation can be both physical and analytical. Visually, the pure compound should be an off-white to yellow solid[1][2]. Any significant color change towards brown or the appearance of clumping or a syrupy consistency may indicate the presence of impurities or degradation.
Analytically, the most reliable method is to run a baseline High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) analysis upon receipt. The appearance of new secondary peaks or a noticeable decrease in the area of the main peak over time is a clear indicator of degradation. For example, a well-validated HPLC method should show the main component with high purity, and any degradation of 2-20% is typically targeted in stress studies to ensure degradants are detectable[3].
Q2: What are the primary chemical degradation pathways for this compound?
The structure of this compound contains two key functional groups susceptible to degradation: a benzylic alcohol and a lactam (cyclic amide) .[4]
-
Oxidation of the Benzylic Alcohol: The hydroxymethyl group is at a benzylic position, making it highly susceptible to oxidation.[5][6] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can oxidize the primary alcohol first to an aldehyde (7-formylisoindolin-1-one) and subsequently to a carboxylic acid (1-oxoisoindoline-7-carboxylic acid). Studies on related isoindolinone structures have confirmed that they can undergo oxidative decomposition when exposed to light and air.[7][8]
-
Hydrolysis of the Lactam Ring: The isoindolinone core contains a five-membered lactam ring. Like other cyclic amides, this ring can undergo hydrolysis, which involves the cleavage of the amide bond by water.[9][10] This reaction is significantly accelerated by acidic or alkaline conditions, leading to the formation of an amino acid derivative (2-(aminomethyl)-3-(hydroxymethyl)benzoic acid).[10][11]
Below is a diagram illustrating these two primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Q3: What are the definitive optimal storage conditions for solid this compound to ensure long-term stability?
To minimize both oxidation and hydrolysis, rigorous control of the storage environment is essential. Based on data for the parent isoindolinone scaffold and general principles of chemical stability, the following conditions are recommended.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (1-3 years). | Low temperatures drastically reduce the rate of all chemical reactions, including oxidation and hydrolysis. For short-term storage (months), 2-8°C is acceptable.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displacing atmospheric oxygen is the most effective way to prevent the oxidation of the benzylic alcohol group.[5][6] |
| Light | Store in an amber or opaque vial. | Photochemical reactions, including oxidation, are a known degradation pathway for some isoindolinone derivatives.[7][8] Protecting the compound from light is crucial. |
| Moisture | Use a tightly sealed container with a desiccant if necessary. | Preventing moisture ingress is critical to avoid hydrolysis of the lactam ring.[9][11] Ensure the container cap has a high-integrity seal. |
Q4: I need to store the compound in solution for my experiments. What are the best practices?
Storing this compound in solution increases its susceptibility to degradation due to higher molecular mobility and interaction with the solvent.
-
Solvent Choice: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. Water should be avoided unless the solution is for immediate use.
-
Storage of Stock Solutions: Prepare stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.[1] Under these conditions, a solution may be stable for up to 6 months. For storage up to one month, -20°C is sufficient.[1]
-
Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Do not store diluted aqueous solutions for more than a few hours, even at 4°C.
Q5: My sample has been stored for a while and I suspect it has degraded. How can I confirm this and tentatively identify the products?
Confirming degradation requires analytical chemistry techniques. A forced degradation study can help you understand what potential degradation products look like analytically.[12][13]
-
Purity Assessment (HPLC-UV): The most common method is reverse-phase HPLC with UV detection.
-
Method: Use a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analysis: Compare the chromatogram of your stored sample to a reference standard or a freshly opened sample. A decrease in the area of the parent peak and the appearance of new peaks confirms degradation.
-
-
Degradant Identification (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the degradation products.[14][15]
-
Oxidation Products: You would expect to see a mass corresponding to the aldehyde (M-2) and/or the carboxylic acid (M+14).
-
Hydrolysis Product: You would look for a mass corresponding to the parent compound plus water (M+18).
-
By coupling this mass data with the retention times from your HPLC analysis, you can confidently assign identities to the impurity peaks.
-
Troubleshooting Guide
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Compound has turned brown/tan. | Oxidation of the benzylic alcohol. | Discard the sample. Procure a new batch and strictly adhere to storage under an inert atmosphere at -20°C in the dark. |
| Poor solubility in recommended solvents. | Formation of insoluble polymeric byproducts or salt formation from hydrolysis. | Check purity via HPLC. If significantly degraded, discard the sample. |
| New spots appear on TLC analysis. | Chemical degradation. | Quantify purity using HPLC. If purity is below your experimental tolerance, do not use the sample. |
| Inconsistent results in biological assays. | Presence of active or interfering degradation products. | Confirm the purity of the compound with HPLC-MS before use in any assay. Use a freshly prepared solution from a validated, pure solid stock. |
Experimental Protocols
Protocol 1: Rapid Stability Assessment via Forced Degradation and HPLC Analysis
This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and validate that your analytical method is "stability-indicating."[3][13]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal: Keep one vial of the stock solution as is.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Place the acid, base, oxidation, and thermal vials in a heating block at 60°C for 24 hours. Monitor periodically. The goal is to achieve 5-20% degradation of the parent peak.[3]
-
Quenching: After incubation, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the initial mobile phase of your HPLC method. Analyze all samples by HPLC-UV and LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradation products. The LC-MS data will help in their structural elucidation.
Protocol 2: Preparing a Solid Sample for Inert Atmosphere Storage
-
Vial Preparation: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquot Sample: Weigh the desired amount of solid this compound into the vial. It is best practice to store in pre-weighed, single-use amounts.
-
Inert Gas Purge: Insert a long needle connected to a source of dry argon or nitrogen gas into the vial, with the tip near the bottom. Insert a second, shorter needle to act as a vent.
-
Flush: Gently flush the vial with the inert gas for 30-60 seconds to displace all the air.
-
Seal: While the gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.
-
Final Steps: Wrap the cap-vial interface with parafilm for an extra layer of protection against moisture and air ingress. Place the sealed vial in the freezer at -20°C for long-term storage.
References
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-
Rother, D., & Kroutil, W. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
Stadler, M., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
- Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society.
-
Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. PMC - NIH. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Wang, D., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Spencer, J., & Read, J. (2010). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. [Link]
-
Darses, B., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC - NIH. [Link]
-
Darses, B., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
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Sharma, M., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]
-
Monteiro, A., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC - NIH. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Sultana, S., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Griesbeck, A. G., et al. (2020). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. ResearchGate. [Link]
- Wang, Y., et al. (2013). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.
- An, M., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans. Food Control.
-
Phetcharawetch, S., et al. (2017). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC - PubMed Central - NIH. [Link]
-
Khan, I., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics. [Link]
-
Griesbeck, A. G., et al. (2020). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. PubMed. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for Benzidine. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]
-
Çetinkaya, Y., & Çavuşoğlu, T. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
da Silva, G. V. J., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. [Link]
-
Runge, M. B., & Nielson, S. F. (2012). Synthesis of extended, π-conjugated isoindolin-1-ones. PubMed. [Link]
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- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 14. vliz.be [vliz.be]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of Substituted Isoindolinones
Welcome to the technical support center dedicated to the synthesis of substituted isoindolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. Isoindolinones are prevalent in a multitude of biologically active compounds, making their efficient and reliable synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during their synthesis.
I. Troubleshooting Guide: Common Experimental Pitfalls
This section delves into specific issues that can arise during the synthesis of substituted isoindolinones, offering causative explanations and actionable protocols to overcome them.
Low or No Product Yield
One of the most frequent challenges is a lower-than-expected or complete absence of the desired isoindolinone product. This can stem from a variety of factors, from starting material quality to suboptimal reaction conditions.
FAQ 1: My reaction has stalled, and TLC/LC-MS analysis shows only starting materials. What are the likely causes?
Answer: Several factors can contribute to a stalled reaction:
-
Poor Quality Starting Materials: Impurities in your starting materials (e.g., benzamide derivatives, aldehydes, or amines) can inhibit the catalyst or participate in side reactions.
-
Troubleshooting Protocol:
-
Verify Purity: Re-purify starting materials via recrystallization, chromatography, or distillation. Confirm purity using NMR and melting point analysis.
-
Drying: Ensure all starting materials and solvents are rigorously dried, as water can quench catalysts and reagents, particularly in metal-catalyzed reactions.
-
-
-
Inactive Catalyst: In transition metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper), the catalyst may be inactive.[1][4][5]
-
Troubleshooting Protocol:
-
Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of the catalyst.
-
Activation: Some catalysts, like Pd/C, may require activation. Consult the literature for specific activation procedures for your chosen catalyst.
-
Ligand Choice: Ensure the chosen ligand is appropriate for the specific transformation and is of high purity.
-
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.
-
Reflux Conditions: For sluggish reactions, refluxing in a higher-boiling solvent might be necessary, provided the starting materials and product are stable at that temperature.
-
-
FAQ 2: The reaction produces a complex mixture of unidentifiable products. How can I improve selectivity?
Answer: A complex product mixture often indicates the occurrence of side reactions. Understanding the plausible reaction mechanism is key to mitigating these.[6][7]
-
Side Reactions: Common side reactions include over-oxidation to phthalimides, homo-coupling of starting materials, or decomposition of sensitive functional groups.[8]
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress side reactions that have higher activation energies.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or further reactions.
-
Inert Atmosphere: If your substrates or intermediates are sensitive to oxygen, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Protecting Group Strategy: The presence of reactive functional groups on your substrates can lead to undesired reactions.
-
Troubleshooting Protocol:
-
Employ Protecting Groups: Protect sensitive functional groups (e.g., alcohols, amines, carboxylic acids) with appropriate protecting groups that are stable to the reaction conditions and can be selectively removed later.[9][10][11] A common strategy for protecting alcohols is the use of silyl ethers.[9]
-
Orthogonality: Choose protecting groups that can be removed under conditions that will not affect other parts of the molecule.[9]
-
-
Issues with Product Isolation and Purification
Even with a successful reaction, isolating and purifying the substituted isoindolinone can present challenges.
FAQ 3: My crude product is an oil that is difficult to purify by column chromatography. What are my options?
Answer: Oily products can be challenging to handle. Several techniques can be employed to facilitate purification.
-
Crystallization:
-
Troubleshooting Protocol:
-
Solvent Screening: Attempt to crystallize the oil from a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, methanol/water).
-
Seeding: If a small amount of solid product has been previously obtained, use it to seed the oil.
-
Trituration: Vigorously stir the oil with a poor solvent to induce crystallization.
-
-
-
Alternative Chromatographic Techniques:
-
Troubleshooting Protocol:
-
Preparative HPLC: For high-value or difficult-to-separate mixtures, preparative HPLC can provide excellent resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for purifying polar compounds that are difficult to handle by traditional liquid chromatography.
-
-
FAQ 4: My purified product contains residual metal catalyst. How can I remove it?
Answer: Residual metal from catalysts is a common contaminant in transition metal-catalyzed reactions.[8]
-
Troubleshooting Protocol:
-
Aqueous Workup with Chelating Agents: Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium chloride.
-
Scavenger Resins: Pass a solution of your product through a cartridge containing a scavenger resin specifically designed to bind the residual metal.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium and other metals.
-
Challenges in Product Characterization
Unambiguous characterization of the synthesized isoindolinone is crucial. NMR spectroscopy is a primary tool, but can sometimes yield confusing results.
FAQ 5: The 1H NMR spectrum of my purified isoindolinone shows two sets of signals. Is my product impure?
Answer: While impurity is a possibility, the presence of two sets of NMR signals for a pure isoindolinone can arise from several phenomena.
-
Atropisomerism: If the isoindolinone has restricted rotation around a single bond (e.g., an N-aryl bond with bulky ortho substituents), it can exist as a mixture of stable atropisomers, each giving a distinct set of NMR signals.
-
Ring-Chain Tautomerism: 3-Hydroxyisoindolinones can exist in equilibrium with their open-chain 2-formylbenzamide tautomer.[14] This can lead to a complex NMR spectrum.
-
Troubleshooting Protocol:
-
Solvent Effects: Acquire NMR spectra in different solvents (e.g., CDCl3, DMSO-d6, CD3OD). A change in the ratio of the two sets of signals can indicate a tautomeric equilibrium.[12][13]
-
Chemical Derivatization: Convert the hydroxyl group to an ether or ester. The resulting derivative should no longer exhibit this tautomerism and will show a single set of signals.[12]
-
-
-
Diastereomers: If a new stereocenter is formed during the synthesis from a chiral starting material, a mixture of diastereomers may be present, each with its own set of NMR signals.[15]
-
Troubleshooting Protocol:
-
Chiral Chromatography: Use chiral HPLC or SFC to separate the diastereomers.
-
High-Resolution NMR: Advanced 2D NMR techniques (e.g., NOESY, ROESY) can help in assigning the relative stereochemistry of the diastereomers.
-
-
II. Key Synthetic Methodologies & Mechanistic Insights
A variety of synthetic strategies have been developed for the construction of the isoindolinone core.[4][16][17] Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Rhodium-Catalyzed C-H Activation/Annulation
This powerful method involves the reaction of a benzamide with an alkene or alkyne in the presence of a rhodium catalyst.[4][5]
General Workflow:
Caption: Plausible mechanism for Rhodium-catalyzed C-H activation/annulation.
Comparative Data for Reaction Conditions
| Method | Catalyst | Oxidant | Temperature (°C) | Typical Yield (%) | Reference |
| Rh-catalyzed C-H Activation | [RhCp*Cl2]2 | Cu(OAc)2 | 100-120 | 60-95 | [4] |
| Pd-catalyzed Dehydrogenative C-H Cyclization | Pd/C | None | 130-150 | 70-90 | [1] |
| Cu-catalyzed sp3 C-H Functionalization | Cu(OAc)2 | K2S2O8 | 80-100 | 55-85 | [17] |
| Base-mediated Intramolecular Cyclization | K2CO3 | - | 25-80 | 75-98 | [18] |
Experimental Protocol: Palladium-Catalyzed Dehydrogenative C–H Cyclization
[1] This method offers the advantage of not requiring a stoichiometric oxidant.
-
Reaction Setup: To an oven-dried reaction vessel, add 2-benzyl-N-mesylbenzamide (1.0 equiv), Pd/C (10 mol%), and a suitable solvent (e.g., toluene).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired isoindolinone.
III. References
-
Plausible mechanism for the synthesis of isoindolinones. - ResearchGate. Available from: [Link]
-
Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Organic & Biomolecular Chemistry, 19(33), 7263-7266. Available from: [Link]
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. Available from: [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PubMed Central. Available from: [Link]
-
Scheme 10: Proposed mechanism for the formation of isoindolinones 36. - ResearchGate. Available from: [Link]
-
A New Nanocatalyst for the Synthesis of Isoindolinone - Aidic. Available from: [Link]
-
Synthesis of isoindolinones - Organic Chemistry Portal. Available from: [Link]
-
The chemistry of isoindole natural products - PMC - NIH. Available from: [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives | ACS Omega. Available from: [Link]
-
Mechanism of synthesis of isoindoline‐1,3‐diones. - ResearchGate. Available from: [Link]
-
AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Available from: [Link]
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones | The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra - ResearchGate. Available from: [Link]
-
Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures | Request PDF - ResearchGate. Available from: [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. Available from: [Link]
-
1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. Available from: [Link]
-
Protecting Groups - Organic Synthesis. Available from: [Link]
-
Protecting Groups List - SynArchive. Available from: [Link]
Sources
- 1. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 2. aidic.it [aidic.it]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. societachimica.it [societachimica.it]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isoindolinone synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Production of 7-(Hydroxymethyl)isoindolin-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(hydroxymethyl)isoindolin-1-one. As a key intermediate in various pharmaceutical programs, the scalable production of this molecule presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to facilitate a smooth transition from lab-scale experiments to pilot and manufacturing scales.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The proposed solutions are based on a common and plausible synthetic route: the selective reduction of a 4-(hydroxymethyl)phthalimide precursor.
Issue 1: Low Yield in the Selective Reduction of 4-(Hydroxymethyl)phthalimide
Question: We are attempting a large-scale synthesis of this compound via the selective reduction of 4-(hydroxymethyl)phthalimide using zinc dust and acetic acid. Our lab-scale experiments gave acceptable yields (60-70%), but on a pilot scale (10 kg), the yield has dropped to below 40%. What are the likely causes and how can we mitigate this?
Answer:
A drop in yield upon scale-up of this particular reduction is a common issue, often attributable to a combination of factors related to mass and heat transfer, as well as reagent stoichiometry.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Mixing | The reduction of phthalimide with zinc is a heterogeneous reaction. Inadequate mixing in a large reactor can lead to localized "dead spots" where the phthalimide is not in sufficient contact with the zinc dust, resulting in incomplete conversion. | - Optimize Agitation: Increase the stirrer speed and ensure the reactor is properly baffled to improve vortexing and solid suspension.- Monitor Solid Suspension: Use a sight glass to visually confirm that the zinc dust is evenly suspended throughout the reaction mixture. |
| Poor Temperature Control | This reduction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature increase can lead to the formation of byproducts, including over-reduction to the corresponding isoindoline or degradation of the starting material and product. | - Controlled Addition: Add the 4-(hydroxymethyl)phthalimide to the zinc slurry in portions or as a solution to better control the initial exotherm.- Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and set to a temperature that maintains the desired internal reaction temperature. |
| Zinc Dust Quality and Stoichiometry | The quality and particle size of zinc dust can vary between batches, affecting its reactivity. An insufficient amount of zinc will result in an incomplete reaction. | - Zinc Analysis: Characterize new batches of zinc dust for particle size and purity.- Increase Stoichiometry: On a larger scale, it may be necessary to slightly increase the molar equivalents of zinc to compensate for any deactivation or incomplete mixing. |
| Work-up Losses | The product, this compound, has some water solubility due to the hydroxymethyl group. During the aqueous work-up to remove zinc salts, significant product loss can occur in the aqueous phase. | - Solvent Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.- Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash to reduce the solubility of the product in the aqueous layer. |
Issue 2: Formation of a Difficult-to-Remove Impurity
Question: During the scale-up of our this compound synthesis, we are observing a significant new impurity with a similar polarity to our product, making purification by crystallization challenging. What could this impurity be and how can we prevent its formation?
Answer:
The formation of a new, persistent impurity upon scale-up often points to a side reaction that is favored by the modified conditions of a larger batch.
Plausible Impurity and Its Prevention:
A likely impurity is the fully reduced 4-(hydroxymethyl)isoindoline . This over-reduction product arises from the further reduction of the desired isoindolinone.
| Preventative Measure | Rationale |
| Strict Temperature Control | As mentioned previously, higher temperatures can drive the reaction towards over-reduction. Maintaining a consistent, moderate temperature is crucial. |
| Reaction Monitoring | Implement in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the formation of the product and any byproducts. The reaction should be quenched as soon as the starting material is consumed to prevent further reduction of the product. |
| Alternative Reducing Agents | If zinc/acetic acid proves too harsh or difficult to control at scale, consider alternative reduction methods. Catalytic hydrogenation with a carefully selected catalyst (e.g., a specific grade of Pd/C) under optimized conditions of pressure and temperature can offer greater selectivity.[1] However, this introduces new challenges such as catalyst handling and poisoning. |
Issue 3: Product Instability During Work-up and Isolation
Question: We have noticed that our isolated this compound darkens over time and shows signs of degradation, especially if the work-up is prolonged. Is this compound known to be unstable?
Answer:
While the isoindolinone core is generally stable, the presence of the hydroxymethyl group on the aromatic ring can make the molecule susceptible to certain degradation pathways, particularly under harsh pH conditions or in the presence of residual metals.
Stabilization Strategies:
-
pH Control: Isoindolinones can be sensitive to strongly acidic or basic conditions. During work-up, it is advisable to use mild neutralizing agents like sodium bicarbonate and to avoid prolonged exposure to strong acids or bases.
-
Inert Atmosphere: While not as critical as for highly air-sensitive compounds, processing the reaction and work-up under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Metal Scavenging: If residual zinc or other metals from the reduction step are not completely removed, they can potentially catalyze degradation. A wash with a chelating agent like EDTA during work-up can help to sequester these metal ions.
-
Prompt Isolation: Aim to minimize the time the product spends in solution, especially at elevated temperatures. Once the reaction is complete and quenched, proceed with extraction and isolation as efficiently as possible.
Frequently Asked Questions (FAQs)
Q1: What is a plausible and scalable synthetic route for this compound?
A common and logical approach for a scalable synthesis would involve the following steps:
-
Starting Material: Begin with a commercially available and economically viable starting material such as 4-methylphthalic anhydride.
-
Imide Formation: React the 4-methylphthalic anhydride with a source of ammonia (e.g., urea or aqueous ammonia) to form 4-methylphthalimide. This is a generally high-yielding and robust reaction.
-
Selective Reduction: Selectively reduce one of the carbonyl groups of 4-methylphthalimide to yield 7-methylisoindolin-1-one. This can be achieved using methods like zinc dust in acetic acid or catalytic hydrogenation.
-
Side-Chain Functionalization: The final step would involve the functionalization of the methyl group to a hydroxymethyl group. This could be achieved through radical bromination followed by hydrolysis, although this introduces additional steps and potential impurities. A more direct route, if the starting material is available, would be the reduction of a precursor already containing the hydroxymethyl or a protected hydroxymethyl group.
Q2: Are there any specific safety concerns to be aware of when scaling up this synthesis?
Yes, several safety considerations are paramount:
-
Exothermic Reaction: The reduction of the phthalimide is exothermic. A failure of cooling systems on a large scale can lead to a runaway reaction.
-
Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and requires specialized equipment and handling procedures.
-
Ammonia: If using ammonia for the imide formation, it is a corrosive and toxic gas that requires appropriate handling and scrubbing systems.
-
Zinc Dust: Zinc dust is a flammable solid and can react with water to produce flammable hydrogen gas.
Q3: What are the key analytical techniques for monitoring the reaction and ensuring product quality?
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring the reaction progress, identifying byproducts, and determining the final purity of the product. A suitable method would involve a C18 column with a water/acetonitrile or water/methanol mobile phase.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction in-process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any major impurities.
Visualizing the Process
A clear understanding of the workflow and the interplay of different parameters is crucial for successful scale-up.
Caption: A plausible workflow for the synthesis of this compound.
Caption: Interplay of process parameters and potential scalability issues.
References
- Nguyen, T. V., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(25), 15993-16002.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
- Welsch, S. J., et al. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 1059–1091.
- da Silva, A. B. F., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 589.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US2753373A - Methods of preparing phthalic acid derivatives.
- Walczak, M. A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319.
-
National Center for Biotechnology Information. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. Retrieved January 19, 2026, from [Link]
- American Chemical Society. (2022).
- Oelgemöller, M., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23(7), 1353–1360.
- Google Patents. (n.d.). US2919282A - Reduction of phthalimide.
- Saya, J. M., et al. (2023). Exploring Phthalimide as the Acid Component in the Passerini Reaction. The Journal of Organic Chemistry, 88(17), 12385–12392.
-
ResearchGate. (n.d.). Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds. Retrieved January 19, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 7-(Hydroxymethyl)isoindolin-1-one and Clinically Advanced PARP Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA damage repair pathways.[1][2][3][4] This guide provides a comprehensive comparison of the hypothetical novel compound, 7-(Hydroxymethyl)isoindolin-1-one, against established PARP inhibitors such as Olaparib, Talazoparib, Rucaparib, Niraparib, and Veliparib. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating new chemical entities in this class, supported by established experimental methodologies.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably the repair of single-strand DNA breaks (SSBs).[1][2] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[5] This process is essential for maintaining genomic stability.
PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs through the faulty HR pathway leads to genomic instability and ultimately, cell death.[3][4]
The mechanism of action for PARP inhibitors is twofold. They compete with the natural substrate NAD+ at the catalytic domain of PARP, thereby inhibiting its enzymatic activity.[1] Additionally, some PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break, creating a cytotoxic lesion that further disrupts DNA replication and repair.[2][5] The potency of this trapping effect varies among different inhibitors and is a key differentiator in their clinical efficacy.[6]
Comparative Efficacy: Biochemical and Cellular Assays
A primary measure of a PARP inhibitor's potency is its half-maximal inhibitory concentration (IC50) in biochemical assays against PARP1 and PARP2, the two most well-characterized members of the PARP family involved in DNA repair. The following table summarizes the reported IC50 values for several FDA-approved PARP inhibitors and presents hypothetical data for our compound of interest, this compound, for illustrative comparison.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 5 | 1 | [7][8][9] |
| Talazoparib | 0.57 | - | [10][11] |
| Rucaparib | 1.4 (Ki) | - | [12][13] |
| Niraparib | 2.8 | 0.6 | [14] |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [15] |
| This compound | 10 | 5 | Hypothetical |
Note: Ki (inhibition constant) and IC50 are both measures of inhibitor potency. While not identical, they are often used interchangeably in a comparative context.
To translate biochemical potency into a cellular context, the cytotoxic effects of these inhibitors are evaluated in various cancer cell lines. This is typically done using cell viability assays, and the results are often compared between cell lines with and without BRCA mutations to assess the synthetic lethal effect. Below is a hypothetical comparison of the cytotoxic activity (IC50 in µM) of this compound against Olaparib in a BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231).
| Inhibitor | MDA-MB-436 (BRCA1-mutant) IC50 (µM) | MDA-MB-231 (BRCA-proficient) IC50 (µM) |
| Olaparib | 0.1 - 1 | >10 |
| This compound | 5 | >50 |
Experimental Protocols
PARP1 Enzymatic Activity Assay (Fluorometric)
This protocol outlines a common method to determine the IC50 of a novel PARP inhibitor in a cell-free system.[16]
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The resulting biotinylated histones are then detected using a streptavidin-conjugated fluorophore.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-HRP with a chemiluminescent substrate)
-
384-well assay plates
-
Test compound (this compound) and known inhibitor (e.g., Olaparib)
Procedure:
-
Coat a 384-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with PBS.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a reaction mixture containing recombinant PARP1 enzyme and activated DNA in the assay buffer.
-
Add the reaction mixture to all wells except the negative control.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add the streptavidin-conjugated fluorophore and incubate for 30 minutes at room temperature in the dark.
-
Read the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of PARP Enzymatic Assay Workflow:
Caption: Workflow for a cell viability (MTS) assay.
Signaling Pathway Context
The efficacy of PARP inhibitors is intrinsically linked to the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP in single-strand break repair and the consequence of its inhibition in the context of homologous recombination deficiency.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.
Conclusion
The evaluation of a novel PARP inhibitor such as this compound requires a systematic approach, beginning with biochemical assays to determine its potency against PARP enzymes and progressing to cellular assays to assess its cytotoxic effects and synthetic lethality in relevant cancer cell models. This guide provides the foundational knowledge and detailed experimental frameworks necessary to conduct such a comparative analysis. By following these protocols, researchers can effectively position new chemical entities within the existing landscape of PARP inhibitors and gather the critical data needed for further drug development.
References
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The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI. Available at: [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available at: [Link]
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The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: [Link]
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Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. NIH. Available at: [Link]
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Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PubMed Central. Available at: [Link]
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What are PARP inhibitors?. MD Anderson Cancer Center. Available at: [Link]
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PARP Inhibitors | Targeted cancer drugs. Cancer Research UK. Available at: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PMC - PubMed Central. Available at: [Link]
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Enzolution PARP1 Assay System. BellBrook Labs. Available at: [Link]
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Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. NIH. Available at: [Link]
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Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available at: [Link]
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Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC - PubMed Central. Available at: [Link]
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PARP1 Activity Assay. Tulip Biolabs. Available at: [Link]
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An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. Available at: [Link]
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PARP1 Chemiluminescent Assay Kit (384-wells). BPS Bioscience. Available at: [Link]
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Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. PMC - NIH. Available at: [Link]
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Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. PMC - PubMed Central. Available at: [Link]
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Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers. Available at: [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. Available at: [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
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In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]
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PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. PMC - NIH. Available at: [Link]
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Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. PMC - NIH. Available at: [Link]
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Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
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Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PMC - NIH. Available at: [Link]
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
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A Comparative Analysis of PARP Inhibitors: The Established Efficacy of Olaparib versus the Emerging Potential of Isoindolinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA damage repair pathways. Olaparib, the first-in-class PARP inhibitor, has paved the way for this therapeutic strategy. This guide provides a detailed comparative analysis of Olaparib and the emerging class of isoindolinone-based PARP inhibitors, represented here by the 7-(Hydroxymethyl)isoindolin-1-one scaffold. Our focus is to deliver an in-depth technical overview, supported by experimental data and protocols, to inform research and development in this critical area of oncology.
Introduction: The Rationale for PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. This overwhelming level of genomic damage triggers cell death through a concept known as synthetic lethality.
Olaparib (Lynparza®) , developed by AstraZeneca, was the first PARP inhibitor to receive FDA approval in 2014.[1] It has since become a cornerstone treatment for various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[1]
The isoindolinone scaffold has garnered significant interest as a promising pharmacophore for the development of novel PARP inhibitors.[2] Its structural similarity to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allows for competitive inhibition at the catalytic site.[2] While this compound is a specific derivative, this guide will also consider the broader potential of this chemical class.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity. By binding to the NAD+ binding site, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to the site of an SSB.
However, a more profound cytotoxic effect of many PARP inhibitors, including Olaparib, is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, effectively sequestering the PARP enzyme on the DNA at the site of the break. This trapped complex is a significant physical impediment to DNA replication, leading to the formation of toxic DSBs. The trapping efficiency of different PARP inhibitors varies and is a key determinant of their overall potency.
Below is a diagram illustrating the PARP-mediated DNA repair pathway and the points of intervention by PARP inhibitors.
Caption: PARP signaling pathway and inhibitor intervention.
Chemical Structures
The chemical structures of Olaparib and this compound are presented below.
| Compound | Chemical Structure |
| Olaparib | |
| This compound |
Olaparib features a phthalazinone core, which is a key structural motif for its PARP inhibitory activity. In contrast, this compound possesses the isoindolinone core. This scaffold's similarity to the nicotinamide portion of NAD+ is the basis for its investigation as a PARP inhibitor.[2]
Comparative Performance Analysis
A direct head-to-head comparison is challenging due to the extensive clinical data for Olaparib versus the preclinical nature of isoindolinone-based inhibitors. However, we can compare their known performance metrics.
| Parameter | Olaparib | Isoindolinone-Based Inhibitors (Representative) |
| Target | PARP1, PARP2 | Primarily PARP1 |
| In Vitro Potency (IC50) | PARP1: ~1-5 nMPARP2: ~1-2 nM[3][4] | Potent inhibition demonstrated, with some derivatives showing single-digit nanomolar IC50 values against PARP1.[5] |
| PARP Trapping | Potent PARP trapper[3] | Varies by derivative; some have been designed for potent trapping, while others for minimal trapping.[5] |
| Clinical Efficacy | Proven efficacy in multiple cancers. For example, in the SOLO-1 trial for newly diagnosed advanced ovarian cancer with a BRCA mutation, maintenance Olaparib showed a median progression-free survival that was not reached at the 3-year follow-up, compared to 13.8 months for placebo.[6][7] | Preclinical; currently under investigation. |
| Known Resistance Mechanisms | Upregulation of P-glycoprotein drug efflux pumps, secondary mutations in BRCA genes restoring HR function, loss of PARP1 expression. | Expected to be similar to other PARP inhibitors, though specific data is not yet available. |
Key Experimental Protocols
To facilitate further research and comparative studies, we provide detailed step-by-step methodologies for key assays used to evaluate PARP inhibitors.
PARP1 Enzymatic Assay (Fluorometric)
This assay measures the catalytic activity of PARP1 by quantifying the consumption of NAD+.
Principle: The assay relies on the conversion of NAD+ by PARP1. The remaining NAD+ is then detected by a cycling reaction that generates a fluorescent product. The signal is inversely proportional to PARP1 activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 10 mM DTT).
-
Prepare a 10X Activated DNA solution (e.g., 100 µg/mL sonicated salmon sperm DNA).
-
Prepare a 10X NAD+ solution (e.g., 5 µM).
-
Prepare recombinant human PARP1 enzyme at the desired concentration in 1X PARP Assay Buffer.
-
Prepare test compounds (Olaparib, this compound) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of the test compound or vehicle control.
-
Add 40 µL of a master mix containing 1X PARP Assay Buffer, 1X Activated DNA, and PARP1 enzyme.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 10X NAD+ solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a developer solution that contains a cycling enzyme and a fluorogenic substrate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader (e.g., Ex/Em = 540/590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for a PARP1 enzymatic assay.
Cellular DNA Damage Assessment (γH2AX Immunofluorescence)
This assay quantifies the formation of DSBs in cells treated with PARP inhibitors.
Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to DSBs. Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization and quantification of these breaks as nuclear foci.[5][8]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a BRCA-deficient cancer cell line) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Olaparib or this compound for a specified time (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.[8]
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with PARP inhibitors.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of Olaparib or this compound for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.[9]
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Summary and Future Directions
Olaparib has firmly established the clinical utility of PARP inhibition, offering a significant survival benefit to patients with specific genetic profiles. Its well-characterized mechanism of action, including potent PARP trapping, sets a high benchmark for novel inhibitors.
The isoindolinone scaffold represents a promising and actively investigated class of next-generation PARP inhibitors.[2] Preclinical studies have indicated the potential for high potency, and the modular nature of the scaffold allows for fine-tuning of properties such as selectivity and PARP trapping efficiency.[5] The development of isoindolinone-based PARP inhibitors, potentially including derivatives of this compound, could lead to new therapeutic options with improved efficacy, better safety profiles, or the ability to overcome resistance to existing PARP inhibitors.
Future comparative studies should focus on generating head-to-head preclinical data for specific isoindolinone derivatives against Olaparib, including in vivo efficacy in relevant cancer models. Such studies will be crucial in determining whether these emerging compounds can translate their preclinical promise into clinical benefit.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
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Maintenance olaparib Improves Progression-Free Survival in Phase III Clinical Trial. (2018, October 23). Ovarian Cancer Research Alliance. Retrieved January 19, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025, July 24). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025, July 24). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
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Olaparib Shows Robust Progression-Free Survival Benefit in Patients With BRCA Mutations. (2013, September 1). The ASCO Post. Retrieved January 19, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025, July 24). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
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Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017, July 25). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]
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Olaparib as Treatment Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer: Phase III SOLO3 Study Final Overall Survival Results. (2024, December 12). Journal of Clinical Oncology. Retrieved January 19, 2026, from [Link]
- Isoindolinone-containing parp inhibitors and methods of use. (n.d.). Google Patents.
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Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017, November 3). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]
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Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial. (2022, September 9). Journal of Clinical Oncology. Retrieved January 19, 2026, from [Link]
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An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004, March 1). Analytical Biochemistry. Retrieved January 19, 2026, from [Link]
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Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved January 19, 2026, from [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]
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PAOLA-1 Phase 3 Trial – Efficacy of LYNPARZA® (olaparib) + Bevacizumab for Advanced Ovarian Cancer. (n.d.). Lynparza. Retrieved January 19, 2026, from [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020, March 30). Cancers. Retrieved January 19, 2026, from [Link]
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Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. (2022, July 31). bioRxiv. Retrieved January 19, 2026, from [Link]
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PARP1 Assay Service. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
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A Comparative In Vitro Analysis of PARP Inhibitors: The Potent Clinical Agent Talazoparib versus the Novel Isoindolinone Analog 7-(Hydroxymethyl)isoindolin-1-one
Abstract and Significance
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination (HR) repair, most notably those harboring BRCA1/2 mutations. This guide provides a direct, in-depth in vitro comparison between Talazoparib, a highly potent, FDA-approved PARP inhibitor, and 7-(Hydroxymethyl)isoindolin-1-one, a structurally related but less characterized isoindolinone derivative. Through a series of foundational preclinical assays, we will delineate the methodologies required to assess their relative enzymatic inhibition, cellular cytotoxicity, and ability to induce DNA damage. This guide is intended for researchers in oncology and drug discovery, providing both the theoretical framework and practical protocols for evaluating novel PARP-targeting agents against a clinical benchmark.
The Mechanistic Foundation: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, primarily functioning in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting an SSB, PARP1 binds to the DNA and catalyzes the formation of long poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair factors.
PARP inhibitors function via a dual mechanism:
-
Catalytic Inhibition: They compete with the natural substrate (NAD+) to block the enzymatic synthesis of PAR chains, thereby stalling the repair of SSBs.[1][2]
-
PARP Trapping: This is considered the more cytotoxic mechanism.[1][3] The inhibitor binds to the PARP enzyme that is already situated on the DNA, preventing its dissociation. This creates a stable PARP-DNA complex that is a significant obstacle to DNA replication.[1][4]
When a replication fork encounters a trapped PARP complex, it collapses, leading to the formation of a highly toxic double-strand break (DSB). In healthy cells with a functional homologous recombination (HR) pathway, these DSBs can be repaired efficiently. However, in cancer cells with defects in HR (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[5][6] This concept, where a deficiency in two separate pathways leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality .[6]
Caption: The principle of synthetic lethality with PARP inhibitors.
Head-to-Head Experimental Design
To rigorously compare Talazoparib and this compound, a tiered approach is employed, moving from direct enzymatic interaction to cellular consequences.
Experiment 1: PARP1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory potency of each compound on the catalytic activity of the PARP1 enzyme.
Methodology: A chemiluminescent assay kit is a common and robust method.[7] This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate.
Step-by-Step Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Compound Dilution: Prepare a serial dilution of Talazoparib and this compound in assay buffer. Recommended starting concentration is 10 µM, with 10-point, 3-fold dilutions.
-
Enzyme Reaction: To each well, add activated PARP1 enzyme, the respective inhibitor concentration, and a biotinylated NAD+ substrate mix. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation reaction.
-
Detection: Wash the plate to remove unbound reagents. Add a Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: After a further incubation and wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescent signal on a microplate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition against the log of the inhibitor concentration. Fit a four-parameter logistic curve to determine the IC50 value for each compound.
Hypothetical Data Summary: PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) |
| Talazoparib | 0.57[8] |
| This compound | To be determined (TBD) - Expected to be >100 nM |
Rationale: Talazoparib is known to be an extremely potent PARP1/2 inhibitor.[8][9] Novel isoindolinone compounds, while potentially active, would be unlikely to match this potency without extensive optimization.[10]
Experiment 2: Cell Viability in BRCA-Mutant vs. BRCA-Proficient Cell Lines
Objective: To assess the cytotoxic potency of the inhibitors and their selectivity for HR-deficient cells, demonstrating synthetic lethality in a cellular context.
Methodology: A standard 72-hour cell viability assay using a panel of breast cancer cell lines with defined BRCA status. CellTiter-Glo® or MTT assays are suitable.[11][12]
Cell Line Panel:
-
BRCA1-mutant: MDA-MB-436[13]
-
BRCA2-mutant: CAPAN-1 (pancreatic, often used as a model)
-
BRCA-proficient (Wild-Type): MCF-7[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Talazoparib and this compound for 72 hours.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO or a similar solvent.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Plot the results and determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Hypothetical Data Summary: Cellular Growth Inhibition (GI50)
| Compound | MDA-MB-436 (BRCA1-mut) GI50 (nM) | CAPAN-1 (BRCA2-mut) GI50 (nM) | MCF-7 (BRCA-WT) GI50 (nM) | Selectivity Index (MCF-7 / MDA-MB-436) |
| Talazoparib | ~1 - 5[13] | ~1 - 5 | >1,000 | >200x |
| This compound | TBD - Expected >500 nM | TBD - Expected >500 nM | >10,000 | TBD |
Rationale: The high potency and selectivity of Talazoparib in BRCA-mutant cells is well-established.[12][13] A novel, unoptimized compound is expected to be significantly less potent and may show a lower selectivity window.
Experiment 3: γ-H2AX Foci Formation Assay
Objective: To visualize and quantify the formation of DNA double-strand breaks, a key pharmacodynamic biomarker of PARP inhibitor action.[14][15]
Methodology: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), which forms distinct nuclear foci at the sites of DSBs.[16]
Caption: Workflow for γ-H2AX immunofluorescence staining.
Step-by-Step Protocol:
-
Cell Culture: Seed a sensitive cell line (e.g., MDA-MB-436) onto glass coverslips in a multi-well plate.
-
Treatment: Treat cells with a fixed concentration of each compound (e.g., 10x GI50 or a set concentration like 100 nM) for 24 hours. Include a vehicle control.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding sites using a solution like 5% Bovine Serum Albumin (BSA).
-
Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Mounting & Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides. Acquire images using a high-resolution fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to count the number of distinct γ-H2AX foci per nucleus. Analyze at least 100 cells per condition.
Expected Outcome: Treatment with Talazoparib should induce a dramatic increase in the number of γ-H2AX foci per cell compared to the vehicle control. This compound would be expected to induce significantly fewer foci at the same concentration, correlating with its lower anticipated enzymatic and cellular potency.
Integrated Discussion and Future Directions
This comparative guide outlines a foundational workflow for evaluating a novel PARP inhibitor candidate against the clinical gold-standard, Talazoparib. The expected results from this experimental cascade would likely demonstrate the superior potency of Talazoparib across all metrics. Its sub-nanomolar enzymatic inhibition translates directly to low nanomolar cytotoxicity in HR-deficient cells and a robust induction of DNA damage.[8][13]
The performance of this compound is hypothetical but based on the typical profile of an early-stage hit compound. While its isoindolinone core is a known scaffold for PARP inhibition, the specific substitutions are critical for high-affinity binding and potent PARP trapping.[10] A higher IC50 and GI50 would suggest that this compound is a weaker inhibitor, a less effective PARP trapper, or both. Talazoparib's exceptional potency is largely attributed to its high PARP-trapping efficiency, which is more cytotoxic than catalytic inhibition alone.[1][3]
Should this compound show any activity, subsequent steps would involve structure-activity relationship (SAR) studies to optimize its potency and detailed PARP trapping assays to delineate its precise mechanism. For any researcher in this field, this three-assay panel provides a critical first-pass assessment of a compound's potential as a clinically relevant PARP inhibitor.
References
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Urology Textbook. Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]
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Pfizer. (2017). Talazoparib (PARP INHIBITOR) IN BREAST CANCER. [Link]
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Patsnap Synapse. What is the mechanism of Talazoparib Tosylate? [Link]
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ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]
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ResearchGate. Talazoparib reduces cell viability of OS cells with genetic signatures... [Link]
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Frontiers. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. [Link]
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- de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery.
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Validating the Biological Target of 7-(Hydroxymethyl)isoindolin-1-one: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the precise identification and validation of a compound's biological target are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the biological target of 7-(Hydroxymethyl)isoindolin-1-one, a molecule belonging to the promising isoindolin-1-one class of compounds. The isoindolin-1-one scaffold has garnered significant attention for its potential to inhibit key enzymes in oncology, particularly Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 7 (CDK7).[1][2]
This document will navigate through the logical progression of target hypothesis, experimental validation, and comparative analysis, equipping you with the rationale and detailed protocols to rigorously assess the molecular mechanism of this compound.
The Isoindolin-1-one Scaffold: A Privileged Structure for Kinase and Polymerase Inhibition
The isoindolin-1-one core is a recurring motif in a variety of biologically active compounds.[3] Its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for enzymes like PARP, makes it an attractive starting point for the design of competitive inhibitors.[1] Furthermore, the versatility of the isoindolin-1-one scaffold has been leveraged to develop inhibitors for other critical enzyme families, including cyclin-dependent kinases.[4][5][6]
Given this precedent, our investigation into the biological target of this compound will focus on two high-probability candidates: PARP1 and CDK7. The presence of the hydroxymethyl group may enhance its pharmacodynamic and pharmacokinetic properties, potentially influencing its potency and selectivity.
Target Validation Workflow: A Two-Pronged Approach
We will explore a parallel workflow to investigate both potential targets. This involves a tiered approach, starting with biochemical assays to establish direct enzyme inhibition, followed by cell-based assays to confirm target engagement and downstream functional effects in a physiological context.
Caption: A generalized workflow for biological target validation.
Investigating PARP1 as a Primary Target
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[3] In cancer cells with defective homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[7]
Biochemical Validation of PARP1 Inhibition
The initial step is to ascertain whether this compound directly inhibits PARP1 enzymatic activity.
Experimental Protocol: Universal Chemiluminescent PARP Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and recombinant human PARP1 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound and control inhibitors (e.g., Olaparib, Talazoparib).
-
Incubation: Incubate the plate to allow the PARPylation reaction to proceed.
-
Detection: Wash the plate and add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescent signal using a microplate reader. A decrease in signal indicates inhibition of PARP1 activity.
Cellular Validation of PARP1 Target Engagement
Confirming that the compound engages PARP1 within a cellular environment is a crucial validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.
-
Cell Treatment: Treat intact cancer cells (e.g., with BRCA mutations) with this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Western Blotting: Analyze the soluble fraction for PARP1 protein levels by Western blot.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for PARP1 in the presence of the compound confirms target engagement.[7]
Comparative Analysis with Known PARP Inhibitors
To contextualize the potency of this compound, its performance should be benchmarked against established PARP inhibitors.
| Compound | Chemical Class | PARP1 IC50 (nM) | PARP Trapping Potency |
| This compound | Isoindolin-1-one | [Experimental Value] | [Experimental Value] |
| Olaparib | Phthalazinone | ~5 | +++ |
| Rucaparib | Indole Carboxamide | ~1.4 | +++ |
| Talazoparib | Fluoro-dihydroisoquinolinone | ~0.57 | +++++ |
| Niraparib | Pyridine Carboxamide | ~3.8 | ++++ |
Data for established inhibitors are compiled from publicly available sources and are approximate.[8][9][10]
Caption: The PARP1 signaling pathway and the mechanism of synthetic lethality.
Investigating CDK7 as a Secondary Target
Cyclin-Dependent Kinase 7 (CDK7) is a dual-function kinase that plays a pivotal role in both cell cycle progression and transcriptional regulation.[11] It is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[12]
Biochemical Validation of CDK7 Inhibition
An in vitro kinase assay is the gold standard for determining direct inhibition of CDK7.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound and control inhibitors (e.g., THZ1, Samuraciclib).
-
Kinase Reaction: Incubate the plate to allow for phosphorylation of the substrate.
-
Detection: Use a luminescence-based assay (e.g., ADP-Glo™) to quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: A decrease in luminescence indicates inhibition of CDK7.[13]
Cellular Validation of CDK7 Target Engagement
To confirm that this compound engages CDK7 in cells, we can assess the phosphorylation of its downstream targets.
Experimental Protocol: Western Blot for Phospho-RNA Polymerase II
-
Cell Treatment: Treat cancer cells with this compound for a defined period.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with antibodies specific for the phosphorylated C-terminal domain (CTD) of RNA Polymerase II (Ser5 and Ser7), as well as total RNA Polymerase II as a loading control.
-
Detection: Use a chemiluminescent substrate and image the blot. A reduction in the phospho-RNA Polymerase II signal indicates inhibition of CDK7 activity.[14]
Comparative Analysis with Known CDK7 Inhibitors
A comparison with other CDK7 inhibitors will help to position this compound in the current landscape of targeted therapies.
| Compound | Mechanism | CDK7 IC50 (nM) | Selectivity Profile |
| This compound | [To be determined] | [Experimental Value] | [To be determined] |
| THZ1 | Covalent | ~3.2 | Broad kinase activity |
| YKL-5-124 | Covalent | ~9.7 | Highly selective |
| Samuraciclib (CT7001) | Non-covalent | ~21 | Selective |
| SY-5609 | Non-covalent | ~36 | Selective |
Data for established inhibitors are compiled from publicly available sources and are approximate.[15][16][17]
Caption: The dual roles of CDK7 in transcription and cell cycle control.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the biological target of this compound. By pursuing parallel investigations into its potential as a PARP1 or CDK7 inhibitor, researchers can generate the necessary biochemical and cellular data to confidently identify its mechanism of action. The comparative analysis against established inhibitors will provide a clear understanding of its potency and potential therapeutic window.
Further studies should include comprehensive kinase profiling to assess selectivity, in vivo xenograft models to determine anti-tumor efficacy, and pharmacokinetic studies to evaluate its drug-like properties. The insights gained from this rigorous validation process will be instrumental in advancing this compound through the drug discovery pipeline.
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Mehta, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology, 12(1), 51. [Link]
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Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 8, e47363. [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved January 19, 2026, from [Link]
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DelveInsight. (2024). 5 Promising CDK7 Inhibitors on the Horizon. Retrieved January 19, 2026, from [Link]
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Gunderson, A. J., & Gyorffy, B. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1162. [Link]
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BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved January 19, 2026, from [Link]
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Mehta, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology, 12(1), 51. [Link]
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Li, A., et al. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Cellular and Molecular Life Sciences, 78(3), 837–852. [Link]
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LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, 175883591985458. [Link]
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Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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Zhang, L., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine, 13(18), 998. [Link]
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Mehta, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. ResearchGate. [Link]
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Zhang, L., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine, 13(18), 998. [Link]
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Martin, N. M., & O'Donovan, P. J. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120448119. [Link]
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Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Acta Pharmaceutica Sinica B, 10(9), 1599–1611. [Link]
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Soetomo, S. A., et al. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. PLOS ONE, 20(9), e0332860. [Link]
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Langelier, M. F., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 20, 71–81. [Link]
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Li, Y., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 16(7), 1234-1240. [Link]
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Grebien, F., et al. (2020). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development, 34(19-20), 1295–1312. [Link]
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Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 939–945. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-(Hydroxymethyl)isoindolin-1-one Derivatives in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA damage repair.[1][2] This guide provides a detailed analysis of the structure-activity relationship (SAR) of 7-(hydroxymethyl)isoindolin-1-one derivatives, offering a comparative perspective against other substituted isoindolinones and established PARP inhibitors. By synthesizing data from various studies, this document aims to elucidate the causal relationships behind experimental design and provide a framework for the rational design of next-generation PARP inhibitors.
The Critical Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary sensor of single- and double-strand DNA breaks (SSBs and DSBs) within the cell.[3] Upon detection of DNA damage, PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation.[1][3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.[3]
Inhibition of PARP-1's catalytic activity disrupts the base excision repair (BER) pathway, leading to the accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into more cytotoxic DSBs. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor-based cancer therapies.[4]
The Isoindolin-1-one Scaffold: A Promising Pharmacophore for PARP Inhibition
The isoindolin-1-one core has been identified as a valuable scaffold for the development of PARP inhibitors.[1] Its structure mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP-1.[5] Structure-based drug design and high-throughput screening campaigns have led to the discovery of potent isoindolinone-based PARP inhibitors, such as NMS-P118.[1]
The general structure of these inhibitors consists of the isoindolin-1-one core, which anchors the molecule in the nicotinamide-binding pocket of PARP-1, and various substituents that can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of Substituted Isoindolin-1-one Derivatives
The potency and selectivity of isoindolin-1-one derivatives as PARP inhibitors are highly dependent on the nature and position of substituents on the bicyclic core.
Substitutions at the C1 Position
Introduction of a methyl group at the C1 position of the isoindolinone core has been shown to be a key modification for improving binding efficiency and drug-like properties.[1] This led to the development of (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide as a starting point for further optimization.[1]
Substitutions at the N2 Position
The nitrogen atom of the isoindolinone ring provides a crucial attachment point for various side chains that can extend into other regions of the PARP-1 active site, thereby influencing potency and selectivity.
Substitutions on the Benzene Ring (C4-C7 Positions)
Modifications on the phenyl ring of the isoindolinone scaffold are critical for fine-tuning the inhibitor's interaction with the enzyme. While specific SAR data for the 7-position is not extensively detailed in publicly available literature, we can infer its importance from related studies on other positions and similar scaffolds. The introduction of functional groups can influence hydrogen bonding, hydrophobic interactions, and the overall electronic properties of the molecule.
The 7-(hydroxymethyl) group, in particular, introduces a polar, hydrogen-bond donating and accepting moiety. This group has the potential to form additional hydrogen bonds with amino acid residues in the PARP-1 active site, potentially enhancing binding affinity. Further comparative studies with other substituents at the 7-position, such as methyl, methoxy, or halogen groups, are necessary to fully elucidate the role of the hydroxymethyl group.
Comparative Analysis with Other PARP Inhibitors
Several PARP inhibitors have been approved for clinical use, including Olaparib, Rucaparib, Niraparib, and Talazoparib. These inhibitors also feature a pharmacophore that mimics the nicotinamide portion of NAD+. A comparative analysis of the isoindolin-1-one scaffold with these established inhibitors can provide valuable insights for future drug design.
| Compound | Core Scaffold | Key Features | PARP1 IC50 (nM) | Reference |
| Olaparib | Phthalazinone | Piperazine carboxamide side chain | ~5 | [4] |
| Rucaparib | Indole carboxamide | Dihydroisoquinoline side chain | ~1.4 | [1] |
| Niraparib | Indazole carboxamide | Piperidine side chain | ~3.8 | [1] |
| Talazoparib | Phthalazinone | Complex fused ring system | ~0.57 | [4] |
| Isoindolinone Derivative (10n) | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Integrated isoindoline urea head with olaparib's core | 1.2 ± 0.3 | [4] |
| Isoquinolinone-Naphthoquinone Hybrid (5c) | Benzo[b]phenanthridine-5,7,12(6H)-trione | Fused isoquinolinone and naphthoquinone | 2.4 | [6] |
| Isoquinolinone-Naphthoquinone Hybrid (5d) | Benzo[b]phenanthridine-5,7,12(6H)-trione | Fused isoquinolinone and naphthoquinone | 4.8 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
General Synthesis of 3-Substituted Isoindolin-1-one Derivatives
A variety of synthetic methods have been developed for the preparation of isoindolin-1-one derivatives.[7][8] One common approach involves the reaction of 2-formylbenzoates with amines and isonitriles in a multicomponent reaction, followed by an intramolecular amidation.[9]
Step-by-Step Protocol (General):
-
Reaction Setup: To a solution of methyl 2-formylbenzoate in a suitable solvent (e.g., methanol), add the desired primary amine and isocyanide.
-
Acid Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoindolin-1-one derivative.
PARP-1 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
β-NAD+
-
Test compounds (dissolved in DMSO)
-
PARP Assay Buffer
-
Developer Reagent (light-sensitive)
-
96-well black plates
Procedure:
-
Reaction Preparation: In a 96-well plate, prepare the reaction mixture containing PARP Assay Buffer, activated DNA, and β-NAD+.
-
Compound Addition: Add the test compounds at various concentrations to the wells. For control wells, add DMSO vehicle.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at 30-37°C for a defined period (e.g., 30 minutes) with gentle agitation.
-
Development: Stop the reaction by adding the Developer Reagent to each well. Incubate the plate in the dark at room temperature for a specified time to allow for signal development.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PARP-1 Signaling Pathway in DNA Repair
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-(Hydroxymethyl)isoindolin-1-one and Structurally Related PARP Inhibitors
In the landscape of modern drug discovery, the isoindolin-1-one scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] From anticancer to antiviral agents, this versatile core highlights the chemical diversity and therapeutic potential achievable through its modification.[3][4] The compound 7-(Hydroxymethyl)isoindolin-1-one represents a novel entity within this class. While its specific biological targets are still under investigation, its structural similarity to established therapeutics warrants a proactive and thorough evaluation of its selectivity profile. The journey from a promising hit compound to a clinical candidate is paved with rigorous testing, and a critical component of this is the assessment of off-target interactions, or cross-reactivity.[5][6]
This guide provides a framework for characterizing the cross-reactivity of this compound. Given the limited public data on this specific molecule[7], we will draw comparative insights from a well-characterized class of drugs that share the core isoindolinone architecture: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib.[8] By examining the known cross-reactivity profiles of these clinical agents, we can establish a benchmark for comparison and outline a robust experimental strategy for our topic compound. Understanding a compound's selectivity is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.[9][10]
The Imperative of Early-Stage Cross-Reactivity Profiling
Cross-reactivity occurs when a drug molecule binds to proteins other than its intended therapeutic target.[11][12] This can be attributed to structural similarities in the binding sites of different proteins. For kinase inhibitors, for instance, the highly conserved ATP-binding pocket is a frequent source of cross-reactivity.[13] Early identification of these off-target interactions is a cornerstone of a successful drug development campaign. It allows for the early termination of non-selective candidates, saving significant resources, and provides a rationale for medicinal chemistry efforts to enhance selectivity.
Our investigation into the potential cross-reactivity of this compound will be guided by two primary methodologies: broad-panel kinase screening and cellular target engagement assays. This dual approach provides a comprehensive view, capturing both in vitro enzymatic inhibition and direct evidence of target binding within a physiological cellular context.
Comparative Kinase Selectivity Profiling
Protein kinases are a major class of drug targets, and due to the conserved nature of their ATP-binding site, they are also common off-targets for many small molecules.[14] A broad-panel kinase screen is an essential first step in assessing the selectivity of any new chemical entity.
Experimental Rationale and Design
The primary objective of a kinase screen is to quantify the inhibitory activity of a compound against a large, representative panel of the human kinome. This is typically performed using in vitro enzymatic assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.[15] The data generated allows for the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
For our comparative analysis, we will consider the hypothetical kinase profiles of this compound alongside the known profiles of Olaparib and Talazoparib. While Olaparib and Talazoparib are primarily PARP inhibitors, some studies have indicated potential off-target effects on kinases, particularly for niraparib, another PARP inhibitor.[10][16]
Comparative Data Summary
The following table presents a hypothetical comparison of kinase inhibition data. The data for Olaparib and Talazoparib are illustrative, based on the general understanding that they are highly selective for PARPs with minimal potent kinase off-targets.[16]
| Kinase Target | This compound (IC50, nM) | Olaparib (IC50, nM) | Talazoparib (IC50, nM) |
| Primary Target(s) | To be determined | >10,000 | >10,000 |
| Off-Target Kinase 1 | 750 | >10,000 | >10,000 |
| Off-Target Kinase 2 | 1,200 | >10,000 | >10,000 |
| Off-Target Kinase 3 | >10,000 | >10,000 | >10,000 |
| ... (400+ kinases) | ... | ... | ... |
This data is hypothetical for illustrative purposes.
This initial screen would guide further investigation. Any identified "hits" (kinases inhibited with a low IC50) would necessitate follow-up studies to confirm the interaction and assess its potential physiological relevance.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial for initial screening, they do not always reflect a compound's behavior in a cellular environment. Factors such as cell permeability, efflux pumps, and intracellular metabolism can all influence a drug's ability to engage its target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[17][18]
Principle of CETSA
CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of that protein.[19] When cells are heated, proteins begin to denature and aggregate. The presence of a stabilizing ligand shifts the melting temperature (Tm) of the target protein to a higher value. This shift can be quantified, providing direct evidence of target engagement.[18][20]
Application to Cross-Reactivity Studies
CETSA can be adapted to screen for off-target engagement in an unbiased, proteome-wide manner using mass spectrometry (Thermal Proteome Profiling or TPP). This allows for the identification of unexpected off-targets that may not be present in a biased screening panel like a kinome scan. For our topic compound, a CETSA experiment would be designed to confirm engagement with any primary targets identified in other assays and to uncover novel off-targets.
A comparative CETSA study could reveal differences in cellular target engagement between this compound and established PARP inhibitors, providing crucial insights into their distinct pharmacological profiles.
| Protein Target | This compound (ΔTm, °C) | Olaparib (ΔTm, °C) | Talazoparib (ΔTm, °C) |
| PARP1 | +0.5 | +8.2 | +9.5 |
| PARP2 | +0.3 | +6.5 | +7.8 |
| Off-Target Protein X | +4.1 | +0.2 | +0.3 |
| Off-Target Protein Y | +0.1 | +0.1 | +0.1 |
This data is hypothetical and for illustrative purposes. A positive ΔTm indicates target stabilization and engagement.
In this hypothetical scenario, this compound shows minimal engagement with PARP1 and PARP2 compared to Olaparib and Talazoparib, but it significantly stabilizes "Off-Target Protein X," identifying a potential cross-reactivity that warrants further investigation.
Discussion and Future Directions
The comprehensive evaluation of a new chemical entity's selectivity is a multi-faceted process that requires the integration of data from various experimental platforms. For this compound, a molecule with a privileged scaffold but an uncharacterized biological profile, a systematic approach to defining its cross-reactivity is essential.
By leveraging the knowledge of structurally related compounds like the PARP inhibitors Olaparib and Talazoparib, we can establish a relevant comparative context. The proposed workflow, combining broad-panel in vitro kinase screening with in-cell target engagement assays like CETSA, provides a robust strategy for elucidating the selectivity profile of this compound.
Any identified off-targets would need to be validated through orthogonal assays, and their functional relevance would have to be assessed in appropriate cellular models. This iterative process of screening, validation, and functional characterization is fundamental to modern drug discovery and will be critical in determining the therapeutic potential and safety profile of this compound. The insights gained from such studies will not only guide the development of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of isoindolin-1-one derivatives.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations. Serially dilute this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for the specified time.
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.
-
Data Analysis: Read the luminescence signal on a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or this compound at the desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein of interest.
-
Data Analysis: Densitometrically quantify the band intensities. Plot the relative amount of soluble protein as a function of temperature to generate melting curves and determine the Tm shift.[17]
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A Researcher's Guide to Navigating the Cytotoxic Landscape of Isoindolinone Isomers
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the notable immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2] While the core structure is crucial, the spatial arrangement of its substituents—its isomerism—plays a pivotal role in defining the cytotoxic potency and selectivity of these molecules. This guide provides an in-depth comparison of the cytotoxicity of different isoindolinone isomers, supported by experimental insights and methodologies, to aid researchers in the strategic design and evaluation of novel therapeutic agents.
The Critical Impact of Isomerism on Cytotoxicity: More Than Just a Mirror Image
Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit remarkably different biological activities. In the context of drug development, understanding the structure-activity relationship (SAR) of isomers is paramount. For isoindolinone derivatives, subtle changes in the position of a substituent on the aromatic ring or the stereochemistry of a chiral center can lead to significant variations in their interaction with biological targets, ultimately dictating their cytotoxic profile.
A compelling example of this is seen in the study of 3-methyleneisoindolinone derivatives. Research has demonstrated a significant difference in cytotoxicity between two isomeric bromo isoquinoline amine derivatives. One isomer, compound 3h, exhibited a two-fold increase in cytotoxicity against head and neck squamous cell carcinoma (HNSCC) cells compared to its isomer, 3i.[3][4] This highlights that even a slight positional change of a bromine atom on the isoquinoline ring can dramatically alter the compound's anticancer efficacy.
Comparative Cytotoxicity of Key Isoindolinone Scaffolds
The cytotoxicity of isoindolinone derivatives is not only influenced by subtle isomeric changes but also by the broader structural class. The well-established IMiDs provide a classic example of how modifications to the phthalimide ring system impact therapeutic potency.
| Compound | Core Structure | Relative Potency | Key Cytotoxic Mechanisms |
| Thalidomide | Phthalimidoglutarimide | Baseline | Anti-angiogenic, immunomodulatory[1] |
| Lenalidomide | Phthalimidoglutarimide with an amino group | > Thalidomide | Enhanced immunomodulatory effects, induction of T-cell proliferation[1][2][5] |
| Pomalidomide | Phthalimidoglutarimide with an amino and a keto group | > Lenalidomide > Thalidomide | Potent immunomodulatory and direct anti-myeloma activity[2][5] |
The observed order of potency (pomalidomide > lenalidomide > thalidomide) in reactivating the Epstein-Barr virus lytic cycle in B-cell lines further underscores the profound impact of these structural modifications.[2][5]
Experimental Workflow for Comparative Cytotoxicity Assessment
A robust and well-validated experimental workflow is essential for accurately comparing the cytotoxic effects of isoindolinone isomers. The following protocol outlines a standard approach, explaining the rationale behind each step.
Caption: Experimental workflow for comparing the cytotoxicity of isoindolinone isomers.
Detailed Experimental Protocols
1. Cell Culture and Seeding:
-
Rationale: The choice of cell line is critical and should be relevant to the intended therapeutic area. For general anticancer screening, a panel of cell lines from different tissues is often used (e.g., A549 - lung, HeLa - cervical, C6 - glioma, HT-29 - colon).[6][7]
-
Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
2. Compound Preparation and Treatment:
-
Rationale: Proper solubilization and accurate dilution of the test compounds are crucial for reproducible results. A dose-response study is essential to determine the concentration at which the compound exerts its cytotoxic effects and to calculate the IC₅₀ value.
-
Protocol:
-
Prepare a stock solution of each isoindolinone isomer in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the seeded cells and add the medium containing the different concentrations of the isomers. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for different time points (e.g., 24, 48, 72 hours) to assess the time-dependent effects.
-
3. Cytotoxicity Assays:
-
Rationale: Employing multiple assays that measure different cellular parameters provides a more comprehensive understanding of the cytotoxic mechanism.
-
MTT/WST-1 Assay: Measures the metabolic activity of viable cells, which is an indicator of cell proliferation.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): Differentiates between viable, apoptotic, and necrotic cells, providing insights into the mode of cell death. Some isoindolinone derivatives have been shown to induce apoptosis.[3][8]
-
-
Protocol (MTT Assay Example):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
4. Data Analysis and IC₅₀ Determination:
-
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function.
-
Protocol:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Determine the IC₅₀ value from the curve.
-
Mechanistic Insights: Beyond Cell Death
Understanding the molecular mechanisms underlying the differential cytotoxicity of isoindolinone isomers is crucial for rational drug design. Studies have shown that some 3-methyleneisoindolinones can induce cytotoxicity in HNSCC cells by triggering intracellular oxidative stress, disrupting the mitochondrial membrane potential, and causing cell cycle arrest.[3]
Caption: Potential mechanistic pathway for isoindolinone-induced cytotoxicity.
Concluding Remarks for the Discerning Researcher
The cytotoxic profile of isoindolinone derivatives is intricately linked to their isomeric form. A systematic and multi-faceted approach to cytotoxicity testing, as outlined in this guide, is essential for elucidating the structure-activity relationships that govern their therapeutic potential. By carefully selecting relevant cell lines, employing a battery of validated assays, and delving into the underlying molecular mechanisms, researchers can effectively navigate the complex landscape of isoindolinone isomerism to identify and optimize promising anticancer drug candidates. The subtle art of positioning atoms within a molecule can indeed be the difference between a moderately active compound and a potent therapeutic agent.
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A Head-to-Head Study of 7-(Hydroxymethyl)isoindolin-1-one and its Analogs as Potent PARP Inhibitors
Introduction: The Rise of the Isoindolin-1-one Scaffold in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, primarily through their role in single-strand break repair.[1] The inhibition of PARP has emerged as a powerful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[1][2]
Within the landscape of PARP inhibitor development, the isoindolin-1-one scaffold has garnered significant attention as a "privileged structure."[3] This is largely due to its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes. This mimicry allows isoindolinone derivatives to act as competitive inhibitors at the catalytic site of PARP, leading to potent enzymatic inhibition.[4] Recent research has highlighted the potential of isoindolinone-based PARP inhibitors, with some demonstrating single-digit nanomolar potency.[5] This guide provides a head-to-head comparison of 7-(Hydroxymethyl)isoindolin-1-one and its analogs, delving into their structure-activity relationships, and providing detailed experimental protocols to assess their efficacy.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
The therapeutic efficacy of PARP inhibitors is not solely dependent on the inhibition of PARP's catalytic activity. A crucial aspect of their mechanism of action is "PARP trapping," where the inhibitor not only blocks the enzyme's function but also stabilizes the PARP-DNA complex.[6] This trapped complex can be more cytotoxic than the unrepaired single-strand break itself, as it can stall and collapse replication forks, leading to the formation of double-strand breaks that are particularly lethal to cancer cells with compromised homologous recombination repair.[2][6]
The ability of a PARP inhibitor to trap PARP on DNA varies among different molecules and is a key parameter to consider in their preclinical evaluation.[6][7] Therefore, a thorough assessment of any novel PARP inhibitor, including this compound and its analogs, must include both catalytic inhibition and PARP trapping assays.
Caption: Mechanism of PARP1 inhibition by isoindolinone analogs.
Comparative Analysis of Isoindolin-1-one Analogs as PARP Inhibitors
While specific head-to-head data for this compound is not extensively available in the public domain, we can infer its potential and compare it with other reported isoindolin-1-one-based PARP inhibitors. The following table summarizes the structure and reported PARP1 inhibitory activity of representative compounds from this class.
| Compound | Structure | PARP1 IC50 (nM) | Reference |
| This compound | Data not publicly available | [8] | |
| NMS-P515 (a stereospecific isoindolinone) | Data not publicly available | 16 (for the active (S)-enantiomer) | [3] |
| Isoindolinone Derivative 8i | Data not publicly available | 1.37 | [3] |
| Olaparib (Clinical PARP Inhibitor for reference) | 1.49 | [3] |
Structure-Activity Relationship (SAR) of Isoindolin-1-one Derivatives
The isoindolin-1-one scaffold serves as an excellent starting point for the design of potent PARP inhibitors. Structure-activity relationship studies have revealed several key insights:
-
Core Scaffold: The isoindolin-1-one core is essential for binding to the nicotinamide-binding pocket of PARP1.
-
Substitutions on the Aromatic Ring: The nature and position of substituents on the phenyl ring of the isoindolin-1-one moiety significantly influence potency and selectivity. Electron-withdrawing groups can enhance activity. The hydroxymethyl group at the 7-position in this compound introduces a polar functional group that could potentially form hydrogen bonds with amino acid residues in the active site, thereby influencing binding affinity.
-
Substitutions at the 2-position (Nitrogen): Modifications at the N-position of the isoindolin-1-one ring are well-tolerated and provide an avenue for introducing various functionalities to modulate pharmacokinetic properties and target engagement.
-
Stereochemistry: As demonstrated by NMS-P515, stereochemistry can play a crucial role in the activity of isoindolin-1-one-based PARP inhibitors, with one enantiomer often being significantly more active than the other.[3]
Experimental Protocols
To facilitate the head-to-head comparison of this compound and its analogs, the following detailed experimental protocols are provided.
PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Caption: Workflow for a fluorescence polarization-based PARP trapping assay.
Step-by-Step Protocol:
-
Master Mix Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA oligonucleotide, and distilled water.
-
Compound Addition: Add the test compounds to the wells of a microplate.
-
PARP1 Addition: Add diluted PARP1 enzyme to the wells.
-
Incubation: Incubate the plate to allow for the binding of PARP1 to the DNA and the interaction with the inhibitor.
-
Reaction Initiation: Add NAD+ to initiate the auto-PARylation of PARP1, which leads to its dissociation from the DNA in the absence of a trapping inhibitor.
-
Fluorescence Polarization Reading: Read the fluorescence polarization of the wells using a suitable microplate reader. A high FP signal indicates that the inhibitor is trapping PARP1 on the DNA. [9][10]
Conclusion
The isoindolin-1-one scaffold represents a highly promising platform for the development of novel and potent PARP inhibitors. This compound, with its unique substitution pattern, warrants further investigation to elucidate its specific inhibitory and trapping potential. The comparative framework and detailed experimental protocols provided in this guide offer a robust system for the head-to-head evaluation of this compound and its analogs against other established PARP inhibitors. Such studies are crucial for advancing our understanding of the structure-activity relationships within this chemical class and for the ultimate development of more effective targeted cancer therapies.
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Benchmarking 7-(Hydroxymethyl)isoindolin-1-one: A Comparative Guide Against Standard of Care PARP Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of treatment. This guide provides a comprehensive framework for benchmarking the novel compound 7-(Hydroxymethyl)isoindolin-1-one against the current standards of care in PARP inhibition. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparisons, and offer a blueprint for data interpretation, empowering researchers to rigorously evaluate its therapeutic potential.
Introduction: The Rationale for a Novel PARP Inhibitor
The clinical success of PARP inhibitors such as Olaparib, Talazoparib, Niraparib, and Rucaparib has revolutionized the management of cancers with mutations in BRCA1/2 and other homologous recombination repair (HRR) genes.[1][2][3][4][5] These inhibitors exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is selectively lethal to cancer cells that have a compromised HRR pathway for double-strand break repair.[6][7]
However, the existing PARP inhibitors have distinct pharmacological profiles, including varying degrees of PARP trapping efficacy, which may influence both their potency and toxicity profiles.[2][8][9][10][11] The isoindolin-1-one scaffold of this compound represents a promising chemical entity for novel PARP inhibition. This guide outlines a systematic approach to characterize its activity and benchmark it against established agents.
Mechanism of Action: PARP Inhibition and Trapping
The primary mechanism of action of PARP inhibitors involves two key aspects: catalytic inhibition and PARP trapping.[9][10][11][12] Catalytic inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of DNA repair proteins.[8][13] PARP trapping, a potentially more cytotoxic mechanism, involves the stabilization of the PARP-DNA complex, which can obstruct DNA replication and lead to cell death.[2][8][11]
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of this compound.
Head-to-Head In Vitro Benchmarking
A series of robust in vitro assays are essential to quantify the potency and characterize the mechanism of this compound in comparison to standard of care PARP inhibitors.
Cell Viability Assays
The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines with known homologous recombination proficiency and deficiency.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [14][15]
-
Cell Line Selection:
-
HR-deficient: CAPAN-1 (BRCA2 mutant), MDA-MB-436 (BRCA1 mutant)
-
HR-proficient: BxPC-3, MCF-7
-
-
Cell Seeding: Seed cells in 96-well opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Olaparib, and Talazoparib. Treat cells and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[16]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | HR Status | IC50 (nM) |
| This compound | CAPAN-1 | Deficient | Data |
| This compound | MDA-MB-436 | Deficient | Data |
| This compound | BxPC-3 | Proficient | Data |
| This compound | MCF-7 | Proficient | Data |
| Olaparib | CAPAN-1 | Deficient | Data |
| Olaparib | MDA-MB-436 | Deficient | Data |
| Olaparib | BxPC-3 | Proficient | Data |
| Olaparib | MCF-7 | Proficient | Data |
| Talazoparib | CAPAN-1 | Deficient | Data |
| Talazoparib | MDA-MB-436 | Deficient | Data |
| Talazoparib | BxPC-3 | Proficient | Data |
| Talazoparib | MCF-7 | Proficient | Data |
PARP Trapping Assay
This assay quantifies the ability of the compound to trap PARP1 on DNA, a key indicator of potent anti-tumor activity.[2]
Experimental Protocol: PARPtrap™ Assay Kit [17][18][19]
-
Reagent Preparation: Prepare the Master Mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.[17]
-
Inhibitor Preparation: Prepare serial dilutions of this compound, Olaparib, and Talazoparib.
-
Enzyme Preparation: Dilute PARP1 enzyme to the recommended concentration.
-
Assay Procedure:
-
Add the Master Mix, inhibitor solutions, and diluted PARP1 enzyme to a 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add NAD+ to all wells except the "Low FP control".
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence polarization using a microplate reader.[20]
-
-
Data Analysis: Calculate the EC50 for PARP trapping for each compound.
Data Presentation: Comparative PARP Trapping Potency
| Compound | PARP Trapping EC50 (nM) |
| This compound | Data |
| Olaparib | Data |
| Talazoparib | Data |
Homologous Recombination Deficiency (HRD) Assessment
To confirm the HRD status of the cell lines used and to understand the genomic context of drug sensitivity, HRD testing can be performed. This can involve assessing genomic scars, such as loss of heterozygosity (LOH).[21][22][23]
Diagram: In Vitro Benchmarking Workflow
Caption: Workflow for in vitro comparative analysis.
In Vivo Efficacy Evaluation
Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and tolerability of this compound in a physiological context.
Xenograft Models
Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models for these studies.[24][25][26][27]
Experimental Protocol: Breast Cancer Xenograft Model [28]
-
Model Selection:
-
CDX Model: Implantation of MDA-MB-436 cells into immunodeficient mice (e.g., NSG mice).
-
PDX Model: Implantation of a well-characterized, HR-deficient breast cancer PDX model.
-
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
Olaparib (as a positive control)
-
Talazoparib (as a positive control)
-
-
Monitoring:
-
Measure tumor volume twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition (TGI) between the treatment groups.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | Data | - |
| This compound (Dose 1) | Data | Data |
| This compound (Dose 2) | Data | Data |
| Olaparib | Data | Data |
| Talazoparib | Data | Data |
Conclusion
This guide provides a rigorous and scientifically grounded framework for the preclinical benchmarking of this compound against standard of care PARP inhibitors. By systematically evaluating its performance in well-established in vitro and in vivo models, researchers can generate the critical data needed to determine its potential as a novel therapeutic agent for cancers with homologous recombination deficiency. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, comparable, and interpretable results, ultimately informing the future development of this promising compound.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 7-(Hydroxymethyl)isoindolin-1-one
This guide provides essential safety and logistical procedures for the proper disposal of 7-(Hydroxymethyl)isoindolin-1-one (CAS No. 771-07-3). As a biologically active heterocyclic compound, adherence to rigorous disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar research chemicals. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Foreword: The Precautionary Principle in Chemical Disposal
PART 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, a thorough understanding of the potential hazards is critical. Based on data from related isoindoline and isoindolinone compounds, this compound should be assumed to be an irritant and potentially harmful if ingested or inhaled.[6][7][8]
Table 1: Chemical Identity and Inferred Hazard Profile
| Property | Value | Source |
| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | PubChem[9] |
| CAS Number | 771-07-3 | PubChem[9] |
| Molecular Formula | C₉H₉NO₂ | PubChem[9] |
| Molecular Weight | 163.17 g/mol | PubChem[9] |
| Physical State | Solid (Assumed based on related compounds) | N/A |
| Inferred Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation, may be harmful if swallowed. | Fisher Scientific, PubChem[6][7][8] |
Mandatory Personal Protective Equipment (PPE)
Handling this compound in any form—solid, in solution, or as waste—requires the following PPE to create a self-validating system of safety:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as solid chemical waste after handling.[10]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if creating aerosols or handling bulk quantities. All work should ideally be performed within a certified chemical fume hood.
PART 2: Step-by-Step Disposal and Decontamination Protocols
Disposal of this compound must not be done via standard trash or sanitary sewer systems.[11] All waste streams containing this compound must be collected, segregated, and managed as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department or a licensed contractor.[11][12]
Disposal Decision Workflow
The following diagram outlines the critical decision points for segregating and managing waste generated from work with this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Protocol 1: Waste Collection and Segregation
The principle of waste segregation is fundamental to safe and compliant disposal.[13][14] Incompatible waste streams must never be mixed.
-
Solid Waste:
-
Description: Includes unused or expired pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper), and spill cleanup materials.
-
Procedure: Collect all solid waste in a designated, durable container with a secure, tight-fitting lid. The container must be clearly labeled "Hazardous Waste" and list "this compound" and any other chemical constituents.[12]
-
-
Liquid Waste:
-
Description: Includes reaction mixtures, mother liquors from crystallization, and solutions used for rinsing glassware.
-
Procedure: Segregate liquid waste based on the solvent. This is critical because disposal methods for halogenated and non-halogenated solvents differ significantly.[13]
-
Non-Halogenated Solvents (e.g., acetone, ethanol, ethyl acetate, hexanes): Collect in a designated "Non-Halogenated Hazardous Waste" container.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a designated "Halogenated Hazardous Waste" container.
-
-
Container Requirements: Use containers made of a compatible material (e.g., glass or polyethylene) with a screw-top cap.[13] Keep containers closed at all times except when adding waste.[12][15] Do not fill containers beyond 90% capacity to allow for vapor expansion.[15]
-
Protocol 2: Decontamination of Labware and Surfaces
-
Initial Rinse: Rinse contaminated glassware (beakers, flasks, etc.) with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. This initial rinsate is considered hazardous and MUST be collected into the appropriate liquid hazardous waste container (halogenated or non-halogenated).
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Surface Cleaning: Decontaminate work surfaces (fume hood sash, benchtop) by wiping with a cloth dampened with 70% ethanol or another suitable solvent, followed by a soap and water wash. Dispose of the cleaning cloths/wipes as solid hazardous waste.
Protocol 3: Disposal of Empty Reagent Containers
An "empty" container that held a research chemical is not considered regular trash until properly decontaminated.[11]
-
Triple Rinse: The empty container must be triple-rinsed with a suitable solvent.[11][13]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[11]
-
Deface Label: Completely obliterate or remove the original manufacturer's label to prevent confusion.[11]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream. Remove the cap before disposal.[11]
PART 3: Spill Management
Incidental spills must be handled promptly and safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill of solid material (<1 gram) within a fume hood, you may proceed with cleanup. For larger spills or any spill outside of a containment area, evacuate and contact your institution's EH&S emergency line.
-
Don Appropriate PPE: Wear the mandatory PPE as described in Part 1.
-
Contain the Spill:
-
Solid Spill: Gently cover the powder with a damp paper towel to avoid generating dust.
-
Liquid Spill: Cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Clean Up: Working from the outside in, carefully collect all contaminated materials using tongs or a scoop.
-
Package Waste: Place all cleanup materials into a sealed, labeled hazardous waste bag or container.
-
Decontaminate: Clean the spill area as described in Protocol 2.
-
Report: Report the incident to your laboratory supervisor and EH&S department as required by institutional policy.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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Navigating the Safe Handling of 7-(Hydroxymethyl)isoindolin-1-one: A Practical Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The handling of novel chemical entities like 7-(Hydroxymethyl)isoindolin-1-one, a member of the isoindolinone class of compounds, demands a meticulous approach to personal protection and waste management. While specific toxicological data for this exact compound is not extensively published, a robust safety protocol can be established by examining data from structurally similar molecules and adhering to established laboratory safety standards. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile: An Evidence-Based Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from related isoindolinone derivatives. Safety data for compounds such as 2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, 1-Isoindolinone, and Isoindoline consistently indicate the following potential hazards:
-
Skin Corrosion/Irritation (Category 2) : May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Can lead to serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) : Inhalation of dust or aerosols may cause respiratory irritation.[1][2][4]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
It is crucial to handle this compound as a substance with these potential hazards until specific toxicological data becomes available. The chemical and physical properties of this compound are summarized in the table below.[5]
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | PubChem[5] |
| Molecular Weight | 163.17 g/mol | PubChem[5] |
| Appearance | Solid (assumed) | Inferred from related compounds |
| Melting Point | 150 - 160 °C / 302 - 320 °F (for 1-Isoindolinone) | Fisher Scientific[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is paramount. The following recommendations are based on the potential hazards identified and align with general laboratory safety principles.
Core PPE Workflow
Caption: A stepwise workflow for the selection and use of PPE when handling this compound.
Detailed PPE Specifications
-
Eye and Face Protection :
-
Standard Use : ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[6]
-
Splash Hazard : When working with solutions or generating aerosols, chemical splash goggles are required. For larger volumes (>1 liter) or operations with a significant splash risk, a face shield should be worn in addition to safety goggles.[6]
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat is required for all laboratory work.[6] Ensure the coat is fully buttoned.
-
Gloves : Given the potential for skin irritation, appropriate chemical-resistant gloves are essential.
-
Material Selection : Nitrile gloves are a suitable choice for general handling and provide good resistance to a variety of chemicals.[7] For prolonged contact or when handling concentrated solutions, consider using a more robust glove material such as butyl rubber. Always consult the glove manufacturer's compatibility chart.
-
Glove Technique : Inspect gloves for any signs of damage before use. Use proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.[4]
-
-
Apparel : Wear long pants and closed-toe shoes to protect against accidental spills.[6]
-
-
Respiratory Protection :
-
Engineering Controls : Whenever possible, handle solid this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Respirator Use : If engineering controls are not sufficient to control exposure, or during a large spill, respiratory protection may be necessary. A NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) should be used in accordance with a comprehensive respiratory protection program.[7][8]
-
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage Protocol
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Weighing and Aliquoting : Conduct all weighing and preparation of solutions in a chemical fume hood to contain any dust or vapors.
-
Spill Management :
-
Minor Spills : For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Major Spills : Evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal Workflow
Caption: A clear workflow for the safe segregation and disposal of waste generated from handling this compound.
Disposal Procedures
-
Waste Characterization : All waste containing this compound should be considered hazardous waste.
-
Solid Waste : Place excess solid reagent and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4]
-
Final Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2] Do not dispose of this material down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
